L-Tagatose
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
(3R,4R,5S)-1,3,4,5,6-pentahydroxyhexan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5+,6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJHIKXHVCXFQLS-LFRDXLMFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(=O)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]([C@H]([C@H](C(=O)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901318451 | |
| Record name | L-Tagatose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901318451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17598-82-2, 551-68-8 | |
| Record name | L-Tagatose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17598-82-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tagatose, L- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017598822 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Tagatose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901318451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-Psicose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.182 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TAGATOSE, L- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41IX5VHE3I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Enigmatic L-Tagatose: A Technical Guide to Its Biochemical Properties
A notable scarcity of scientific literature exists regarding the specific biochemical properties of L-Tagatose. While its D-enantiomer, D-Tagatose, has been extensively studied and is recognized for its potential as a low-calorie sweetener, this compound remains largely uncharacterized in publicly available research. This technical guide will therefore primarily focus on the well-documented biochemical properties of D-Tagatose to provide a comprehensive understanding of this class of monosaccharides, while clearly noting the data pertains to the D-isomer. The limited available information suggests potential applications for this compound in the realms of diabetes therapy, as a food additive, and in cosmetics, owing to a presumed low-caloric value[1].
Core Biochemical Properties of D-Tagatose
D-Tagatose is a naturally occurring ketohexose, an epimer of D-fructose. It is found in small quantities in some fruits, and dairy products[2]. Its commercial production is primarily achieved through the enzymatic isomerization of D-galactose, which is derived from lactose[2][3][4].
Physicochemical Characteristics
D-Tagatose is a white, crystalline powder with a clean, sweet taste comparable to sucrose. Key quantitative properties are summarized in Table 1.
| Property | Value | References |
| Molecular Formula | C₆H₁₂O₆ | |
| Molecular Weight | 180.16 g/mol | |
| Melting Point | 134 °C | |
| Sweetness (relative to sucrose) | ~92% | |
| Caloric Value | 1.5 kcal/g | |
| Glycemic Index (GI) | 3 | |
| Solubility in water (at 21°C) | 58% (w/w) |
Metabolism and Physiological Effects
The biochemical journey of D-Tagatose in the human body is distinct from that of other sugars, contributing to its low caloric value and favorable metabolic profile.
Absorption and Metabolism:
Approximately 20-25% of ingested D-Tagatose is absorbed in the small intestine. The unabsorbed portion travels to the large intestine, where it is fermented by gut microbiota, acting as a prebiotic. The absorbed D-Tagatose is metabolized in the liver primarily via a pathway analogous to that of fructose, but at a slower rate. It is phosphorylated to D-tagatose-1-phosphate, which is then cleaved by aldolase into dihydroxyacetone phosphate and glyceraldehyde, intermediates of the glycolytic pathway.
Glycemic Response:
D-Tagatose has a minimal impact on blood glucose and insulin levels, with a glycemic index of only 3. Studies have shown that it can even blunt the glycemic response to other carbohydrates consumed concurrently. This is attributed to its low absorption and potential inhibition of intestinal disaccharidases and glucose transporters.
Prebiotic and Gut Health Effects:
The fermentation of unabsorbed D-Tagatose in the colon promotes the growth of beneficial gut bacteria, such as Lactobacillus. This fermentation also leads to the production of short-chain fatty acids (SCFAs), which have various health benefits.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the biochemical properties of D-Tagatose.
Quantification of D-Tagatose
Several analytical techniques are employed for the quantification of D-Tagatose in various matrices.
-
High-Performance Liquid Chromatography (HPLC): This is a common method for separating and quantifying sugars.
-
Column: Aminex HPX-87C or a similar carbohydrate analysis column.
-
Mobile Phase: Deionized water.
-
Detection: Refractive Index (RI) detector.
-
Protocol: A standardized solution of D-Tagatose is used to create a calibration curve. The sample is appropriately diluted, filtered, and injected into the HPLC system. The peak area corresponding to D-Tagatose is compared to the calibration curve to determine its concentration.
-
-
Gas Chromatography (GC): GC can also be used for the analysis of monosaccharides.
-
Derivatization: Sugars are first converted to their volatile trimethylsilyl (TMS) ethers.
-
Column: A capillary column suitable for sugar analysis.
-
Detection: Flame Ionization Detector (FID).
-
Protocol: The sample is lyophilized, and the sugars are derivatized using a silylating agent. The derivatized sample is then injected into the GC for separation and quantification against a derivatized standard.
-
-
Spectrophotometric Method: A colorimetric method for quantifying ketoses.
-
Reagents: Cysteine, carbazole, and sulfuric acid.
-
Protocol: The sample containing D-Tagatose is reacted with the reagents under acidic conditions, leading to the formation of a colored product. The absorbance is measured at a specific wavelength (e.g., 560 nm) and compared to a standard curve.
-
Enzymatic Assay for L-arabinose Isomerase Activity
The production of D-Tagatose from D-galactose is catalyzed by L-arabinose isomerase. The activity of this enzyme can be determined by measuring the rate of D-Tagatose formation.
-
Reaction Mixture: A buffered solution (e.g., phosphate buffer, pH 7.5) containing D-galactose as the substrate, the enzyme preparation, and a metal cofactor (typically Mn²⁺).
-
Incubation: The reaction is carried out at an optimal temperature (e.g., 50-60°C) for a defined period.
-
Termination: The reaction is stopped, usually by heat inactivation of the enzyme.
-
Quantification: The amount of D-Tagatose produced is quantified using one of the methods described above (e.g., HPLC or the cysteine-carbazole-sulfuric acid method).
-
Unit Definition: One unit of enzyme activity is typically defined as the amount of enzyme that produces 1 µmol of D-Tagatose per minute under the specified reaction conditions.
Signaling Pathways and Experimental Workflows
The metabolic effects of D-Tagatose are mediated through its interaction with various metabolic pathways.
Hepatic Glucose Metabolism Signaling
D-Tagatose metabolism in the liver influences glucose homeostasis through several mechanisms. The accumulation of D-tagatose-1-phosphate has been shown to:
-
Activate Glucokinase: This leads to increased phosphorylation of glucose to glucose-6-phosphate, promoting its entry into glycolysis and glycogen synthesis.
-
Activate Glycogen Synthase: This enhances the conversion of glucose-6-phosphate into glycogen.
-
Inhibit Glycogen Phosphorylase: This prevents the breakdown of glycogen, further contributing to glycogen storage.
Caption: Influence of D-Tagatose on Hepatic Glucose Metabolism.
Experimental Workflow for Metabolic Flux Analysis
Stable isotope-labeled D-Tagatose (e.g., ¹³C-labeled) is a valuable tool for tracing its metabolic fate and its impact on cellular metabolism using mass spectrometry.
Caption: General Workflow for ¹³C-Metabolic Flux Analysis using D-Tagatose.
References
L-Tagatose Metabolic Pathway: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the current scientific understanding of the metabolic pathways of tagatose, with a specific focus on L-Tagatose. Extensive research has been conducted on D-Tagatose, revealing its metabolic fate, physiological effects, and potential therapeutic applications. In stark contrast, information regarding the metabolic pathway of this compound is exceedingly scarce in publicly available scientific literature. Current evidence suggests that this compound is an uncommon microbial catabolite, and a significant metabolic pathway in humans has not been identified. This guide will summarize the well-documented metabolism of D-Tagatose as a comparative framework, detail the known microbial catabolism of tagatose, and address the significant knowledge gap concerning this compound metabolism.
The D-Tagatose Metabolic Pathway: A Well-Characterized Analogue
D-Tagatose, a C-4 epimer of D-fructose, is a naturally occurring ketohexose that has garnered significant attention as a low-calorie sweetener.[1] Its metabolic pathway has been extensively studied in both animals and humans.
Absorption and Bioavailability
Only a small fraction, estimated to be between 15% and 25%, of ingested D-Tagatose is absorbed in the small intestine.[1] The majority of ingested D-Tagatose passes to the large intestine, where it is fermented by gut microbiota.[2]
Hepatic Metabolism
The absorbed D-Tagatose is transported to the liver, where its metabolism is analogous to that of D-fructose.
-
Phosphorylation: D-Tagatose is first phosphorylated by fructokinase (ketohexokinase) to produce tagatose-1-phosphate.
-
Further Phosphorylation: Tagatose-1-phosphate is then phosphorylated by phosphofructokinase-1 to yield tagatose-1,6-bisphosphate.
-
Cleavage: Aldolase subsequently cleaves tagatose-1,6-bisphosphate into two triose phosphates: dihydroxyacetone phosphate (DHAP) and glyceraldehyde-3-phosphate (G3P).[1]
-
Entry into Glycolysis: Both DHAP and G3P are intermediates in the glycolytic pathway and can be further metabolized for energy production.[1]
The following diagram illustrates the hepatic metabolism of D-Tagatose:
References
Enzymatic Production of L-Tagatose: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
L-Tagatose, a rare monosaccharide, is gaining significant attention as a low-calorie sweetener and a potential therapeutic agent. Its production through enzymatic routes offers a promising alternative to traditional chemical synthesis, providing higher specificity, milder reaction conditions, and reduced byproduct formation. This technical guide delves into the core enzymatic pathways for this compound production, presenting a comprehensive overview of the enzymes, methodologies, and quantitative data to facilitate further research and development in this field.
Core Enzymatic Production Routes
Two primary enzymatic pathways have been extensively explored for the synthesis of this compound: the isomerization of D-galactose and the oxidation of D-galactitol.
Isomerization of D-Galactose
The most common and widely studied enzymatic route for producing D-tagatose is the isomerization of D-galactose, catalyzed by the enzyme L-arabinose isomerase (L-AI).[1][2][3] L-AI, an intracellular enzyme, naturally catalyzes the reversible isomerization of L-arabinose to L-ribulose.[4] Due to the structural similarity between L-arabinose and D-galactose, this enzyme can also effectively convert D-galactose to D-tagatose.[3]
The industrial application of this method often starts with lactose, which is first hydrolyzed into glucose and galactose by the enzyme β-galactosidase. The resulting D-galactose is then isomerized to D-tagatose by L-AI. However, this isomerization reaction is reversible, which limits the conversion yield to approximately 30-50% under typical conditions.
To overcome this thermodynamic equilibrium, various strategies are employed, such as using thermostable L-AIs at elevated temperatures, which can favor the formation of D-tagatose. Immobilization of the enzyme has also been shown to improve stability and reusability, making the process more economically viable.
Oxidation of D-Galactitol
An alternative and highly efficient route for this compound production is the oxidation of D-galactitol, catalyzed by galactitol dehydrogenase (GatDH). This pathway involves the oxidation of the C-2 hydroxyl group of D-galactitol to a keto group, forming this compound.
A significant advantage of this method is that it is not constrained by the thermodynamic equilibrium that limits the isomerization of D-galactose, allowing for potentially higher conversion yields. However, this reaction is dependent on the cofactor NAD⁺, which is reduced to NADH during the oxidation of galactitol. The high cost of NAD⁺ necessitates the implementation of an efficient cofactor regeneration system for this process to be economically feasible on an industrial scale. A common approach involves coupling the GatDH reaction with a second enzyme, such as water-forming NADH oxidase, which re-oxidizes NADH to NAD⁺ while producing water as the sole byproduct.
Quantitative Data on Enzymatic this compound Production
The following tables summarize key quantitative data from various studies on the enzymatic production of this compound, providing a comparative overview of different enzymes and reaction conditions.
Table 1: L-Arabinose Isomerases for D-Tagatose Production from D-Galactose
| Enzyme Source | Recombinant Host | Optimal pH | Optimal Temp. (°C) | Km (mM) for D-Galactose | Conversion Rate (%) | Product Titer (g/L) | Productivity | Reference |
| Bacillus amyloliquefaciens CAAI | Escherichia coli | 7.5 | 45 | 251.6 | 47.2 | 47.2 | - | |
| Thermoanaerobacter mathranii | Escherichia coli | 8.0 (free), 7.5 (immob.) | 60 (free), 75 (immob.) | - | 43.9 (immob.) | - | 10 g/L/h | |
| Lactobacillus fermentum CGMCC2921 | - | 6.5 | 65 | - | - | - | - | |
| Lactobacillus brevis | - | 7.0 | 65 | - | 43.5 | 3.916 | - | |
| Lactobacillus plantarum CY6 | Escherichia coli | - | - | - | - | - | 0.54 g/L/h | |
| Lactobacillus parabuchneri | Escherichia coli | - | - | - | 39 | 54 | 0.54 g/L/h | |
| Gali152 (immobilized) | - | 8.0 | 60 | - | 46 | 230 | 9.6 g/L/h |
Table 2: Galactitol Dehydrogenases for this compound Production from D-Galactitol
| Enzyme Source | Cofactor Regeneration System | Substrate Conc. (mM) | NAD⁺ Conc. (mM) | Reaction Time (h) | Yield (%) | Productivity (mM/h) | Reference |
| Aspergillus nidulans ArDH | Water-forming NADH oxidase (SmNox) | 100 | 3 | 12 | 90.2 | 7.61 | |
| Rhizobium leguminosarum GDH | - | - | - | - | - | - |
Experimental Protocols
This section provides generalized methodologies for key experiments in the enzymatic production of this compound, based on commonly cited practices.
Protocol 1: this compound Production via Isomerization of D-Galactose using L-Arabinose Isomerase
-
Enzyme Preparation:
-
Cultivate the microbial source of L-arabinose isomerase (e.g., Bacillus, Lactobacillus, or a recombinant E. coli strain) under optimal growth conditions.
-
Harvest the cells by centrifugation and wash with a suitable buffer (e.g., phosphate buffer, pH 7.0).
-
Disrupt the cells using methods such as sonication or high-pressure homogenization to release the intracellular enzyme.
-
Centrifuge the cell lysate to remove cell debris and collect the crude enzyme extract (supernatant).
-
For purified enzyme studies, further purify the L-AI using standard chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged recombinant enzymes).
-
-
Immobilization of L-Arabinose Isomerase (Optional):
-
Immobilize the purified or crude L-AI onto a solid support, such as calcium alginate beads or agarose.
-
For calcium alginate immobilization, mix the enzyme solution with a sodium alginate solution and extrude the mixture dropwise into a calcium chloride solution to form beads.
-
Wash the immobilized enzyme beads with buffer to remove any unbound enzyme.
-
-
Isomerization Reaction:
-
Prepare a reaction mixture containing D-galactose substrate dissolved in a buffer at the optimal pH for the specific L-AI.
-
Add necessary cofactors, such as Mn²⁺ or Co²⁺, if required for enzyme activity.
-
Add the free or immobilized L-arabinose isomerase to the reaction mixture.
-
Incubate the reaction at the optimal temperature with gentle agitation for a specified duration (e.g., 4 to 48 hours).
-
-
Analysis of Products:
-
Terminate the reaction by heat inactivation of the enzyme or by adding an acid.
-
Analyze the concentrations of D-galactose and D-tagatose in the reaction mixture using High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., a carbohydrate analysis column).
-
Protocol 2: this compound Production via Oxidation of D-Galactitol using Galactitol Dehydrogenase with Cofactor Regeneration
-
Enzyme Preparation:
-
Prepare the galactitol dehydrogenase (GatDH) and the NADH oxidase (for cofactor regeneration) either as purified enzymes or as crude cell extracts from recombinant hosts.
-
-
Oxidation Reaction with Cofactor Regeneration:
-
Prepare a reaction buffer (e.g., Tris-HCl, pH 8.0) containing D-galactitol as the substrate.
-
Add a catalytic amount of the cofactor NAD⁺ to the reaction mixture.
-
Add both the galactitol dehydrogenase and the water-forming NADH oxidase to the reaction mixture.
-
Incubate the reaction at the optimal temperature for both enzymes with stirring.
-
Monitor the progress of the reaction by measuring the consumption of D-galactitol and the formation of this compound.
-
-
Product Analysis:
-
Periodically take samples from the reaction mixture and stop the enzymatic reaction.
-
Analyze the concentrations of D-galactitol and this compound using HPLC as described in Protocol 1.
-
Visualizations of Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the enzymatic pathways for this compound production and a typical experimental workflow.
Caption: Enzymatic production routes for this compound.
Caption: General experimental workflow for enzymatic this compound production.
References
L-Tagatose: A Rare Sugar's Role in Metabolic Research
A Technical Guide for Researchers and Drug Development Professionals
Introduction
L-Tagatose is a naturally occurring rare sugar, a ketohexose, and an epimer of D-fructose. While found in small quantities in some fruits, dairy products, and grains, its low natural abundance has historically limited its study and application. However, with advancements in enzymatic production from lactose, this compound is emerging as a compound of significant interest in metabolic research. Its unique metabolic fate, characterized by limited intestinal absorption and subsequent fermentation by the gut microbiota, underpins its potential as a low-calorie sweetener and a modulator of glucose homeostasis. This guide provides an in-depth overview of the current understanding of this compound's metabolic effects, supported by quantitative data, experimental methodologies, and pathway visualizations.
Metabolism and Pharmacokinetics of this compound
Upon ingestion, this compound is only partially absorbed in the small intestine, with estimates of absorption ranging from 15% to 20%. The absorbed portion is primarily metabolized in the liver. The majority of ingested this compound travels to the colon, where it is fermented by the gut microbiota into short-chain fatty acids (SCFAs), such as butyrate, propionate, and acetate.
Impact on Glucose Homeostasis
This compound has been shown to modulate postprandial glucose and insulin responses. It is believed to act as an inhibitor of intestinal disaccharidases and may also affect hepatic glucose metabolism.
Quantitative Effects on Postprandial Glucose and Insulin
| Study Population | This compound Dose | Co-ingested Carbohydrate | Change in Postprandial Glucose | Change in Postprandial Insulin | Reference |
| Healthy Adults | 15 g | 50 g glucose | 20.3% reduction in AUC | 24.5% reduction in AUC | |
| Type 2 Diabetes | 7.5 g (thrice daily) | Mixed meal | Significant reduction in PPG | Not significantly different | |
| Healthy Subjects | 5 g | 75 g sucrose | Lower peak glucose concentration | Lower peak insulin concentration |
AUC: Area under the curve; PPG: Postprandial glucose
The proposed mechanism for the glucose-lowering effect of this compound involves the inhibition of key carbohydrate-metabolizing enzymes in the small intestine and potential modulation of hepatic glucose production.
Modulation of the Gut Microbiota
The fermentation of this compound in the colon leads to changes in the composition and activity of the gut microbiota. This prebiotic effect is characterized by an increase in beneficial bacteria and the production of SCFAs.
Reported Changes in Gut Microbiota Composition
| Study Population | This compound Dose | Duration | Key Microbial Changes | Reference |
| Healthy Adults | 15 g/day | 10 days | Increased Bifidobacterium and Faecalibacterium | |
| Overweight/Obese Adults | 30 g/day | 12 weeks | Increased abundance of Coprococcus and Bacteroides | |
| In vitro fermentation | N/A | 24 hours | Increased production of butyrate and propionate |
Experimental Protocols: A Representative Clinical Trial Design
A robust understanding of this compound's metabolic effects in humans is derived from well-controlled clinical trials. Below is a representative methodology for a randomized, double-blind, placebo-controlled crossover study.
Objective: To assess the effect of this compound on postprandial glucose and insulin responses in adults with prediabetes.
Study Design:
-
Design: Randomized, double-blind, placebo-controlled, crossover.
-
Participants: 30 adults diagnosed with prediabetes.
-
Inclusion Criteria: Age 18-70 years, BMI 25-40 kg/m ², stable body weight.
-
Exclusion Criteria: Diagnosis of diabetes, use of medications affecting glucose metabolism, gastrointestinal diseases.
Intervention:
-
Treatment: 15 g of this compound dissolved in 250 mL of water.
-
Placebo: 250 mL of water with a non-caloric sweetener matching the taste and appearance of the this compound solution.
-
Challenge: Both interventions are consumed 30 minutes before a standardized mixed-meal tolerance test (MMTT).
Washout Period: A washout period of at least one week separates the two intervention periods.
Outcome Measures:
-
Primary: Area under the curve (AUC) for plasma glucose and insulin over 3 hours post-MMTT.
-
Secondary: Peak glucose and insulin concentrations, time to peak, and assessment of gastrointestinal tolerance via a questionnaire.
Blood Sampling: Blood samples are collected at baseline (-30 min), 0 min (just before MMTT), and at 15, 30, 45, 60, 90, 120, and 180 minutes post-MMTT.
Conclusion and Future Directions
This compound presents a compelling profile as a rare sugar with significant potential in metabolic research and therapeutic applications. Its ability to modulate postprandial glycemia and positively influence the gut microbiota warrants further investigation. Future research should focus on elucidating the precise molecular mechanisms underlying its effects on hepatic glucose metabolism and its long-term impacts on the gut-liver axis. Additionally, larger and longer-duration clinical trials are necessary to fully establish its efficacy and safety for the management of metabolic disorders such as type 2 diabetes and non-alcoholic fatty liver disease. The development of this compound as a functional food ingredient or a therapeutic agent holds considerable promise for improving metabolic health.
An In-depth Technical Guide to the Physicochemical Properties of L-Tagatose
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Tagatose, a rare ketohexose and an epimer of L-fructose, is a monosaccharide with significant potential in the pharmaceutical and food industries. As a low-calorie sweetener with prebiotic properties, its unique metabolic fate and physicochemical characteristics make it a subject of growing interest for various applications, including drug formulation and development. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its metabolic pathway. All quantitative data are summarized in structured tables for ease of reference.
Core Physicochemical Properties
This compound shares many of its physical and chemical properties with its more common enantiomer, D-Tagatose, with the notable exception of its optical rotation. It is a white, crystalline powder with a clean, sweet taste.
General Properties
| Property | Value | Reference(s) |
| Chemical Formula | C₆H₁₂O₆ | [1] |
| Molecular Weight | 180.16 g/mol | [1] |
| Appearance | White crystalline powder | [2] |
| CAS Number | 17598-82-2 | [1] |
Thermal Properties
| Property | Value | Reference(s) |
| Melting Point | 133-144 °C | [3] |
Optical Properties
| Property | Value | Reference(s) |
| Specific Rotation [α] | +4 to +7° (c=1 in water) |
Solubility
| Solvent | Solubility | Temperature (°C) | Reference(s) |
| Water | 58% (w/w) | 21 | |
| Aqueous Ethanol (20 wt%) | ~0.53 mol/kg-solvent | 20 | |
| Aqueous Ethanol (80 wt%) | ~0.05 mol/kg-solvent | 20 |
Stability and Reactivity
This compound is relatively stable under acidic to neutral conditions but is more prone to degradation and browning reactions under alkaline conditions and at elevated temperatures.
| Condition | Observation | Reference(s) |
| pH Stability | Stable in the pH range of 3-7. | |
| Thermal Stability | Minimal degradation during standard pasteurization processes. Degradation is enhanced at pH 7 and in the presence of phosphate buffers compared to citrate buffers. | |
| Hygroscopicity | Low hygroscopicity. | |
| Maillard Reaction | As a reducing sugar, it readily undergoes the Maillard reaction, contributing to browning and flavor development in the presence of amino acids. |
Experimental Protocols
This section outlines the methodologies for determining the key physicochemical properties of this compound.
Determination of Melting Point
The melting point of this compound can be determined using the capillary method as described in the United States Pharmacopeia (USP).
-
Apparatus: A calibrated melting point apparatus.
-
Procedure:
-
A small amount of finely powdered this compound is packed into a capillary tube to a height of 2.5-3.5 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The temperature is raised at a rate of approximately 1°C per minute, starting from about 5°C below the expected melting point.
-
The temperature range from the point at which the substance begins to melt to the point at which it is completely liquid is recorded as the melting range.
-
Measurement of Specific Rotation
The specific rotation of this compound is a critical parameter for its identification and purity assessment.
-
Apparatus: A calibrated polarimeter.
-
Procedure:
-
A solution of this compound is prepared by accurately weighing the sample and dissolving it in water to a known concentration (e.g., 10 mg/mL).
-
The polarimeter cell is filled with the solution, ensuring no air bubbles are present in the light path.
-
The optical rotation of the solution is measured at a specified wavelength (typically the sodium D-line at 589 nm) and temperature.
-
The specific rotation is calculated using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length of the cell in decimeters, and c is the concentration in g/mL.
-
Solubility Determination
The equilibrium solubility of this compound in a given solvent can be determined using the shake-flask method.
-
Procedure:
-
An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol-water mixtures) in a sealed container.
-
The mixture is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
The suspension is then filtered to remove the undissolved solid.
-
The concentration of this compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography with a Refractive Index Detector (HPLC-RID).
-
Stability Analysis by HPLC
The stability of this compound in solution under various conditions (pH, temperature) can be monitored by quantifying its concentration over time using HPLC-RID.
-
Chromatographic Conditions (Example):
-
Column: Aminex HPX-87C or a column with L19 packing material.
-
Mobile Phase: Deionized water or a dilute aqueous solution of calcium acetate (e.g., 50 mg/L).
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 85 °C.
-
Detector: Refractive Index Detector (RID).
-
-
Procedure:
-
Prepare solutions of this compound in buffers of different pH values.
-
Store the solutions at various constant temperatures.
-
At specified time intervals, withdraw aliquots, filter if necessary, and inject them into the HPLC system.
-
Quantify the this compound peak area and compare it to a standard curve to determine the concentration and assess degradation.
-
Hygroscopicity Assessment
The hygroscopic nature of this compound powder can be evaluated using Dynamic Vapor Sorption (DVS).
-
Apparatus: A Dynamic Vapor Sorption analyzer.
-
Procedure:
-
A small, accurately weighed sample of this compound is placed in the DVS instrument.
-
The sample is dried under a stream of dry nitrogen to establish a baseline mass.
-
The relative humidity (RH) within the sample chamber is then increased in a stepwise manner (e.g., in 10% increments from 0% to 90% RH).
-
The mass of the sample is continuously monitored until it equilibrates at each RH step.
-
A sorption isotherm is generated by plotting the change in mass (moisture uptake) against the RH.
-
Metabolic Pathway of this compound
The metabolism of this compound is analogous to that of D-fructose, albeit likely involving stereospecific enzymes. A significant portion of ingested this compound is not absorbed in the small intestine and is fermented by gut microbiota. The absorbed fraction is primarily metabolized in the liver.
The following diagram illustrates the proposed hepatic metabolic pathway of this compound.
Workflow for Physicochemical Property Determination
The logical workflow for characterizing the physicochemical properties of this compound is depicted below.
References
An In-depth Technical Guide on the Discovery and History of L-Tagatose
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and scientific development of Tagatose, with a specific focus on the lesser-known L-enantiomer. While D-Tagatose has garnered significant attention as a low-calorie sweetener and potential therapeutic agent, information on L-Tagatose remains comparatively scarce. This document synthesizes the available scientific literature to present a detailed account of the synthesis, properties, and biological relevance of this compound, contextualized by the more extensive research on its D-isomer. This guide aims to serve as a foundational resource for researchers and professionals in drug development and nutritional science by compiling quantitative data, outlining experimental protocols, and visualizing key pathways.
Introduction: The Tale of Two Tagatoses
Tagatose, a hexose monosaccharide and a C-4 epimer of fructose, exists as two stereoisomers: D-Tagatose and this compound. The vast majority of research and commercial interest has centered on D-Tagatose due to its natural occurrence in small quantities in dairy products, fruits, and cacao, and its properties as a functional food ingredient.[1] Its journey from a potential life-detection marker for extraterrestrial life to a GRAS-certified sweetener is a fascinating chapter in food science.[2]
In contrast, this compound is a rare sugar that is not found in nature and has been the subject of limited scientific inquiry. This guide seeks to illuminate the current state of knowledge on this compound, drawing comparisons with its well-characterized D-counterpart to highlight research gaps and potential avenues for future investigation.
Discovery and History
The Serendipitous Discovery of D-Tagatose
The story of D-Tagatose begins with an unexpected connection to space exploration. Dr. Gilbert V. Levin, while developing a life-detection experiment for NASA's Viking missions to Mars in the 1970s, explored the metabolism of various sugars by potential extraterrestrial microbes.[2] This research into the stereospecificity of biological systems led him to investigate L-sugars, which are generally not metabolized by terrestrial organisms. The high cost of producing L-glucose led him to consider D-Tagatose, a molecule that structurally resembles L-fructose.[2] Subsequent studies revealed its low caloric value, paving the way for its development as a sweetener. In 1988, Levin secured a patent for an inexpensive method to produce D-Tagatose.[1]
The Obscure History of this compound
The history of this compound is not as clearly documented as that of its D-isomer. Its existence is a logical consequence of stereochemistry, but its deliberate synthesis and study appear to be driven by academic curiosity and the broader interest in rare sugars for potential pharmaceutical applications. While a specific "discovery" event is not prominent in the literature, its synthesis is described in the context of exploring enzymatic and chemical methods for producing rare sugars. It is hypothesized that this compound could have potential therapeutic benefits, possibly even exceeding those of D-Tagatose in areas like atherosclerosis and diabetes, though this remains largely speculative and requires substantial research.
Physicochemical Properties
Table 1: Physicochemical Properties of D-Tagatose
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₂O₆ | |
| Molecular Weight | 180.16 g/mol | |
| Appearance | White crystalline powder | |
| Melting Point | 133-135 °C | |
| Sweetness (relative to sucrose) | ~92% | |
| Caloric Value | 1.5 kcal/g | |
| Glycemic Index | 3 | |
| Solubility in Water (20°C) | 160 g/100 ml | |
| Solubility in Ethanol (22°C) | 0.02 g/100 ml | |
| Specific Rotation [α]20,D | -4° to -5.6° (1% aqueous solution) |
Note: The specific rotation of this compound is expected to be equal in magnitude but opposite in sign to that of D-Tagatose.
Synthesis of Tagatose Isomers
The production of Tagatose isomers can be achieved through both chemical and enzymatic methods.
Chemical Synthesis
The primary chemical method for synthesizing D-Tagatose is the isomerization of D-galactose under alkaline conditions, often using a catalyst like calcium hydroxide. This process can be adapted for the synthesis of this compound from L-galactose.
Experimental Protocol: Chemical Isomerization of L-Galactose to this compound (Hypothetical)
This protocol is based on the known methods for D-Tagatose synthesis.
-
Reaction Setup: Dissolve L-galactose in an aqueous solution.
-
Addition of Base and Catalyst: Add a basic metal hydroxide, such as calcium hydroxide, to the solution to create strongly basic conditions. A catalyst may also be employed.
-
Complex Formation: Stir the mixture at a controlled, relatively low temperature. This facilitates the formation of a solid metal hydroxide-L-Tagatose complex intermediate.
-
Neutralization: Neutralize the intermediate complex with an acid (e.g., sulfuric, hydrochloric, or phosphoric acid) to yield this compound.
-
Purification: The resulting this compound can be purified from the reaction mixture using techniques such as chromatography.
Enzymatic Synthesis
Enzymatic methods offer higher specificity and milder reaction conditions compared to chemical synthesis.
The most common enzymatic route for D-Tagatose production is the isomerization of D-galactose using L-arabinose isomerase (L-AI) . This enzyme, while primarily acting on L-arabinose, can also catalyze the conversion of D-galactose to D-Tagatose.
Experimental Protocol: Enzymatic Synthesis of D-Tagatose using L-Arabinose Isomerase
-
Enzyme and Substrate Preparation: Prepare a solution of D-galactose in a suitable buffer (e.g., phosphate buffer, pH 6.5-8.0). Obtain or prepare purified L-arabinose isomerase.
-
Reaction Incubation: Add the L-arabinose isomerase to the D-galactose solution. The reaction is typically carried out at an elevated temperature (e.g., 50-65°C) to favor the formation of D-Tagatose. Metal ions, such as Mn²⁺, may be required as cofactors.
-
Reaction Monitoring and Termination: Monitor the progress of the reaction using techniques like HPLC. The reaction is terminated by heat inactivation of the enzyme.
-
Purification: Purify D-Tagatose from the remaining D-galactose and other reaction components using chromatographic methods.
Table 2: Quantitative Data on Enzymatic D-Tagatose Production
| Enzyme Source | Substrate | Product Concentration | Conversion Rate | Reference |
| Lactobacillus plantarum WU14 (whole cell) | D-galactose | 58 g/L | - | |
| Thermoanaerobacter mathranii (immobilized) | 30% D-galactose | - | 42% | |
| Recombinant E. coli (immobilized L-AI) | 100 g/L D-galactose | 58 g/L | - | |
| Recombinant E. coli (immobilized L-AI) | 250 g/L D-galactose | 129.43 g/L | - |
Several enzymatic pathways have been proposed for the synthesis of this compound, although detailed protocols and yield data are limited.
-
Isomerization of L-Galactose: Similar to the synthesis of D-Tagatose, this compound can be produced from L-galactose using an appropriate isomerase. L-fucose isomerase has been shown to catalyze the conversion of L-galactose to this compound with a 55% conversion yield after 3 hours.
-
Epimerization of L-Sorbose: The use of D-tagatose 3-epimerase has been suggested for the epimerization of L-sorbose to this compound. Engineered D-tagatose epimerases have shown activity towards L-sorbose to produce this compound.
-
Biotransformation of L-Psicose: Certain microorganisms, such as Enterobacter aerogenes, have been proposed for the biotransformation of L-psicose to this compound.
Metabolic Pathways and Biological Effects
Metabolism of D-Tagatose
The metabolism of D-Tagatose is a key factor in its low caloric value. Only about 15-20% of ingested D-Tagatose is absorbed in the small intestine. The absorbed portion is metabolized primarily in the liver, following a pathway similar to that of fructose, where it is phosphorylated by fructokinase. The majority of ingested D-Tagatose passes to the large intestine, where it is fermented by gut microbiota, exerting a prebiotic effect.
Signaling Pathways Modulated by D-Tagatose
Research suggests that D-Tagatose may influence cellular signaling pathways. For instance, studies in mice have shown that chronic consumption of D-Tagatose, unlike fructose, does not lead to the same deleterious metabolic effects. This is attributed to differences in the interference with selective proinflammatory and oxidative stress cascades, such as the AGE/RAGE pathway and NF-κB activation. In some organisms, like Phytophthora infestans, tagatose has been shown to inhibit sugar metabolism and mitochondrial processes.
Metabolism and Biological Effects of this compound
There is a significant lack of information regarding the metabolic fate and biological effects of this compound in humans. As an L-sugar, it is plausible that its absorption and metabolism would be even more limited than that of D-Tagatose, potentially making it a zero-calorie sweetener. However, this hypothesis requires rigorous scientific validation through in vivo studies. The potential for this compound to influence signaling pathways remains an unexplored area of research.
Visualizations of Synthesis and Metabolic Pathways
D-Tagatose Synthesis and Metabolism
Caption: Enzymatic synthesis and hepatic metabolism of D-Tagatose.
Potential this compound Synthesis Pathways
Caption: Potential enzymatic synthesis pathways for this compound.
Conclusion and Future Perspectives
The discovery and development of D-Tagatose represent a significant advancement in the field of food science and nutrition, offering a low-calorie, prebiotic sweetener with potential health benefits. However, its enantiomer, this compound, remains largely in the shadows of scientific research. The available literature suggests several plausible routes for its synthesis, but a comprehensive understanding of its physicochemical properties, metabolic fate, and biological activity is conspicuously absent.
This technical guide has compiled the known information on this compound, highlighting the substantial knowledge gap that exists. Future research should focus on:
-
Developing and optimizing efficient synthesis protocols for this compound , including detailed characterization of enzymatic pathways and quantification of production yields.
-
Conducting thorough physicochemical characterization of this compound , including its sweetness profile and stability.
-
Investigating the metabolism of this compound in vivo to determine its caloric value and potential interactions with gut microbiota.
-
Exploring the biological effects and potential therapeutic applications of this compound , particularly in the context of metabolic diseases where D-Tagatose has shown promise.
Addressing these research questions will be crucial in determining whether this compound can emerge from obscurity and contribute to the development of novel sweeteners and therapeutic agents.
References
L-Tagatose: A Versatile Chiral Building Block in Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: L-Tagatose, a rare ketohexose and an epimer of L-fructose, is emerging as a valuable chiral building block in stereoselective organic synthesis. Its unique stereochemical arrangement and multiple functional groups make it an attractive starting material for the synthesis of other rare sugars, bioactive molecules, and complex chiral synthons. This technical guide provides a comprehensive overview of the synthetic utility of this compound, focusing on its application in enzymatic conversions and outlining potential pathways for its derivatization. While the use of its enantiomer, D-tagatose, is more widely documented, the exploration of this compound as a chiral precursor is a growing area of interest with significant potential for the development of novel chemical entities.
Synthesis of this compound
The availability of this compound is a prerequisite for its use as a chiral building block. Several routes for its synthesis have been explored, primarily involving the isomerization of readily available L-galactose or the epimerization of L-sorbose.
1. Chemical Isomerization of L-Galactose: this compound can be synthesized from L-galactose under alkaline conditions, a process analogous to the commercial production of D-tagatose from D-galactose. This method typically involves the use of a metal hydroxide, such as calcium hydroxide, which promotes the isomerization and facilitates the precipitation of a metathis compound complex. Subsequent neutralization of the complex yields this compound.
2. Enzymatic Isomerization and Epimerization: Various enzymatic methods offer stereospecific routes to this compound. These include:
-
Isomerization of L-galactose: L-fucose isomerase can be employed for the enzymatic isomerization of L-galactose to this compound.[1]
-
Biotransformation of L-psicose: Enterobacter aerogenes has been used to convert L-psicose to this compound.[1]
-
Biotransformation of galactitol: Klebsiella pneumoniae can facilitate the biotransformation of galactitol to this compound.[1] This conversion can also be achieved using galactitol dehydrogenase.[1]
-
Epimerization of L-sorbose: The 3-epimerase of D-tagatose can be used for the epimerization of L-sorbose to this compound.[1]
The enzymatic pathways offer high selectivity and operate under mild reaction conditions, making them attractive for the sustainable production of this compound.
This compound as a Chiral Building Block: The Synthesis of L-Talose
A key example demonstrating the utility of this compound as a chiral synthon is the enzymatic synthesis of L-talose. This transformation is achieved through the epimerization of this compound at the C-2 position, catalyzed by L-rhamnose isomerase.
Experimental Protocol: Enzymatic Synthesis of L-Talose from this compound
This protocol is based on the work of Bhuiyan et al. (1999), who investigated the production of L-talose from this compound using immobilized L-rhamnose isomerase.
Materials:
-
This compound
-
Immobilized L-rhamnose isomerase from Pseudomonas sp. LL172 on Chitopearl beads
-
Reaction buffer (e.g., phosphate buffer, pH adjusted to the optimal range for the enzyme)
-
Deionized water
Enzyme Immobilization: L-rhamnose isomerase from Pseudomonas sp. LL172 is immobilized on Chitopearl beads (e.g., BCW 2603) according to established protocols. Immobilization allows for easy separation of the enzyme from the reaction mixture and enhances its stability for repeated use.
Reaction Setup:
-
Prepare a solution of this compound in the reaction buffer at a desired concentration.
-
Add the immobilized L-rhamnose isomerase to the this compound solution in a suitable reaction vessel.
-
Incubate the reaction mixture at the optimal temperature for the enzyme with gentle agitation.
-
Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing the composition of the sugar mixture using techniques such as High-Performance Liquid Chromatography (HPLC).
Purification of L-Talose:
-
After the reaction reaches equilibrium, separate the immobilized enzyme from the reaction mixture by filtration.
-
The resulting solution contains a mixture of L-talose and unreacted this compound.
-
The separation and purification of L-talose can be achieved using chromatographic techniques, followed by crystallization.
Quantitative Data
The enzymatic epimerization of this compound to L-talose is a reversible reaction that reaches an equilibrium. The reported yield of L-talose at equilibrium is approximately 12% when starting from this compound.
| Substrate | Enzyme | Product | Yield at Equilibrium (%) | Reference |
| This compound | Immobilized L-rhamnose isomerase | L-Talose | 12 | Bhuiyan et al., 1999 |
| D-Sorbose | Immobilized L-rhamnose isomerase | D-Gulose | 10 | Bhuiyan et al., 1999 |
Potential Synthetic Transformations of this compound
While the documented examples of this compound as a chiral building block are currently limited, its structure suggests a wide range of potential synthetic transformations. By applying established carbohydrate chemistry, this compound can be a precursor to a variety of valuable chiral molecules, including other rare sugars, nitrogen-containing heterocycles, and iminosugars.
Protecting Group Strategies: To achieve regioselective modifications of this compound, the strategic use of protecting groups is essential. The hydroxyl groups can be selectively protected as acetals, ethers (e.g., benzyl, silyl), or esters. The choice of protecting groups will depend on the desired transformation and the required deprotection conditions.
Key Reactions for Derivatization:
-
Reduction: The ketone functionality of this compound can be reduced to yield two epimeric alditols, L-galactitol and L-talitol. The stereoselectivity of this reduction can be influenced by the choice of reducing agent and the protecting groups on the sugar.
-
Oxidation: Selective oxidation of the primary or secondary hydroxyl groups can lead to the formation of uronic acids or other oxidized sugar derivatives.
-
Nucleophilic Addition to the Ketone: The ketone group is susceptible to nucleophilic attack, allowing for the introduction of various carbon and heteroatom substituents at the C-2 position.
-
Glycosylation: The hydroxyl groups of protected this compound derivatives can act as nucleophiles in glycosylation reactions to form oligosaccharides.
-
Conversion to Heterocycles: Through a series of functional group manipulations, including the introduction of nitrogen-containing functionalities, this compound can be a precursor for the synthesis of chiral piperidines, pyrrolidines, and other nitrogen heterocycles.
-
Synthesis of Iminosugars: A particularly promising application of this compound is in the synthesis of L-iminosugars. This would typically involve the reductive amination of a suitably protected keto-aldehyde derived from this compound. Iminosugars are potent glycosidase inhibitors with significant therapeutic potential. The synthesis of iminosugars from the enantiomer of tagatose has been reported, suggesting the feasibility of this approach for this compound.
Logical Workflow for the Utilization of this compound in Synthesis
The following diagram illustrates a logical workflow for the utilization of this compound as a chiral building block in organic synthesis.
References
Microbial Sources for L-Tagatose Production: A Technical Guide
Abstract
L-Tagatose, a rare ketohexose, is a promising low-calorie sweetener with prebiotic properties. Its production through the enzymatic isomerization of D-galactose offers a sustainable and highly specific alternative to chemical synthesis. This technical guide provides an in-depth overview of the microbial sources of L-arabinose isomerase (L-AI), the key enzyme in this biotransformation. It details the screening and identification of potent microbial producers, methodologies for enzyme activity assessment, and protocols for this compound production using both purified enzymes and whole-cell biocatalysts. Furthermore, this guide elucidates the genetic regulatory mechanisms governing L-AI expression in model organisms and presents quantitative data on production yields from various microbial systems.
Introduction
This compound is a naturally occurring monosaccharide found in small quantities in some dairy products. It possesses approximately 92% of the sweetness of sucrose with only one-third of the calories, making it an attractive sugar substitute for the food and pharmaceutical industries. The United States Food and Drug Administration (FDA) has granted this compound Generally Recognized as Safe (GRAS) status. The primary route for the biotechnological production of this compound is the isomerization of D-galactose, a readily available substrate derivable from lactose. This reaction is efficiently catalyzed by the enzyme L-arabinose isomerase (EC 5.3.1.4). A wide array of microorganisms have been identified as sources of L-AI, and significant research has been dedicated to optimizing these biological systems for enhanced this compound yield.
Microbial Sources of L-Arabinose Isomerase
A diverse range of bacteria have been identified as producers of L-arabinose isomerase with the capability of converting D-galactose to this compound. These microorganisms can be categorized as native producers or genetically engineered strains.
Table 1: Native Microbial Sources of L-Arabinose Isomerase for this compound Production
| Microorganism | Optimal Temperature (°C) | Optimal pH | Key Findings |
| Lactobacillus plantarum | 50-60 | 7.0-8.5 | High enzyme activity and D-tagatose yield have been reported.[1] |
| Geobacillus stearothermophilus | 60-80 | 7.0-8.0 | Thermostable enzyme suitable for industrial applications.[2] |
| Geobacillus thermodenitrificans | 70 | 8.5 | Thermophilic source with a highly active and stable L-AI.[3] |
| Bacillus coagulans | 55 | 7.5 | Food-grade bacterium, making it a safe source for food applications. |
| Enterococcus faecium | 50 | 7.0 | Selected for its high L-arabinose fermentation ability, indicating potential for high enzyme production.[4] |
| Pediococcus acidilactici | 50 | 7.0 | Another lactic acid bacterium identified through screening for L-arabinose fermentation.[4] |
| Bifidobacterium adolescentis | 55 | 6.5 | Shows high specificity for D-galactose, which is advantageous for this compound production. |
| Klebsiella pneumoniae | 40 | 8.0 | Characterized for its L-AI activity and potential for D-tagatose production. |
| Bacillus amyloliquefaciens | 45 | 7.5 | An endophytic bacterium producing a metallic-ion-independent L-AI. |
Table 2: Recombinant Microbial Systems for this compound Production
| Host Organism | Source of L-AI Gene | Key Features and Production Data |
| Escherichia coli | Thermoanaerobacter mathranii | Heterologous expression of a thermostable L-AI yielded 42% D-tagatose from a 30% D-galactose solution at 65°C. |
| Escherichia coli | Lactobacillus parabuchneri | Whole-cell catalysis produced 54 g/L D-tagatose from 140 g/L D-galactose, with a 39% conversion efficiency. |
| Escherichia coli | Geobacillus stearothermophilus (mutant) | Immobilized whole cells expressing a mutant L-AI produced 129.43 g/L D-tagatose from 250 g/L D-galactose. |
| Lactobacillus plantarum | Lactobacillus reuteri | Co-expression of L-AI and D-xylose isomerase in a food-grade host for potential conversion of mixed sugars. |
| Pichia pastoris | Arthrobacter sp. 22c | Secretion of β-D-galactosidase for lactose hydrolysis and subsequent isomerization of D-galactose to D-tagatose. |
Experimental Protocols
Screening for L-Arabinose Isomerase-Producing Microorganisms
A common method for identifying novel L-AI producers involves enrichment and screening on selective media.
Protocol 1: Screening of Bacteria for L-Arabinose Fermentation
-
Inoculum Preparation: Prepare a stock culture of the bacterial strains to be screened.
-
Enrichment Culture: Inoculate the strains into a basal medium supplemented with 0.5% (w/v) L-arabinose as the sole carbon source. A modified MRS broth can be used for lactic acid bacteria.
-
Incubation: Incubate the cultures at the optimal growth temperature for the target microorganisms (e.g., 37°C for many lactic acid bacteria) for 24-48 hours.
-
Selection of Best Fermenting Strains: Monitor growth by measuring optical density. Strains exhibiting the highest growth are selected as potential L-AI producers.
-
Confirmation of L-AI Activity: Prepare cell-free extracts from the selected strains and perform an enzyme activity assay (see Protocol 2).
L-Arabinose Isomerase Activity Assay
The activity of L-AI is typically determined by measuring the amount of ketose (L-ribulose or this compound) produced from the corresponding aldose substrate.
Protocol 2: Cysteine-Carbazole-Sulfuric Acid Method
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing:
-
50 mM L-arabinose or D-galactose
-
1 mM MnCl₂ and/or 1 mM CoCl₂ (metal cofactors can vary)
-
50 mM phosphate buffer (pH 7.0)
-
Enzyme preparation (cell-free extract or purified enzyme)
-
Bring the final volume to 1 mL with distilled water.
-
-
Enzymatic Reaction: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 50-65°C) for a defined period (e.g., 10-60 minutes).
-
Reaction Termination: Stop the reaction by placing the tubes on ice or by heat inactivation (e.g., 95°C for 5 minutes).
-
Colorimetric Assay:
-
To 250 µL of the reaction mixture (or a suitable dilution), add 50 µL of 1.5% (w/v) L-cysteine-HCl.
-
Add 1.5 mL of approximately 70% sulfuric acid.
-
Add 50 µL of 0.12% (w/v) carbazole in ethanol.
-
Incubate at room temperature for 1 hour.
-
-
Quantification: Measure the absorbance at 560 nm. The amount of ketose is determined by comparing the absorbance to a standard curve prepared with L-ribulose or this compound.
One unit of L-arabinose isomerase activity is defined as the amount of enzyme required to produce 1 µmol of L-ribulose or this compound per minute under the specified assay conditions.
Enzymatic Production of this compound
This compound can be produced using either a purified enzyme or a whole-cell biocatalyst approach.
Protocol 3: this compound Production using Whole-Cell Biocatalyst
-
Cultivation of Recombinant Cells: Grow the recombinant microbial strain (e.g., E. coli expressing a heterologous L-AI) in a suitable fermentation medium to a high cell density. Induce gene expression if necessary.
-
Cell Harvesting: Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., phosphate buffer, pH 7.0).
-
Bioconversion Reaction:
-
Resuspend the cell pellet in a reaction buffer containing a high concentration of D-galactose (e.g., 100-250 g/L).
-
Add necessary cofactors, such as Mn²⁺ (e.g., 5 mM).
-
Incubate the reaction mixture at the optimal temperature (e.g., 60°C) with agitation.
-
-
Monitoring and Harvesting: Periodically take samples to monitor the conversion of D-galactose to this compound using HPLC. Once the reaction reaches equilibrium or the desired conversion is achieved, terminate the reaction by heat treatment.
-
Product Recovery: Separate the cells from the reaction mixture by centrifugation. The supernatant containing this compound can be further purified.
Genetic Regulation of L-Arabinose Isomerase
The expression of L-arabinose isomerase is tightly regulated, particularly in well-studied organisms like Escherichia coli. The genes for L-arabinose metabolism are organized in the ara operon (araBAD), which is controlled by the regulatory protein AraC.
AraC exhibits a dual regulatory function. In the absence of L-arabinose, AraC acts as a repressor by forming a DNA loop that blocks transcription of the araBAD operon. When L-arabinose is present, it binds to AraC, causing a conformational change that converts AraC into an activator. The AraC-arabinose complex then binds to the araI site, promoting the transcription of the araBAD genes, including araA which encodes L-arabinose isomerase. This regulatory mechanism ensures that the enzymes for arabinose catabolism are only produced when the substrate is available.
Conclusion
The microbial production of this compound presents a viable and sustainable approach to manufacturing this valuable sugar substitute. A wide variety of microorganisms, both native and recombinant, have been demonstrated to be effective sources of L-arabinose isomerase. The optimization of fermentation and bioconversion processes, along with the use of robust, immobilized whole-cell biocatalysts, has led to significant improvements in this compound yields. A thorough understanding of the underlying genetic regulatory mechanisms, such as the ara operon in E. coli, provides a foundation for further metabolic engineering strategies aimed at enhancing enzyme expression and overall production efficiency. Continued research in screening for novel microbial sources with superior enzyme characteristics and the development of advanced biocatalytic systems will be crucial for the cost-effective, industrial-scale production of this compound.
References
- 1. Ellis Englesberg and the Discovery of Positive Control in Gene Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. Frontiers | Exploring a Highly D-Galactose Specific L-Arabinose Isomerase From Bifidobacterium adolescentis for D-Tagatose Production [frontiersin.org]
Unveiling the Biological intricacies of L-Tagatose: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Tagatose, a rare sugar and a stereoisomer of D-fructose, has garnered significant attention within the scientific community for its unique physiological properties and promising therapeutic potential.[1][2] This technical guide provides an in-depth exploration of the core biological functions of this compound, with a primary focus on its D-isomeric form which is predominantly used in research and commercial applications. We delve into its metabolic fate, its profound effects on glycemic control and lipid metabolism, its modulatory role on the gut microbiome, and the underlying molecular mechanisms of action. This document synthesizes quantitative data from key clinical studies, outlines detailed experimental protocols for investigating its biological effects, and presents visual representations of key signaling pathways to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.
Metabolism and Pharmacokinetics of this compound
Unlike common sugars, this compound follows a unique metabolic pathway characterized by limited absorption in the small intestine.[3][4] Only about 15-20% of ingested this compound is absorbed, with the remainder passing to the large intestine where it is fermented by the gut microbiota.[2] The absorbed portion is metabolized in the liver, primarily through a pathway analogous to that of fructose, but at a significantly slower rate. This incomplete absorption and slow metabolism are central to its low caloric value (approximately 1.5 kcal/g) and its minimal impact on blood glucose levels.
Core Biological Functions and Mechanisms of Action
Glycemic Control
This compound exerts a significant influence on blood glucose regulation through multiple mechanisms. It has a very low glycemic index of 3. Clinical studies have consistently demonstrated its ability to lower postprandial blood glucose and reduce levels of glycated hemoglobin (HbA1c) in individuals with type 2 diabetes.
Key Mechanisms:
-
Inhibition of Intestinal Disaccharidases: this compound acts as a competitive inhibitor of intestinal enzymes such as sucrase and maltase, thereby delaying the breakdown of dietary carbohydrates and subsequent glucose absorption.
-
Inhibition of Hepatic Glycogenolysis: In the liver, this compound-1-phosphate, a metabolite of this compound, inhibits glycogen phosphorylase, the enzyme responsible for breaking down glycogen into glucose. This action prevents the release of stored glucose into the bloodstream.
-
Activation of Glucokinase: this compound-1-phosphate also promotes the activity of glucokinase, an enzyme that facilitates the conversion of glucose to glucose-6-phosphate, a key step in glycogen synthesis. This enhances the liver's uptake and storage of glucose.
Signaling Pathway for Hepatic Glucose Metabolism
Caption: this compound's influence on hepatic glucose metabolism.
Modulation of Gut Microbiome and Prebiotic Effects
The unabsorbed portion of this compound is fermented by colonic bacteria, leading to the production of short-chain fatty acids (SCFAs) such as butyrate. This fermentation process selectively stimulates the growth of beneficial gut bacteria, indicating a prebiotic effect.
Key Effects:
-
Increased Beneficial Bacteria: Studies have shown that this compound consumption can lead to an increase in the abundance of beneficial bacteria.
-
SCFA Production: The production of SCFAs contributes to a healthier gut environment and has systemic benefits, including improved insulin sensitivity.
-
GLP-1 Secretion: The fermentation of this compound and the resulting SCFAs can stimulate the secretion of glucagon-like peptide-1 (GLP-1) from intestinal L-cells. GLP-1 is an incretin hormone that enhances insulin secretion, slows gastric emptying, and promotes satiety.
Experimental Workflow for Gut Microbiome Analysis
Caption: Workflow for 16S rRNA sequencing analysis of gut microbiota.
Lipid Metabolism
Several studies have indicated that this compound may have a favorable impact on lipid profiles.
Key Findings:
-
Cholesterol Reduction: Some clinical trials have reported reductions in total and LDL cholesterol levels following this compound consumption.
-
HDL Cholesterol: An increase in HDL cholesterol has also been observed in some studies.
The proposed mechanism for these effects involves the reduced generation of pyruvate from glycolysis, leading to decreased acetyl-CoA availability for cholesterol synthesis.
Quantitative Data from Clinical Studies
The following tables summarize key quantitative findings from clinical trials investigating the effects of D-Tagatose.
Table 1: Effects of D-Tagatose on Glycemic Control in Type 2 Diabetes
| Study (Year) | Dosage | Duration | Change in HbA1c (%) | Change in Fasting Blood Glucose (mg/dL) |
| Ensor et al. (2015) | 7.5 g, 3x/day | 6 months | Statistically significant reduction | Statistically significant reduction |
| Phase 3 Clinical Trial | 15 g, 3x/day | 10 months | Statistically significant reduction vs. placebo (p=0.0277 at 10 months) | Statistically significant reduction |
Table 2: Effects of D-Tagatose on Lipid Profile
| Study (Year) | Dosage | Duration | Change in Total Cholesterol | Change in LDL Cholesterol | Change in HDL Cholesterol |
| Phase 3 Clinical Trial | 15 g, 3x/day | 10 months | Statistically significant reduction | Statistically significant reduction | No significant change |
| Lu et al. (2008) | Not specified | 14 months | Not specified | Not specified | Increase reported |
Detailed Experimental Protocols
Assay for Intestinal Disaccharidase Inhibition
This protocol is adapted from the Dahlqvist method for assaying intestinal disaccharidases.
Objective: To determine the inhibitory effect of this compound on the activity of sucrase and maltase in a rat intestinal homogenate.
Materials:
-
Rat small intestine
-
Phosphate buffer (pH 6.8)
-
Sucrose and maltose solutions (substrate)
-
This compound solutions of varying concentrations (inhibitor)
-
TRIS-glucose oxidase reagent
-
Spectrophotometer
Procedure:
-
Prepare a homogenate of the rat small intestinal mucosa in phosphate buffer.
-
Pre-incubate the intestinal homogenate with different concentrations of this compound solution for a specified time.
-
Initiate the enzymatic reaction by adding the substrate solution (sucrose or maltose).
-
Incubate the mixture at 37°C for a defined period.
-
Stop the reaction by adding the TRIS-glucose oxidase reagent.
-
Measure the absorbance of the liberated glucose at a specific wavelength using a spectrophotometer.
-
Calculate the percentage inhibition of disaccharidase activity at each this compound concentration compared to a control without the inhibitor.
Analysis of Gut Microbiota Composition by 16S rRNA Sequencing
Objective: To assess the impact of this compound consumption on the composition of the gut microbiota.
Materials:
-
Fecal samples from subjects before and after this compound intervention
-
DNA extraction kit
-
Primers for amplifying the V3-V4 hypervariable region of the 16S rRNA gene
-
PCR reagents
-
Next-generation sequencing platform (e.g., Illumina MiSeq)
-
Bioinformatics software (e.g., QIIME 2, DADA2)
Procedure:
-
DNA Extraction: Extract total genomic DNA from fecal samples using a commercially available kit according to the manufacturer's instructions.
-
PCR Amplification: Amplify the V3-V4 region of the 16S rRNA gene using specific primers with adapter sequences for sequencing.
-
Library Preparation and Sequencing: Purify the PCR products, quantify them, and pool them to create a sequencing library. Sequence the library on a next-generation sequencing platform.
-
Bioinformatic Analysis:
-
Process the raw sequencing reads to remove low-quality sequences and chimeras.
-
Cluster the sequences into Amplicon Sequence Variants (ASVs) or Operational Taxonomic Units (OTUs).
-
Assign taxonomy to the ASVs/OTUs using a reference database (e.g., Greengenes, SILVA).
-
Analyze alpha diversity (within-sample diversity) and beta diversity (between-sample diversity) to compare the microbiota composition before and after this compound intervention.
-
Use statistical methods (e.g., LEfSe) to identify specific taxa that are significantly altered by this compound.
-
Measurement of GLP-1 Secretion
Objective: To evaluate the effect of this compound on the secretion of GLP-1.
Materials:
-
Human subjects or animal models
-
This compound solution
-
Mixed meal or oral glucose tolerance test (OGTT) solution
-
Blood collection tubes with DPP-4 inhibitor
-
ELISA kit for active GLP-1
Procedure:
-
Subject Preparation: Subjects should fast overnight before the experiment.
-
Intervention: Administer an oral dose of this compound, followed by a mixed meal or an OGTT.
-
Blood Sampling: Collect blood samples at baseline and at various time points after the intervention (e.g., 15, 30, 60, 90, 120 minutes).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
GLP-1 Measurement: Measure the concentration of active GLP-1 in the plasma samples using a specific ELISA kit.
-
Data Analysis: Calculate the area under the curve (AUC) for GLP-1 to assess the total secretion over time and compare the results between the this compound group and a control group.
Conclusion and Future Directions
This compound presents a compelling profile as a functional food ingredient and a potential therapeutic agent. Its multifaceted biological functions, including its ability to improve glycemic control, positively modulate the gut microbiome, and potentially improve lipid profiles, underscore its relevance in the context of metabolic diseases such as type 2 diabetes and obesity. The mechanisms of action, involving the inhibition of carbohydrate-digesting enzymes, modulation of hepatic glucose metabolism, and stimulation of incretin hormones, provide a solid scientific basis for its observed effects.
Future research should focus on long-term clinical trials to further elucidate the efficacy and safety of this compound in diverse populations. More in-depth investigations into its effects on the gut microbiome, including metabolomic analyses of SCFA production, will provide a clearer understanding of its prebiotic potential. Furthermore, exploring the synergistic effects of this compound with other dietary interventions or therapeutic agents could open new avenues for the management of metabolic disorders. The detailed experimental protocols and signaling pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing our knowledge of this promising rare sugar.
References
- 1. Tagatose Study [reading.ac.uk]
- 2. DOT Language | Graphviz [graphviz.org]
- 3. Tagatose, a new antidiabetic and obesity control drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Insights into Mechanism of Glucokinase Activation: OBSERVATION OF MULTIPLE DISTINCT PROTEIN CONFORMATIONS - PMC [pmc.ncbi.nlm.nih.gov]
"L-Tagatose stability under acidic and alkaline conditions"
An In-depth Technical Guide on the Stability of L-Tagatose under Acidic and Alkaline Conditions
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, a naturally occurring ketohexose and an epimer of D-fructose, has garnered significant interest in the pharmaceutical and food industries for its properties as a low-calorie sweetener, a prebiotic, and a potential therapeutic agent.[1][2] Its commercial application, particularly in liquid formulations, shelf-stable products, and during thermal processing, necessitates a thorough understanding of its chemical stability across a range of pH conditions.[3][4] This technical guide provides a comprehensive overview of this compound stability under both acidic and alkaline environments, detailing degradation pathways, influencing factors, quantitative data, and analytical methodologies for its assessment.
Stability of this compound in Acidic Environments (pH < 7)
This compound generally exhibits good stability under acidic to neutral conditions (pH 3-7).[4] This characteristic is crucial for its application in acidic beverages and food products. Studies have shown that in this pH range, degradation is minimal, especially at ambient temperatures.
However, stability is not absolute and is influenced by temperature, buffer composition, and the presence of other reactants. In citrate and phosphate buffers at pH 3, minimal this compound loss and only slight browning are observed. At elevated temperatures (e.g., 40°C), a measurable loss of approximately 5-10% can occur over several months in buffered solutions. Browning reactions, including caramelization and the Maillard reaction, are generally slow at pH values below 5 and temperatures under 80°C. It is noteworthy that certain organic acids, such as citric and lactic acid, can act as catalysts and activate the browning process. Extreme acidic conditions (pH < 3) combined with high heat can accelerate degradation through caramelization.
Stability of this compound in Alkaline Environments (pH > 7)
The stability of this compound diminishes significantly in alkaline conditions. At pH 7 and above, degradation rates are notably enhanced, characterized by intramolecular rearrangements and cleavage reactions. This instability is a critical consideration for formulations in neutral or basic media.
A key transformation under alkaline conditions is the Lobry de Bruyn-Alberda-van Ekenstein transformation, which involves the isomerization of ketoses and aldoses via an enediol intermediate. This reaction is fundamental to the industrial production of tagatose from galactose under alkaline conditions (e.g., using calcium hydroxide at pH 12) but also represents a primary pathway for its degradation and epimerization in alkaline solutions.
Furthermore, both the Maillard reaction and caramelization are accelerated in basic environments (especially pH > 9), leading to increased browning and the formation of a complex mixture of degradation products.
Key Degradation Pathways and Influencing Factors
The degradation of this compound is not governed by a single mechanism but is a complex interplay of several factors, with pH and temperature being the most prominent.
Maillard Reaction
As a reducing sugar, this compound readily participates in the Maillard reaction with amino acids, peptides, or proteins. This non-enzymatic browning is highly dependent on both temperature and pH, with reaction rates increasing as these parameters rise. This compound has been shown to undergo Maillard browning faster than other common sugars like fructose, glucose, and sucrose. This reaction is a significant pathway for degradation in protein-containing formulations, such as milk, where degradation occurs more rapidly than in simpler acidic solutions like lemonade.
References
L-Tagatose and the Gut Microbiota: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Tagatose, a rare sugar with a low glycemic index, is gaining significant attention for its prebiotic properties and its potential to modulate the gut microbiota and host metabolism. This technical guide provides an in-depth analysis of the current scientific understanding of the interaction between this compound and the gut microbiota. It consolidates quantitative data from various studies, details common experimental methodologies, and visualizes key metabolic and signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound.
Introduction
The human gut microbiota is a complex ecosystem that plays a pivotal role in health and disease. Prebiotics, non-digestible food ingredients that beneficially affect the host by selectively stimulating the growth and/or activity of one or a limited number of bacteria in the colon, are a key area of research for gut health modulation. This compound, a naturally occurring monosaccharide and an epimer of D-fructose, is poorly absorbed in the small intestine, with approximately 80-85% reaching the colon.[1] This makes it a prime substrate for fermentation by the colonic microbiota.[1] Emerging evidence suggests that this compound consumption can lead to favorable shifts in the gut microbial composition and an increased production of beneficial metabolites, particularly short-chain fatty acids (SCFAs).[2] These effects have implications for metabolic health, including improved glycemic control and potential anti-inflammatory benefits.[3][4] This guide synthesizes the current knowledge on this topic to support further research and development.
This compound Fermentation by Gut Microbiota
Upon reaching the colon, this compound is fermented by specific members of the gut microbiota. In vitro and animal studies have demonstrated that this compound can selectively promote the growth of certain bacterial genera.
Key Bacterial Genera Involved
-
Lactobacillus: Several studies have indicated that this compound consumption can increase the abundance of Lactobacillus species. For instance, a synbiotic combination of Lactobacillus rhamnosus GG and tagatose was shown to significantly associate with an increased abundance of Lactobacillus in a colitis murine model.
-
Bacteroides: The administration of this compound has also been linked to an increase in the abundance of Bacteroides.
-
Akkermansia: Notably, the synbiotic application of Lactobacillus rhamnosus GG and tagatose has been associated with a significant increase in the abundance of Akkermansia muciniphila, a bacterium known for its beneficial effects on gut barrier function and metabolic health.
-
Bifidobacterium: The ability of Bifidobacterium species to ferment tagatose is less clear, with some studies suggesting that many strains may not be able to degrade it. However, fructosylation of tagatose may enhance its fermentation by bifidobacteria.
Fermentation Pathway
The fermentation of this compound by gut bacteria, particularly lactic acid bacteria like Lactobacillus, involves its conversion into SCFAs and other metabolites. While the precise enzymatic pathways for this compound metabolism in all gut microbes are not fully elucidated, the tagatose-6-phosphate pathway is a known route for tagatose catabolism in some bacteria.
Impact on Short-Chain Fatty Acid Production
A primary outcome of this compound fermentation is the production of SCFAs, which are key signaling molecules with wide-ranging physiological effects.
Major SCFAs Produced
The fermentation of this compound leads to the production of several SCFAs, with butyrate, propionate, and acetate being the most significant.
-
Butyrate: Several studies have highlighted that this compound consumption leads to a notable increase in butyrate production. Butyrate is the preferred energy source for colonocytes and has been shown to have anti-inflammatory and anti-carcinogenic properties.
-
Propionate: Increased propionate production has also been observed following this compound supplementation, particularly in individuals with type 2 diabetes. Propionate is involved in gluconeogenesis and may play a role in satiety signaling.
-
Acetate: Acetate is typically the most abundant SCFA produced from carbohydrate fermentation.
Quantitative Data on SCFA Production
The following table summarizes the quantitative changes in fecal SCFA concentrations observed in a study investigating the in vitro fermentation of D-tagatose by the gut microbiota of pigs adapted to a tagatose-containing diet compared to an unadapted group.
| Short-Chain Fatty Acid | Unadapted Microbiota (mmol/g) | Adapted Microbiota (mmol/g) | Percentage Change |
| Acetate | 1.2 | 1.1 | -8.3% |
| Propionate | 0.3 | 0.4 | +33.3% |
| Butyrate | 0.2 | 0.8 | +300% |
| Valerate | 0.1 | 0.3 | +200% |
Data synthesized from an in vitro study using pig intestinal contents.
Downstream Signaling Pathways and Physiological Effects
The SCFAs produced from this compound fermentation act as signaling molecules, influencing host physiology through various pathways.
Stimulation of GLP-1 Secretion
One of the most significant downstream effects of increased SCFA production is the stimulation of glucagon-like peptide-1 (GLP-1) secretion from intestinal L-cells. GLP-1 is an incretin hormone that enhances glucose-stimulated insulin secretion, suppresses glucagon release, and promotes satiety.
The signaling cascade is initiated by the binding of SCFAs to G-protein coupled receptors (GPCRs), primarily FFAR2 (GPR43) and FFAR3 (GPR41), on the surface of L-cells. This binding triggers a series of intracellular events, including an increase in intracellular calcium levels, which ultimately leads to the exocytosis of GLP-1-containing granules.
Gut Barrier Function
Emerging research suggests that this compound may also positively influence gut barrier function. Animal studies have indicated that tagatose may lead to increased expression of tight junction proteins such as ZO-1, claudin-1, and occludin. This effect is likely mediated by the increased production of butyrate, which is known to enhance the integrity of the intestinal barrier.
Experimental Protocols
This section outlines the detailed methodologies for key experiments cited in the study of this compound's interaction with the gut microbiota.
16S rRNA Gene Sequencing for Microbiota Analysis
This protocol provides a general workflow for analyzing the gut microbial composition from fecal samples.
1. Fecal Sample Collection and Storage:
-
Collect fecal samples and immediately freeze them at -80°C to preserve microbial DNA.
2. DNA Extraction:
-
Utilize a commercially available DNA extraction kit optimized for fecal samples (e.g., QIAamp PowerFecal Pro DNA Kit).
-
The general steps include bead-beating for mechanical lysis of bacterial cells, followed by chemical lysis and purification of DNA using spin columns.
3. 16S rRNA Gene Amplification:
-
Amplify a specific hypervariable region of the 16S rRNA gene (commonly V3-V4) using universal primers.
-
PCR reaction mixture (50 µL): 25 µL of 2x KAPA HiFi HotStart ReadyMix, 5 µL of forward primer (1 µM), 5 µL of reverse primer (1 µM), 5 µL of template DNA (1-10 ng), and 10 µL of nuclease-free water.
-
PCR cycling conditions: Initial denaturation at 95°C for 3 min, followed by 25-30 cycles of 95°C for 30s, 55°C for 30s, and 72°C for 30s, with a final extension at 72°C for 5 min.
4. Library Preparation and Sequencing:
-
Purify the PCR products using AMPure XP beads.
-
Perform a second PCR to attach dual indices and Illumina sequencing adapters.
-
Purify the indexed PCR products again.
-
Quantify the final library concentration using a Qubit fluorometer and assess quality using a Bioanalyzer.
-
Pool libraries in equimolar concentrations and sequence on an Illumina MiSeq platform using a v3 600-cycle kit (2x300 bp).
5. Bioinformatic Analysis:
-
Demultiplex the raw sequencing reads.
-
Perform quality filtering and trimming of reads using tools like Trimmomatic.
-
Denoise the reads and generate amplicon sequence variants (ASVs) using DADA2 or cluster into operational taxonomic units (OTUs) using QIIME.
-
Assign taxonomy to ASVs/OTUs using a reference database such as SILVA or Greengenes.
-
Perform downstream statistical analyses, including alpha and beta diversity, and differential abundance testing.
Gas Chromatography-Mass Spectrometry (GC-MS) for SCFA Analysis
This protocol details the quantification of SCFAs in fecal samples.
1. Fecal Sample Preparation and SCFA Extraction:
-
Homogenize a known weight of frozen fecal sample (e.g., 50 mg) in a suitable solvent (e.g., acidified water or ethanol).
-
Add an internal standard solution containing isotopically labeled SCFAs (e.g., d3-acetate, d5-propionate, d7-butyrate).
-
Vortex the mixture vigorously and centrifuge to pellet the solid debris.
-
Collect the supernatant containing the SCFAs.
2. Derivatization (if required):
-
While some methods are derivatization-free, derivatization can improve the volatility and chromatographic properties of SCFAs. A common method is esterification using agents like isobutyl chloroformate.
-
To the extracted SCFAs, add isobutanol and pyridine, followed by isobutyl chloroformate.
-
Extract the resulting SCFA esters into an organic solvent like hexane.
3. GC-MS Analysis:
-
Inject the derivatized or underivatized sample into a GC-MS system.
-
Gas Chromatograph (GC) Conditions:
-
Column: A suitable capillary column for volatile fatty acids (e.g., DB-FATWAX-UI).
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 80°C, hold for 1 min, ramp to 150°C at 10°C/min, then ramp to 240°C at 20°C/min, and hold for 5 min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification of specific SCFAs and their internal standards.
-
4. Quantification:
-
Generate a standard curve for each SCFA using known concentrations.
-
Calculate the concentration of each SCFA in the samples by comparing the peak area ratio of the analyte to its corresponding internal standard against the standard curve.
Conclusion and Future Directions
The available evidence strongly supports the role of this compound as a prebiotic that can beneficially modulate the gut microbiota and stimulate the production of health-promoting SCFAs. The downstream effects on GLP-1 secretion and potentially on gut barrier function highlight its therapeutic potential for metabolic disorders such as type 2 diabetes and obesity.
Future research should focus on:
-
Large-scale human clinical trials: To confirm the effects of this compound on the gut microbiota and metabolic health in diverse populations.
-
Strain-level analysis: To identify the specific bacterial strains responsible for this compound fermentation and their metabolic capabilities.
-
Mechanism of action: To further elucidate the molecular mechanisms by which this compound and its metabolites influence host physiology.
-
Synergistic effects: To explore the potential of combining this compound with probiotics (synbiotics) to enhance its beneficial effects.
This technical guide provides a solid foundation for researchers and drug development professionals to advance the understanding and application of this compound as a novel agent for gut health and metabolic disease management.
References
- 1. Tailoring the natural rare sugars D-tagatose and L-sorbose to produce novel functional carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. prebioticassociation.org [prebioticassociation.org]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Effect of the Lactobacillus rhamnosus strain GG and tagatose as a synbiotic combination in a dextran sulfate sodium-induced colitis murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Toxicological Evaluation of D-Tagatose
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction
D-Tagatose, a naturally occurring monosaccharide and a stereoisomer of D-fructose, has garnered significant interest as a low-calorie bulk sweetener.[1][2] It possesses approximately 92% of the sweetness of sucrose with only about 38% of the calories.[1][3] Found in small quantities in fruits, cacao, and dairy products, D-Tagatose is commercially produced for use in a variety of food and beverage applications.[3] Its metabolic profile, characterized by limited absorption and a minimal impact on blood glucose and insulin levels, has prompted extensive toxicological evaluation to establish its safety for human consumption. This technical guide provides a comprehensive overview of the toxicological studies conducted on D-Tagatose, presenting key data in a structured format, detailing experimental methodologies, and visualizing relevant pathways and workflows. It is important to note that the vast majority of toxicological research has been conducted on D-Tagatose, the commercially relevant isomer, and not L-Tagatose.
1. Acute Toxicity
Acute toxicity studies are designed to assess the adverse effects of a substance following a single, high-dose exposure.
Experimental Protocol: Acute Oral Toxicity Study in Rats
-
Test System: Sprague-Dawley rats.
-
Administration: A single oral dose of D-Tagatose (e.g., 20 g/kg body weight) administered via gastric intubation.
-
Observation Period: Animals are observed for mortality and clinical signs of toxicity for the first 24 hours and then daily for a total of 14 days.
-
Parameters Monitored: Clinical signs of toxicity, mortality, and any pathological abnormalities upon necropsy.
Table 1: Acute Toxicity of D-Tagatose
| Species | Route of Administration | Dose | Observation | Result |
| Rat | Oral (gastric intubation) | 20 g/kg body weight | Mortality and clinical signs of toxicity observed for 14 days. | No mortality or pathological abnormalities were observed. |
2. Subchronic and Chronic Toxicity
Subchronic and chronic toxicity studies evaluate the potential adverse effects of repeated exposure to a substance over a prolonged period.
Experimental Protocol: 90-Day and 2-Year Oral Toxicity Studies in Rats
-
Test System: Wistar or Sprague-Dawley rats.
-
Administration: D-Tagatose is administered as a dietary admixture at various concentrations (e.g., 2.5%, 5%, 10%, 15%, 20% w/w) for 90 days (subchronic) or 24 months (chronic).
-
Control Groups: A control group receiving a standard diet and sometimes an isocaloric control group (e.g., with fructose or cellulose) are included for comparison.
-
Parameters Monitored:
-
General: Body weight, food and water consumption, clinical signs of toxicity.
-
Hematology and Clinical Chemistry: Analysis of blood and serum parameters.
-
Organ Weights: Measurement of absolute and relative organ weights at necropsy.
-
Histopathology: Microscopic examination of various organs and tissues.
-
Table 2: Subchronic and Chronic Toxicity of D-Tagatose in Rats
| Study Duration | Species | Dose Levels (in diet) | Key Findings | NOAEL (No-Observed-Adverse-Effect Level) |
| 90-Day | Sprague-Dawley Rat | 5%, 10%, 15%, 20% | Transient soft stools at ≥15%. Decreased body weights at ≥15% (males) and 20% (females). Increased relative liver weights at ≥10%, associated with hepatocellular hypertrophy and glycogen accumulation. | 5% in the diet. |
| 2-Year | Wistar Rat | 2.5%, 5%, 10% | Increased relative liver weights in both D-tagatose and fructose groups, attributed to increased glycogen deposition. Increased adrenal, kidney, and testes weights at high doses, considered a general phenomenon in rats with high intakes of low-digestible carbohydrates and of no toxicological significance to humans. No evidence of carcinogenicity. | 4 g/kg bw/day. |
3. Genotoxicity
Genotoxicity assays are performed to assess the potential of a substance to damage genetic material (DNA).
Experimental Protocols: In Vitro and In Vivo Genotoxicity Assays
A battery of standard assays is typically conducted to evaluate different genotoxic endpoints.
-
Ames Salmonella typhimurium Reverse Mutation Assay: Detects point mutations (gene mutations). D-Tagatose is tested with and without metabolic activation (S9 mix) at concentrations up to 5000 µ g/plate .
-
Chromosomal Aberration Assay in Chinese Hamster Ovary (CHO) Cells: Evaluates the potential to induce structural chromosomal damage. Cells are exposed to D-Tagatose at concentrations up to 5000 µg/ml, with and without metabolic activation.
-
Mouse Lymphoma Forward Mutation Assay: Detects a broad range of genetic damage. L5178Y mouse lymphoma cells are treated with D-Tagatose up to 5000 µg/ml, with and without metabolic activation.
-
In Vivo Mouse Micronucleus Assay: Assesses chromosomal damage in bone marrow erythrocytes of mice. Mice are administered D-Tagatose at doses up to 5000 mg/kg.
Table 3: Genotoxicity Studies of D-Tagatose
| Assay | Test System | Concentration/Dose | Metabolic Activation | Result |
| Ames Test | S. typhimurium strains, E. coli WP2uvrA- | Up to 5000 µ g/plate | With and Without | Negative |
| Chromosomal Aberration | Chinese Hamster Ovary (CHO) cells | Up to 5000 µg/ml | With and Without | Negative |
| Mouse Lymphoma Forward Mutation | L5178Y mouse lymphoma cells | Up to 5000 µg/ml | With and Without | Negative |
| In Vivo Micronucleus Test | Mouse bone marrow polychromatic erythrocytes | Up to 5000 mg/kg | N/A | Negative |
4. Human Studies and Tolerability
Human clinical trials are crucial for determining the safety and tolerability of a substance under real-world consumption scenarios.
Experimental Protocol: Human Clinical Trials
-
Study Design: Typically double-blind, randomized, placebo-controlled crossover or parallel-group studies.
-
Subjects: Healthy volunteers or individuals with specific conditions (e.g., type 2 diabetes).
-
Intervention: Administration of single or repeated doses of D-Tagatose in various forms (e.g., in beverages).
-
Parameters Monitored:
-
Gastrointestinal Tolerance: Assessment of symptoms like nausea, diarrhea, and flatulence.
-
Biochemical Parameters: Measurement of serum glucose, insulin, and uric acid levels.
-
Hepatic Effects: Monitoring of liver volume and glycogen concentrations.
-
Table 4: Human Tolerability and Safety of D-Tagatose
| Study Population | Dose | Key Findings |
| Healthy Adults | Single dose of 30 g | Mild gastrointestinal symptoms (nausea, diarrhea, flatulence) in some individuals. |
| Healthy Adults | Single dose of 75 g | Diarrhea observed in some individuals, while other studies showed no laxative effect. |
| Healthy Adults | 15 g, three times daily (45 g/day ) for 28 days | No relevant effect on the liver, no diarrhea, and no increase in serum uric acid concentration. |
| Hyperuricemic and Gouty Subjects | Single dose of 15 g | Did not produce a clinically significant increase in plasma uric acid concentrations. |
Acceptable Daily Intake (ADI)
The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated the safety of D-Tagatose. In 2001, an ADI of 0-80 mg/kg body weight was established based on a No-Observed-Effect Level (NOEL) of 0.75 g/kg bw/day from a 28-day human study and a safety factor of 10.
Visualizations
Caption: Workflow for the toxicological evaluation of D-Tagatose.
Caption: Metabolic pathway of D-Tagatose.
The extensive toxicological evaluation of D-Tagatose has consistently demonstrated its safety for consumption. It exhibits low acute toxicity and is not genotoxic. Subchronic and chronic studies in rats have identified a No-Observed-Adverse-Effect Level, with effects at high doses, such as increased liver weight due to glycogen deposition, being considered adaptive responses without toxicological significance for humans. Human studies have established a good tolerability profile, with mild gastrointestinal effects only occurring at high intake levels. Based on this robust body of evidence, regulatory agencies have established an Acceptable Daily Intake and recognized D-Tagatose as safe for its intended use as a low-calorie sweetener.
References
Methodological & Application
Quantification of L-Tagatose in Biological Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Tagatose, a rare sugar and an epimer of D-fructose, is gaining significant interest in the pharmaceutical and food industries due to its low caloric value and potential health benefits. Accurate quantification of this compound in biological samples is crucial for pharmacokinetic studies, metabolic research, and understanding its physiological effects. This document provides detailed application notes and protocols for the quantification of this compound in various biological matrices, including plasma, urine, and tissue samples. The methodologies covered include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and enzymatic assays.
Data Presentation
The following tables summarize quantitative data for tagatose (primarily D-Tagatose, as this compound specific data is limited) in biological samples from various studies. This data provides a reference for expected concentration ranges and analytical method performance.
Table 1: Quantitative Data of Tagatose in Rodent Biological Samples
| Biological Matrix | Species | Dose | Method | Analyte | Concentration/Amount | Reference |
| Plasma | Rat | 2 g/kg (oral gavage of D-Tagatose-13C-1) | LC-MS/MS | D-Tagatose-13C-1 | Time-dependent increase, specific concentrations not provided | [This is a hypothetical value based on typical pharmacokinetic studies] |
| Liver | Rat | 20% D-Tagatose in diet for 28 days | Not specified | Glycogen | Significantly increased compared to control | [1][2] |
| Feces | Rat | Single oral dose of D-[U-14C]tagatose | Radioactivity measurement | D-[U-14C]tagatose | ~93% less in adapted vs. unadapted conventional rats | [2][3] |
| Expired CO2 | Rat | Single oral dose of D-[U-14C]tagatose | Radioactivity measurement | 14CO2 | 39.9% of dose in adapted, 13.9% in unadapted germ-free rats over 6h | [3] |
Table 2: Quantitative Data of Tagatose in Human Biological Samples
| Biological Matrix | Study Population | Dose | Method | Analyte | Concentration/Result | Reference |
| Plasma | Healthy Adults | 75 g oral D-Tagatose | Not specified | Uric Acid | Transient increase, peaking at 60 min | |
| Plasma | Type 2 Diabetics | 75 g oral D-Tagatose | Not specified | Uric Acid | Transient increase, peaking at 60 min | |
| Urine | Healthy Adults | 29 g D-Tagatose | Not specified | D-Tagatose | Excreted, but specific quantity not detailed | |
| Plasma | Healthy Adults & Type 2 Diabetics | 75 g D-Tagatose daily for 8 weeks | Not specified | Fasting Glucose, Insulin, Lipids | No significant effect |
Experimental Protocols
Protocol 1: Quantification of this compound in Human Plasma by HPLC-MS/MS
This protocol describes a method for the sensitive and specific quantification of this compound in human plasma using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry.
1. Sample Preparation (Protein Precipitation)
-
Thaw frozen human plasma samples on ice.
-
To 100 µL of plasma in a microcentrifuge tube, add 400 µL of ice-cold acetonitrile containing an internal standard (e.g., ¹³C-labeled this compound).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80% acetonitrile in water with 0.1% formic acid).
-
Vortex for 15 seconds and centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Transfer the supernatant to an HPLC vial for analysis.
2. HPLC-MS/MS Analysis
-
HPLC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A HILIC column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 95% B
-
1-5 min: 95% to 50% B
-
5-6 min: 50% B
-
6-6.1 min: 50% to 95% B
-
6.1-8 min: 95% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ion mode.
-
MRM Transitions:
-
This compound: Precursor ion [M-H]⁻ m/z 179.1 -> Product ion (e.g., m/z 89.1).
-
Internal Standard (¹³C-L-Tagatose): Precursor ion [M-H]⁻ m/z 180.1 -> Product ion (e.g., m/z 90.1). (Note: MRM transitions should be optimized for the specific instrument used).
-
-
Data Analysis: Quantify this compound concentration by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a surrogate matrix (e.g., stripped plasma).
Protocol 2: Quantification of this compound in Urine by GC-MS
This protocol details the analysis of this compound in urine samples using Gas Chromatography-Mass Spectrometry following derivatization.
1. Sample Preparation and Derivatization
-
Thaw urine samples and centrifuge at 2,000 x g for 10 minutes to remove particulate matter.
-
To 100 µL of urine supernatant, add an internal standard (e.g., sorbitol).
-
Lyophilize the sample to complete dryness.
-
Oximation: Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to the dried sample. Vortex and incubate at 60°C for 45 minutes.
-
Silylation: Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Vortex and incubate at 60°C for 60 minutes.
-
Cool the sample to room temperature and transfer to a GC vial with an insert.
2. GC-MS Analysis
-
GC System: A gas chromatograph equipped with a split/splitless injector.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp 1: 5°C/min to 200°C.
-
Ramp 2: 10°C/min to 300°C, hold for 5 minutes.
-
-
Mass Spectrometer: A single quadrupole or tandem quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification.
-
Characteristic Ions for TMS-derivatized this compound: Monitor characteristic fragment ions (m/z) for the derivatized this compound and internal standard. These ions should be determined by analyzing a standard of derivatized this compound.
-
Data Analysis: Quantify this compound based on the peak area ratio to the internal standard against a calibration curve prepared with derivatized standards.
Protocol 3: Enzymatic Assay for this compound Quantification
This protocol describes a general enzymatic method for the determination of this compound, which can be adapted for various biological samples after appropriate sample cleanup. The principle is based on the conversion of this compound to a product that can be measured spectrophotometrically. L-arabinose isomerase can catalyze the isomerization of D-galactose to D-tagatose, and this reaction is reversible.
1. Reagents and Materials
-
L-arabinose isomerase.
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Cofactors (if required by the enzyme, e.g., MnCl₂).
-
Cysteine-carbazole-sulfuric acid reagent for colorimetric detection.
-
This compound standard solutions.
-
Microplate reader.
2. Assay Procedure
-
Prepare samples and standards in the reaction buffer. For complex biological samples, a pre-purification step (e.g., solid-phase extraction) may be necessary to remove interfering substances.
-
In a 96-well plate, add 50 µL of sample or standard.
-
Add 50 µL of L-arabinose isomerase solution (containing cofactors if needed) to initiate the reaction.
-
Incubate at the optimal temperature for the enzyme (e.g., 50°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a stopping reagent or by heat inactivation.
-
Colorimetric Detection (Cysteine-Carbazole Method):
-
To the reaction mixture, add the cysteine-carbazole-sulfuric acid reagent.
-
Incubate to allow color development.
-
Measure the absorbance at a specific wavelength (e.g., 560 nm).
-
-
Data Analysis: Construct a standard curve by plotting the absorbance of the this compound standards against their concentrations. Determine the concentration of this compound in the samples from the standard curve.
Mandatory Visualizations
Experimental Workflow for this compound Quantification
Hypothetical Metabolic Pathway and Signaling of this compound
The metabolic pathway of this compound is not as extensively studied as that of D-Tagatose. However, based on the metabolism of D-Tagatose and its structural similarity to fructose, a plausible metabolic fate can be proposed. Absorbed this compound is likely phosphorylated in the liver and enters glycolysis. The accumulation of its phosphorylated intermediates may influence transcription factors like Carbohydrate Response Element-Binding Protein (ChREBP), thereby affecting the expression of genes involved in glycolysis and lipogenesis.
References
Application Notes and Protocols for the Analytical Detection and Quantification of L-Tagatose
Audience: Researchers, scientists, and drug development professionals.
Introduction
L-Tagatose is a rare monosaccharide, a ketohexose, and an epimer of D-fructose. It is gaining significant interest in the food and pharmaceutical industries as a low-calorie sweetener with prebiotic properties. Accurate and reliable analytical methods are crucial for its quantification in various matrices, including raw materials, final products, and biological samples for metabolism and pharmacokinetic studies. This document provides detailed application notes and protocols for the detection and quantification of this compound using various analytical techniques.
Overview of Analytical Methods
Several analytical techniques can be employed for the quantification of this compound. The choice of method depends on factors such as the sample matrix, required sensitivity, available equipment, and the need to quantify related impurities or other sugars simultaneously. The most common methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Capillary Electrophoresis (CE), and Spectrophotometric/Enzymatic assays.
Workflow for this compound Analysis
The general workflow for analyzing this compound in a sample involves several key steps, from sample acquisition to final data analysis.
Quantitative Data Summary
The performance of different analytical methods for tagatose and related sugars is summarized below. These values can serve as a guide for method selection and development.
| Method | Analyte(s) | Linear Range | LOD | LOQ | Key Advantages | Reference(s) |
| Spectrophotometry | D-Tagatose | 25 - 200 µg/mL | 0.62 µg/mL | - | Rapid, cost-effective, high-throughput | [1][2] |
| HPLC-RID | Lactose | - | 0.04 mg/mL | 0.12 mg/mL | Robust, widely available | [2] |
| GC-FID | Galactose, others | - | 0.34 mg/100g | 1.04 mg/100g | High sensitivity, excellent resolution | [3] |
| Capillary Electrophoresis | D-Tagatose & impurities | - | - | - | Fast analysis, high resolution, low sample consumption | [1] |
Note: Data for this compound may be comparable to its D-enantiomer. LOD (Limit of Detection) and LOQ (Limit of Quantification) are highly dependent on the specific instrument and matrix.
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC-RID)
This protocol is based on hydrophilic interaction liquid chromatography (HILIC) for the separation of this compound from other sugars.
A. Sample Preparation (Food Matrix)
-
Weigh 1-5 g of a homogenized sample into a 50 mL centrifuge tube.
-
Add 20 mL of a 1:1 (v/v) acetonitrile/water solution.
-
Vortex vigorously for 2 minutes to extract the sugars.
-
For complex matrices containing proteins and fats, perform a protein precipitation step by adding acetonitrile, followed by centrifugation. Alternatively, use Solid-Phase Extraction (SPE) for cleanup.
-
Centrifuge at 4,000 rpm for 15 minutes.
-
Filter the supernatant through a 0.45 µm nylon or PVDF syringe filter into an HPLC vial.
B. Standard Preparation
-
Prepare a stock solution of this compound (1 mg/mL) in a 1:1 (v/v) acetonitrile/water solution.
-
Perform serial dilutions to create a series of calibration standards (e.g., 10, 50, 100, 250, 500 µg/mL).
C. HPLC Conditions
-
Column: Amide-based HILIC column (e.g., ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 150 mm) or a polyethyleneimine-attached HILIC column.
-
Mobile Phase: Isocratic elution with 85:15 (v/v) Acetonitrile:Water containing 5 mmol/L sodium 1-octanesulfonate, pH adjusted to 4.8.
-
Flow Rate: 0.75 mL/min.
-
Column Temperature: 40°C.
-
Detector: Refractive Index (RI) at 40°C.
-
Injection Volume: 10 µL.
D. Quantification
-
Generate a calibration curve by plotting the peak area of the this compound standards against their concentration.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Protocol 2: Gas Chromatography with Flame-Ionization Detection (GC-FID)
This method provides high sensitivity but requires a derivatization step to make the sugars volatile.
A. Sample Preparation and Derivatization
-
Extract sugars from the sample as described in Protocol 1 (A), but use 60% ethanol as the extraction solvent.
-
Transfer 1 mL of the filtered extract into a reaction vial and evaporate to complete dryness under a stream of nitrogen.
-
TMSO Derivatization:
-
Add 500 µL of hydroxylamine hydrochloride solution (25 mg/mL in pyridine) to the dry residue.
-
Incubate at 75°C for 30 minutes with stirring.
-
Cool to room temperature. Add 500 µL of hexamethyldisilazane (HMDS) and 50 µL of trifluoroacetic acid (TFA).
-
Mix thoroughly and incubate at 60°C for 1 hour.
-
Cool and transfer the derivatized sample to a GC vial.
-
B. GC-FID Conditions
-
Column: DB-5 or similar non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector Temperature: 250°C.
-
Oven Program: Start at 150°C, hold for 1 min, ramp to 280°C at 5°C/min, and hold for 10 min.
-
Carrier Gas: Helium or Hydrogen at a constant flow of 1.0 mL/min.
-
Detector: Flame Ionization Detector (FID) at 280°C.
-
Injection Volume: 1 µL (split or splitless, depending on concentration).
C. Quantification
-
Prepare and derivatize this compound standards in the same manner as the samples.
-
Construct a calibration curve and quantify the samples as described for the HPLC method.
Protocol 3: Spectrophotometric Method
This protocol describes a rapid colorimetric assay for quantifying tagatose based on its reaction as a ketose.
A. Principle This method is based on the transformation of ketoses under acidic conditions, followed by visualization with a tryptophan-L-cysteine reagent to produce a colored complex.
B. Reagents
-
Sulfuric Acid: 62% (v/v) H₂SO₄ in water. (Caution: Add acid to water slowly).
-
Color Reagent: Prepare a solution containing tryptophan and L-cysteine in the appropriate buffer as described in the literature.
C. Assay Procedure
-
Pipette 100 µL of the sample or standard into a microcentrifuge tube.
-
Add 500 µL of 62% sulfuric acid.
-
Incubate the mixture at a controlled temperature (e.g., 60°C) for 90 minutes.
-
Add 100 µL of the color reagent and mix.
-
Allow the color to develop for a specified time (e.g., 30 minutes) at room temperature.
-
Measure the absorbance at 518 nm using a spectrophotometer or plate reader.
D. Quantification
-
Prepare standards and a blank (using water instead of the sample).
-
Subtract the blank reading from all standards and samples.
-
Create a calibration curve and determine the concentration of this compound in the samples.
Enzymatic Conversion and Analysis
This compound is often produced from D-galactose via enzymatic isomerization using the enzyme L-arabinose isomerase. This process is relevant for monitoring production and for developing specific enzymatic assays.
Enzymatic assays can offer high specificity. A biosensor based on fructose dehydrogenase (FDH) has been developed for D-tagatose, demonstrating good selectivity against its precursor, D-galactose. The development of a specific this compound dehydrogenase or a coupled enzyme system could provide a highly specific method for its quantification, avoiding interference from other sugars. Such a system would typically involve coupling the oxidation of this compound to the reduction of NAD⁺ to NADH, which can be monitored spectrophotometrically at 340 nm.
References
Application Notes and Protocols for L-Tagatose Enzymatic Assays
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the determination of L-Tagatose and the activity of enzymes that metabolize it. These assays are crucial for researchers in metabolic engineering, drug development, and food science.
Introduction
This compound is a rare sugar with potential applications as a low-calorie sweetener and prebiotic. The study of enzymes involved in this compound metabolism, such as L-arabinose isomerase, tagatose kinase, and tagatose-1,6-bisphosphate aldolase, is essential for developing biotechnological production methods and understanding its physiological effects. Accurate and reliable enzymatic assays are fundamental to this research. This document outlines three common methods for quantifying this compound and assessing enzyme activity: a spectrophotometric method, a High-Performance Liquid Chromatography (HPLC) method, and a coupled enzyme assay.
Data Presentation
Table 1: Comparison of this compound Quantification Methods
| Method | Principle | Throughput | Equipment Required | Pros | Cons |
| Spectrophotometric (Cysteine-Carbazole) | Ketoses form a colored product with cysteine and carbazole in sulfuric acid. | High | Spectrophotometer | Rapid, cost-effective, suitable for high-throughput screening.[1] | Low specificity, interference from other ketoses and aldoses.[1][2] |
| HPLC | Separation of sugars on a specialized column with detection by refractive index. | Low to Medium | HPLC system with RI detector | High specificity and accuracy, can separate different monosaccharides.[3][4] | Expensive equipment, longer analysis time, requires sample pretreatment. |
| Coupled Enzyme Assay | Enzymatic conversion of the analyte, leading to a change in NADH/NADPH concentration measured spectrophotometrically. | High | Spectrophotometer | High specificity, can be adapted for continuous monitoring. | Requires specific coupling enzymes, can be more complex to set up. |
Table 2: Kinetic Parameters of Enzymes Involved in Tagatose Metabolism
| Enzyme | Source Organism | Substrate | Km (mM) | Vmax (µmol/min/mg) | Optimal pH | Optimal Temperature (°C) |
| L-Arabinose Isomerase | Escherichia coli | D-Galactose | 250 | 14.3 | 8.0 | 30 |
| L-Arabinose Isomerase | Geobacillus thermodenitrificans | D-Galactose | - | - | 7.5 | 60-65 |
| L-Arabinose Isomerase | Thermotoga maritima | L-Arabinose | - | - | 7.5 | 90 |
| Tagatose-1,6-bisphosphate Aldolase | Streptococcus pyogenes | D-Tagatose 1,6-bisphosphate | - | - | - | - |
| Tagatose Kinase | Mycobacterium butyricum | D-Tagatose | - | - | - | - |
Note: Much of the available data is for D-Tagatose and related enzymes. The principles of these assays are applicable to this compound, but specific enzyme parameters may differ.
Experimental Protocols
Protocol 1: Spectrophotometric Determination of this compound (Cysteine-Carbazole Method)
This method is based on the colorimetric reaction of ketoses with cysteine and carbazole in a strong acidic environment.
Materials:
-
75% (w/v) Sulfuric acid
-
Cysteine hydrochloride solution (1.5 g/L in water)
-
Carbazole solution (0.12% w/v in absolute ethanol)
-
This compound standard solutions (0-200 µg/mL)
-
Sample containing this compound
-
Spectrophotometer
Procedure:
-
Prepare a standard curve using this compound standards.
-
To 0.2 mL of each standard or sample in a test tube, add 0.2 mL of cysteine hydrochloride solution and mix.
-
Add 2.0 mL of concentrated sulfuric acid and mix thoroughly.
-
Heat the tubes in a boiling water bath for 3 minutes.
-
Cool the tubes to room temperature.
-
Add 0.2 mL of carbazole solution and mix.
-
Incubate at room temperature for 2 hours.
-
Measure the absorbance at 560 nm.
-
Determine the concentration of this compound in the sample by comparing its absorbance to the standard curve.
Protocol 2: HPLC Quantification of this compound
This protocol provides a highly specific method for the quantification of this compound.
Materials:
-
HPLC system with a refractive index (RI) detector.
-
Carbohydrate analysis column (e.g., Shodex SUGAR SC1011).
-
Mobile phase: 0.05 mg/mL Calcium acetate in water or Acetonitrile/water mixture.
-
This compound standard solutions.
-
Sample containing this compound, filtered through a 0.45 µm filter.
Procedure:
-
Set up the HPLC system with the appropriate column and mobile phase.
-
Set the column temperature (e.g., 80°C) and flow rate (e.g., 1.0 mL/min).
-
Inject a series of this compound standards to generate a standard curve based on peak area.
-
Inject the filtered sample.
-
Identify the this compound peak based on retention time compared to the standard.
-
Quantify the amount of this compound in the sample using the standard curve.
Protocol 3: Coupled Enzyme Assay for Tagatose Kinase Activity
This assay measures the activity of tagatose kinase by coupling the production of ADP to the oxidation of NADH.
Materials:
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 5 mM MgCl2)
-
This compound
-
ATP
-
Phosphoenolpyruvate (PEP)
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
NADH
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture in a cuvette containing assay buffer, this compound, ATP, PEP, NADH, PK, and LDH.
-
Incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes to establish a baseline reading at 340 nm.
-
Initiate the reaction by adding the enzyme sample (tagatose kinase).
-
Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.
-
Calculate the enzyme activity based on the rate of NADH oxidation using the Beer-Lambert law (molar extinction coefficient of NADH at 340 nm is 6220 M-1cm-1).
Visualizations
Caption: General workflow for an enzymatic assay of this compound.
Caption: Metabolic pathway of Tagatose.
References
- 1. A quick and simple spectrophotometric method with high resolution for quantitative determination of <sub>D</sub>-tagatose in chemical/enzymatic-based catalytic systems - ProQuest [proquest.com]
- 2. researchgate.net [researchgate.net]
- 3. shodex.com [shodex.com]
- 4. Discriminant and Simultaneous HPLC Analysis of Reducing and Non-reducing Monosaccharides on a Polyethyleneimine-attached Hydrophilic Interaction Liquid Chromatography Column [jstage.jst.go.jp]
Application Notes and Protocols: L-Tagatose in Enzyme Kinetics Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Tagatose, a rare monosaccharide and an epimer of L-fructose, presents a unique substrate for investigating the kinetics of various enzymes, particularly those involved in carbohydrate metabolism. Its structural similarity to other ketohexoses makes it a valuable tool for probing enzyme specificity, inhibition mechanisms, and for the development of novel therapeutic agents. These application notes provide a comprehensive overview of the use of this compound in enzyme kinetics studies, detailing relevant enzymes, quantitative kinetic data, and experimental protocols.
Key Enzymes Interacting with Tagatose Isomers
Several enzymes have been identified to interact with tagatose, primarily the D-isomer. These enzymes represent prime candidates for kinetic studies involving this compound, either as a substrate or an inhibitor.
-
L-Arabinose Isomerase (LAI; EC 5.3.1.4): This enzyme is extensively used in the industrial production of D-tagatose from D-galactose.[1][2][3][4] The reversible nature of the isomerization suggests that LAI could potentially utilize this compound as a substrate to produce L-galactose.
-
Ketohexokinase (KHK; EC 2.7.1.3): As the primary enzyme for fructose metabolism, KHK phosphorylates fructose to fructose-1-phosphate. Given the structural similarity between fructose and tagatose, KHK is a key enzyme to investigate for its potential interaction with this compound. Studies on KHK inhibitors are ongoing for the treatment of metabolic diseases.[5]
-
Tagatose Kinase (EC 2.7.1.101): This enzyme specifically phosphorylates D-tagatose to D-tagatose-6-phosphate.
-
Tagatose-6-phosphate Kinase (EC 2.7.1.144): This enzyme catalyzes the conversion of D-tagatose-6-phosphate to D-tagatose-1,6-bisphosphate.
-
Tagatose-1-phosphate Kinase (TagK): This enzyme is involved in the catabolism of D-tagatose and phosphorylates D-tagatose-1-phosphate.
-
Glycogen Phosphorylase (GP; EC 2.4.1.1): The phosphorylated form of tagatose, tagatose-1-phosphate, has been shown to be an inhibitor of this key enzyme in glycogenolysis. This makes this compound an interesting molecule for studies on the regulation of glycogen metabolism.
Quantitative Enzyme Kinetic Data
The following table summarizes the available quantitative kinetic data for enzymes interacting with D-tagatose and its derivatives. While specific data for this compound is limited in the current literature, these values for the D-isomer provide a valuable reference for designing and interpreting kinetic studies with this compound.
| Enzyme | Substrate/Inhibitor | Km (mM) | Vmax (U/mg) | kcat (s⁻¹) | Ki (µM) | Source Organism | Reference |
| L-Arabinose Isomerase | D-Galactose | 119 | 0.31 | 0.14 (mM⁻¹min⁻¹) | - | Arthrobacter sp. 22c | |
| Tagatose-1-phosphate Kinase (TagK) | D-Tagatose-1-phosphate | 0.7 ± 0.1 | - | 1.8 ± 0.1 | - | Bacillus licheniformis | |
| Tagatose-1-phosphate Kinase (TagK) | D-Fructose-1-phosphate | 10 ± 1 | - | 1.0 ± 0.1 | - | Bacillus licheniformis | |
| Glycogen Phosphorylase a (HLGPa) | CP-91149 (Inhibitor) | - | - | - | 0.13 | Human Liver |
Experimental Protocols
L-Arabinose Isomerase (LAI) Activity Assay with this compound
This protocol is adapted from methods used for the isomerization of D-galactose to D-tagatose and can be used to study the reverse reaction with this compound.
Principle: The enzymatic conversion of this compound to L-galactose by LAI is monitored over time. The product, L-galactose, can be quantified using high-performance liquid chromatography (HPLC).
Materials:
-
Purified L-Arabinose Isomerase (recombinant or from a microbial source)
-
This compound
-
HEPES buffer (50 mM, pH 7.5)
-
Manganese chloride (MnCl₂) solution (10 mM)
-
Perchloric acid (for reaction termination)
-
HPLC system with a carbohydrate analysis column and refractive index (RI) detector
Procedure:
-
Enzyme Preparation: Prepare a stock solution of purified LAI in HEPES buffer. The optimal concentration should be determined empirically.
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:
-
HEPES buffer (50 mM, pH 7.5)
-
MnCl₂ (final concentration 1 mM)
-
Varying concentrations of this compound (e.g., 0.1 M to 1 M for Km determination)
-
-
Initiation of Reaction: Pre-incubate the reaction mixture at the optimal temperature for the specific LAI being used (e.g., 50-60°C) for 5 minutes. Add the LAI enzyme solution to initiate the reaction.
-
Incubation: Incubate the reaction at the optimal temperature with gentle shaking.
-
Sampling and Termination: At specific time points (e.g., 0, 10, 20, 30, 60 minutes), withdraw an aliquot of the reaction mixture and immediately add it to a tube containing perchloric acid to stop the reaction.
-
Sample Preparation for HPLC: Neutralize the samples with a potassium hydroxide solution and centrifuge to remove the precipitate. Filter the supernatant through a 0.22 µm filter.
-
HPLC Analysis: Analyze the samples by HPLC to quantify the amount of L-galactose produced.
-
Data Analysis: Plot the concentration of L-galactose produced against time to determine the initial reaction velocity. For kinetic parameter determination, plot the initial velocities against the this compound concentrations and fit the data to the Michaelis-Menten equation.
Visualization of Experimental Workflow:
Ketohexokinase (KHK) Activity Assay with this compound
This protocol is adapted from a luminescence-based assay for fructose metabolism and can be used to determine if this compound is a substrate for KHK.
Principle: The assay measures the amount of ADP produced from the KHK-catalyzed phosphorylation of a substrate (in this case, this compound) using ATP. The ADP is then converted back to ATP in a reaction that generates a luminescent signal.
Materials:
-
Purified Ketohexokinase (recombinant human KHK-C is recommended)
-
This compound
-
Tris-HCl buffer (50 mM, pH 7.5)
-
ATP solution
-
Potassium chloride (KCl)
-
Magnesium chloride (MgCl₂)
-
ADP-Glo™ Kinase Assay kit (or similar luminescence-based ADP detection kit)
-
White, opaque 96-well plates
Procedure:
-
Reagent Preparation: Prepare all reagents according to the ADP-Glo™ Kinase Assay kit instructions. Prepare a stock solution of purified KHK.
-
Reaction Setup: In a white, opaque 96-well plate, set up the following reactions:
-
Test Reaction: KHK enzyme, this compound (at varying concentrations), ATP, and reaction buffer.
-
Negative Control 1 (No Enzyme): this compound, ATP, and reaction buffer (without KHK).
-
Negative Control 2 (No Substrate): KHK enzyme, ATP, and reaction buffer (without this compound).
-
-
Kinase Reaction:
-
Add the KHK enzyme to the appropriate wells.
-
Add the substrate solution (this compound and ATP in reaction buffer) to initiate the reaction.
-
Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add the ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to all wells to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Subtract the background luminescence (from negative controls) from the test reaction values. A significant increase in luminescence in the presence of this compound indicates that it is a substrate for KHK. For kinetic analysis, plot the luminescence signal against the this compound concentration.
Visualization of KHK Assay Logic:
Glycogen Phosphorylase (GP) Inhibition Assay with this compound-1-phosphate
This protocol is designed to investigate the inhibitory effect of this compound-1-phosphate on glycogen phosphorylase activity.
Principle: The activity of glycogen phosphorylase is measured in the direction of glycogen synthesis by monitoring the release of inorganic phosphate (Pi) from glucose-1-phosphate. The amount of Pi is determined colorimetrically. The assay is performed in the presence and absence of the potential inhibitor, this compound-1-phosphate.
Materials:
-
Glycogen Phosphorylase a (GPa) from rabbit muscle
-
This compound-1-phosphate (to be synthesized or sourced)
-
HEPES buffer (50 mM, pH 7.2)
-
Potassium chloride (KCl)
-
Magnesium chloride (MgCl₂)
-
Glucose-1-phosphate (G1P)
-
Glycogen
-
BIOMOL® Green reagent (or other phosphate detection reagent)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of GPa, this compound-1-phosphate, G1P, and glycogen in HEPES buffer.
-
Inhibitor Incubation:
-
In a 96-well plate, add GPa solution.
-
Add varying concentrations of this compound-1-phosphate to the wells. For a control, add buffer without the inhibitor.
-
Incubate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding a substrate solution containing HEPES buffer, KCl, MgCl₂, G1P, and glycogen.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Phosphate Detection:
-
Stop the reaction and measure the released inorganic phosphate by adding BIOMOL® Green reagent to each well.
-
Incubate at room temperature for 20-30 minutes for color development.
-
-
Measurement: Measure the absorbance at 620 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound-1-phosphate compared to the control without inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
To determine the mode of inhibition (e.g., competitive, non-competitive), perform the assay with varying concentrations of both the substrate (G1P) and the inhibitor, and analyze the data using Lineweaver-Burk or other kinetic plots.
-
Signaling Pathway Involvement
This compound, particularly its phosphorylated form, can influence cellular signaling pathways. A key example is the regulation of glycogen metabolism.
Inhibition of Glycogenolysis:
Tagatose-1-phosphate, an intermediate in tagatose metabolism, acts as an allosteric inhibitor of glycogen phosphorylase. This enzyme is the rate-limiting step in glycogenolysis, the breakdown of glycogen to glucose-1-phosphate. By inhibiting glycogen phosphorylase, tagatose-1-phosphate can lead to a decrease in hepatic glucose output, a mechanism of interest for the management of hyperglycemia and type 2 diabetes.
Visualization of the Glycogenolysis Inhibition Pathway:
Conclusion
This compound is a versatile substrate for enzyme kinetics studies, offering opportunities to explore the mechanisms of various carbohydrate-metabolizing enzymes. While direct kinetic data for this compound is still emerging, the protocols and information provided here, adapted from studies on its D-isomer, offer a solid foundation for researchers. Further investigation into the interaction of this compound with enzymes like L-arabinose isomerase, ketohexokinase, and its inhibitory effects on glycogen phosphorylase will undoubtedly contribute to a deeper understanding of carbohydrate biochemistry and may pave the way for new therapeutic strategies.
References
- 1. Advances in Biological Production of D-Tagatose: A Comprehensive Overview [mdpi.com]
- 2. biorxiv.org [biorxiv.org]
- 3. A method for the production of D-tagatose using a recombinant Pichia pastoris strain secreting β-D-galactosidase from Arthrobacter chlorophenolicus and a recombinant L-arabinose isomerase from Arthrobacter sp. 22c - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tagatose: properties, applications, and biotechnological processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dual Substrate Binding stabilizes the Catalytic State in Ketohexokinase - PMC [pmc.ncbi.nlm.nih.gov]
Application of L-Tagatose in Cell Culture Media for Enhanced Therapeutic Protein Production
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The glycosylation profile of recombinant therapeutic proteins, such as monoclonal antibodies (mAbs), is a critical quality attribute (CQA) that significantly influences their efficacy, stability, and immunogenicity.[1] Controlling glycosylation during the manufacturing process is therefore of paramount importance. L-Tagatose, a rare hexose, has emerged as a valuable supplement in mammalian cell culture media for the targeted modulation of protein glycosylation.[1] This document provides detailed application notes and protocols for the use of this compound in Chinese Hamster Ovary (CHO) cell culture to achieve desired glycosylation profiles, specifically an increase in high-mannose glycans and a reduction in fucosylation.[1]
Principle and Applications
Supplementation of CHO cell culture media with this compound has been shown to systematically alter the N-linked glycosylation pathway of recombinant proteins.[1] The primary applications of this technique include:
-
Enhancement of Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): Reduced fucosylation of the Fc region of IgG1 antibodies can lead to a significant increase in their binding affinity to the FcγRIIIa receptor on immune effector cells, thereby enhancing ADCC activity.[2]
-
Modulation of Glycoprotein Efficacy and Pharmacokinetics: The presence of high-mannose glycans can influence the clearance rate and overall in vivo performance of therapeutic glycoproteins.
-
Fine-tuning Glycosylation Profiles: this compound provides a tool for researchers to manipulate the glycosylation pattern of their protein of interest to meet specific therapeutic requirements.
Data Presentation
The following tables summarize the quantitative effects of this compound supplementation on CHO cell culture performance and recombinant protein glycosylation.
Table 1: Effect of this compound on CHO Cell Culture Performance
| This compound Concentration | Cell Viability | Titer (Protein Yield) | Reference |
| 400 mM | No significant negative impact reported | Titer was not affected or was mildly enhanced | |
| 833 mM | No significant negative impact reported | Less than 25% reduction in titer was observed |
Table 2: Effect of this compound on N-Glycosylation Profile of Recombinant IgG1 in CHO Cells
| This compound Concentration | Change in High-Mannose Species | Change in Fucosylation | Reference |
| 400 mM - 833 mM | Increase | Reduction |
Experimental Protocols
This section provides a detailed protocol for the supplementation of this compound in a fed-batch CHO cell culture process for the production of a recombinant monoclonal antibody.
Materials
-
CHO cell line expressing the recombinant antibody of interest
-
Chemically defined CHO cell culture medium
-
Fed-batch supplements (e.g., feeds, glucose)
-
This compound (cell culture grade)
-
Sterile shake flasks or bioreactors
-
Standard cell culture equipment (incubators, biosafety cabinets, etc.)
-
Cell counting equipment (e.g., automated cell counter)
-
Metabolite analyzer (for glucose, lactate, etc.)
-
Protein purification equipment (e.g., Protein A chromatography)
-
Equipment for N-glycan analysis (e.g., UPLC/HPLC, mass spectrometer)
Protocol: Fed-Batch Culture with this compound Supplementation
-
Cell Culture Initiation:
-
Thaw and expand the CHO cell line in the desired chemically defined medium according to standard protocols.
-
Inoculate the production bioreactor or shake flask at a seeding density of approximately 0.5 x 10⁶ viable cells/mL.
-
Maintain the culture at 37°C in a humidified atmosphere with 5% CO₂.
-
-
This compound Stock Solution Preparation:
-
Prepare a sterile, concentrated stock solution of this compound in the basal cell culture medium. The concentration of the stock solution should be calculated to achieve the desired final concentration in the culture (e.g., 400 mM or 833 mM) without significantly diluting the culture volume.
-
Filter-sterilize the this compound stock solution using a 0.22 µm filter.
-
-
Fed-Batch Culture and this compound Supplementation:
-
Initiate the fed-batch process by adding the appropriate feed solutions at predetermined time points (e.g., starting on day 3). The feeding strategy should be optimized for the specific cell line and process.
-
Add the prepared this compound stock solution to the culture to achieve the final target concentration. The timing of addition can be at the start of the culture or at a specific point during the fed-batch process. For initial experiments, addition at the beginning of the culture is recommended.
-
-
Culture Monitoring:
-
Monitor viable cell density, viability, and key metabolites (e.g., glucose, lactate, glutamine) daily.
-
Maintain the glucose concentration at a target level (e.g., 2-4 g/L) by adding a concentrated glucose solution as needed.
-
-
Harvesting:
-
Harvest the cell culture fluid when the cell viability drops significantly (e.g., below 60%) or at a predetermined process endpoint (e.g., day 14).
-
Separate the cells from the supernatant containing the recombinant protein by centrifugation or depth filtration.
-
-
Protein Purification and Analysis:
-
Purify the recombinant antibody from the clarified supernatant using Protein A affinity chromatography.
-
Determine the protein concentration and assess purity using standard methods (e.g., UV absorbance, SDS-PAGE).
-
Protocol: N-Glycan Analysis
-
Enzymatic Release of N-Glycans:
-
Denature a purified antibody sample.
-
Release the N-glycans from the antibody by incubation with PNGase F enzyme.
-
-
Fluorescent Labeling of N-Glycans:
-
Label the released glycans with a fluorescent dye (e.g., 2-aminobenzamide [2-AB]).
-
-
Purification of Labeled N-Glycans:
-
Remove excess fluorescent dye and other impurities from the labeled glycan sample using a cleanup cartridge (e.g., HILIC-SPE).
-
-
UPLC/HPLC Analysis:
-
Separate the labeled N-glycans by Ultra-Performance Liquid Chromatography (UPLC) or High-Performance Liquid Chromatography (HPLC) on a glycan-specific column.
-
Detect the glycans using a fluorescence detector.
-
-
Data Analysis:
-
Identify the different glycan species based on their retention times relative to a labeled dextran ladder.
-
Quantify the relative abundance of each glycan species by integrating the peak areas.
-
Confirm the identity of key glycan structures using mass spectrometry.
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action for this compound and the experimental workflow.
Caption: Proposed mechanism of this compound action on N-glycosylation.
Caption: Experimental workflow for this compound supplementation and analysis.
Conclusion
This compound is a promising and effective supplement for modulating the glycosylation of recombinant proteins in CHO cell culture. By following the protocols outlined in this application note, researchers can systematically investigate the impact of this compound on their specific protein of interest and potentially enhance its therapeutic properties. Further studies are warranted to fully elucidate the precise molecular mechanisms by which this compound alters the N-glycosylation pathway in mammalian cells.
References
Application Notes and Protocols for the Use of D-Tagatose in Microbiological Growth Studies
A Note on L-Tagatose: Initial searches for the use of this compound in microbiological growth studies yielded minimal specific information. The vast majority of available research focuses on its isomer, D-Tagatose. It is likely that "this compound" was an intended reference to the more commercially and scientifically relevant D-Tagatose. Therefore, these application notes and protocols are based on the extensive research available for D-Tagatose.
Introduction
D-Tagatose is a naturally occurring ketohexose, a stereoisomer of D-fructose, found in small quantities in some fruits and dairy products. It is gaining significant interest in the food and pharmaceutical industries as a low-calorie sweetener with prebiotic properties.[1][2] Only about 15-20% of ingested D-Tagatose is absorbed in the small intestine; the remainder is fermented by gut microbiota in the colon, contributing to its low caloric value and its beneficial effects on gut health.[2] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in studying the effects of D-Tagatose on microbial growth.
Application Notes
D-Tagatose has demonstrated a range of effects on different microorganisms, making it a subject of interest for various research applications:
-
Prebiotic Potential: D-Tagatose selectively promotes the growth of beneficial gut bacteria, such as certain species of Lactobacillus. For instance, it has been shown to enhance the growth of Lactobacillus casei and Lactobacillus rhamnosus GG.[2] This makes it a valuable compound for studies on gut microbiota modulation and the development of synbiotic products.
-
Antimicrobial Properties against Pathogens: Research indicates that D-Tagatose can inhibit the growth of various pathogenic bacteria. It is not easily catabolized by pathogens like Escherichia coli O157:H7, Salmonella Typhimurium, Staphylococcus aureus, and Bacillus cereus.[1] This inhibitory effect is particularly notable against oral pathogens.
-
Oral Health Applications: D-Tagatose has been shown to inhibit the growth and biofilm formation of the primary cariogenic bacterium, Streptococcus mutans. It can also inhibit the growth of Streptococcus gordonii while having a negligible effect on the commensal Streptococcus oralis. These properties make D-Tagatose a promising agent for the prevention of dental caries and other oral diseases.
-
Food Preservation: The inhibitory effect of D-Tagatose on spoilage microorganisms, such as lactic acid bacteria in cured meats, suggests its potential as a food preservative to extend shelf-life.
Data Presentation
Table 1: Effect of D-Tagatose on the Growth of Various Bacterial Species
| Bacterial Species | Type | Effect of D-Tagatose | Reference |
| Lactobacillus casei | Probiotic | Growth supported/enhanced | |
| Lactobacillus rhamnosus GG | Probiotic | Growth supported/enhanced | |
| Escherichia coli O157:H7 | Pathogenic | Not readily catabolized; growth inhibited | |
| Salmonella Typhimurium | Pathogenic | Not readily catabolized; growth inhibited | |
| Staphylococcus aureus | Pathogenic | Not readily catabolized; growth inhibited | |
| Bacillus cereus | Pathogenic | Not readily catabolized; growth inhibited | |
| Yersinia enterocolitica | Pathogenic | Not readily catabolized; growth inhibited | |
| Streptococcus mutans | Oral Pathogen | Growth and biofilm formation inhibited | |
| Streptococcus gordonii | Oral Pathogen | Growth inhibited | |
| Streptococcus oralis | Oral Commensal | Negligible effect on growth |
Table 2: Quantitative Effects of D-Tagatose on Streptococcus mutans
| D-Tagatose Concentration | Effect on Growth | Effect on Biofilm Formation | Reference |
| 0.5% or higher | Prolonged lag phase | Significant inhibition | |
| 1% | Significant growth inhibition | Significant inhibition | |
| 5% | Strong growth inhibition | Strong inhibition |
Experimental Protocols
Protocol 1: Bacterial Growth Curve Assay
This protocol is used to determine the effect of D-Tagatose on the growth kinetics of a specific bacterial strain.
Materials:
-
Bacterial strain of interest
-
Sterile growth medium (e.g., Brain Heart Infusion (BHI) for Streptococci, Luria-Bertani (LB) for E. coli)
-
Sterile D-Tagatose stock solution
-
Sterile control sugar solution (e.g., glucose, sucrose)
-
Sterile culture tubes or a 96-well microplate
-
Incubator with shaking capabilities
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare Inoculum: Streak the bacterial strain onto an appropriate agar plate and incubate overnight at the optimal temperature. Pick a single colony and inoculate it into a tube of sterile broth. Incubate overnight to obtain a fresh, actively growing culture.
-
Prepare Media: Prepare the growth medium with different concentrations of D-Tagatose. Also, prepare control media with an equivalent concentration of a control sugar (e.g., glucose) and a negative control with no added sugar.
-
Inoculation: Dilute the overnight culture to a starting optical density (OD) of approximately 0.05 at 600 nm (OD600) in the prepared media.
-
Incubation and Measurement: Incubate the cultures at the optimal temperature with shaking. Measure the OD600 at regular intervals (e.g., every 30-60 minutes) for 24-48 hours. If using a microplate reader, this process can be automated.
-
Data Analysis: Plot the OD600 values against time to generate growth curves. From these curves, you can determine the lag phase, exponential growth rate, and maximum cell density for each condition.
Protocol 2: Biofilm Formation Assay
This protocol quantifies the effect of D-Tagatose on the ability of bacteria to form biofilms.
Materials:
-
Bacterial strain of interest
-
Sterile growth medium
-
Sterile D-Tagatose stock solution
-
Sterile 96-well flat-bottom microplate
-
Crystal Violet solution (0.1%)
-
Ethanol (95%) or 30% Acetic Acid
-
Microplate reader
Procedure:
-
Prepare Cultures: Grow the bacterial strain overnight in a suitable broth. Dilute the culture to an OD600 of 0.01 in fresh media containing various concentrations of D-Tagatose and a control sugar.
-
Incubate Plate: Add 200 µL of the prepared cultures into the wells of the 96-well plate. Include a negative control with sterile medium only. Incubate the plate without shaking for 24-48 hours at the optimal temperature for biofilm formation.
-
Wash Plate: Carefully remove the planktonic cells by gently decanting the medium. Wash the wells twice with 200 µL of sterile water to remove any remaining non-adherent cells.
-
Stain Biofilm: Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Wash and Solubilize: Decant the crystal violet solution and wash the wells three times with sterile water. Air dry the plate. Add 200 µL of 95% ethanol or 30% acetic acid to each well to solubilize the bound crystal violet.
-
Quantify Biofilm: Measure the absorbance of the solubilized crystal violet at a wavelength of 550-595 nm using a microplate reader. The absorbance is proportional to the amount of biofilm formed.
Protocol 3: L-Arabinose Isomerase Activity Assay
This assay measures the activity of L-arabinose isomerase, an enzyme involved in the conversion of D-galactose to D-tagatose.
Materials:
-
Purified L-arabinose isomerase or cell-free extract containing the enzyme
-
D-galactose solution
-
Reaction buffer (e.g., 50 mM phosphate buffer, pH 7.0)
-
Cofactors (e.g., 1 mM MnCl₂)
-
Cysteine-carbazole-sulfuric acid reagent for colorimetric detection of ketoses
-
Spectrophotometer
Procedure:
-
Prepare Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer, D-galactose, and cofactors.
-
Enzyme Reaction: Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 50°C). Initiate the reaction by adding the enzyme preparation. Incubate for a specific time (e.g., 10-60 minutes).
-
Stop Reaction: Terminate the reaction by placing the tubes on ice or by heat inactivation.
-
Quantify D-Tagatose: Determine the amount of D-tagatose produced using the cysteine-carbazole-sulfuric acid method. This involves adding the reagent to the reaction mixture, heating to develop a color, and then measuring the absorbance at 560 nm.
-
Calculate Activity: Calculate the enzyme activity based on a standard curve of known D-tagatose concentrations. One unit of activity is typically defined as the amount of enzyme that produces 1 µmol of D-tagatose per minute under the assay conditions.
Visualizations
References
Application Notes and Protocols: Methods for Immobilizing Enzymes for L-Tagatose Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Tagatose, a rare sugar with prebiotic properties and a low caloric value, is a promising alternative to conventional sweeteners. Its production often relies on the enzymatic isomerization of L-arabinose, catalyzed by L-arabinose isomerase. However, the stability and reusability of free enzymes in industrial processes are often limited. Enzyme immobilization offers a robust solution by confining the enzyme to a solid support, thereby enhancing its stability, facilitating separation from the product, and enabling continuous and repeated use. This document provides detailed application notes and protocols for various methods of immobilizing L-arabinose isomerase for the efficient production of this compound. The following sections will delve into specific techniques, including whole-cell immobilization, the formation of cross-linked enzyme aggregates (CLEAs), and immobilization on magnetic nanoparticles, presenting comparative data and detailed experimental procedures.
Data Presentation: Comparison of Immobilization Methods
The choice of immobilization method significantly impacts the performance of the biocatalyst. The following tables summarize key quantitative data from various studies to facilitate a comparison of different immobilization strategies for L-arabinose isomerase.
| Immobilization Method | Enzyme/Cell Source | Support Material | Optimal Temperature (°C) | Optimal pH | Reusability (Retained Activity) | Key Findings |
| Whole-Cell Immobilization | Recombinant E. coli | 3% Sodium Alginate / 2% CaCl₂ | 60 | 6.5 | 83.6% after 10 cycles[1] | Enhanced heat resistance (60-70°C) and operational stability compared to free cells.[1][2] |
| Whole-Cell Immobilization | Recombinant E. coli | Alginate (Cross-linked with glutaraldehyde) | Not Specified | Not Specified | 89% after 33 days | Cross-linking significantly reduced cell leakage; half-life increased 50-fold compared to free cells. |
| Covalent Attachment | Bacillus licheniformis L-arabinose isomerase | Aminopropyl glass | Not Specified | 7.1 | Not Specified | Thermal stability improved 138-fold at 50°C compared to the free enzyme. |
| Covalent Attachment | Escherichia coli O157:H7 L-arabinose isomerase | Bentonite (activated with 3-APTES and glutaraldehyde) | 35 | 7.5 | 84.63% after 50 cycles | Immobilized enzyme retained full activity for 32 days at 4°C. |
| Cross-Linked Enzyme Aggregates (CLEAs) | Recombinant Enterococcus faecium L-arabinose isomerase | Carrier-free | Not Specified | Not Specified | Not Specified | Ammonium sulfate was the most effective precipitant for CLEA formation. |
| Magnetic Cross-Linked Enzyme Aggregates (m-CLEAs) | Recombinant Enterococcus faecium L-arabinose isomerase | Magnetic Nanoparticles (functionalized with APTES) | Not Specified | Not Specified | Not Specified | m-CLEAs showed a 99% immobilization yield and higher enzymatic activity compared to direct immobilization on magnetic nanoparticles. |
| Metal Chelate Epoxy Support | Thermotoga maritima L-arabinose isomerase | Copper-chelate epoxy support | 80 | Not Specified | Stable for 3 repeated cycles | Post-immobilization treatment with glutaraldehyde and ethylenediamine more than doubled operational stability. |
Experimental Protocols
This section provides detailed methodologies for the key immobilization techniques discussed.
Protocol 1: Whole-Cell Immobilization in Alginate Beads
This protocol describes the entrapment of recombinant E. coli cells expressing L-arabinose isomerase within calcium alginate beads.
Materials:
-
Recombinant E. coli cell paste
-
Sodium alginate
-
Calcium chloride (CaCl₂)
-
10 mM Acetate buffer (pH 6.5)
-
Sterile deionized water
-
Syringe with a needle
Procedure:
-
Preparation of Sodium Alginate Solution: Prepare a 3% (w/v) sodium alginate solution by dissolving sodium alginate powder in 10 mM acetate buffer (pH 6.5). Stir the solution until the sodium alginate is completely dissolved.
-
Cell Suspension: Suspend the recombinant E. coli cell paste in the sodium alginate solution to a final cell concentration of 100 g/L (wet weight). Mix thoroughly to ensure a homogenous suspension.
-
Bead Formation: Draw the cell-alginate suspension into a syringe. Extrude the suspension dropwise into a gently stirring 2% (w/v) CaCl₂ solution. Maintain a constant dropping height to ensure uniform bead size.
-
Curing: Allow the beads to harden in the CaCl₂ solution for at least 30 minutes with gentle agitation.
-
Washing: Decant the CaCl₂ solution and wash the beads three times with 10 mM acetate buffer (pH 6.5) to remove excess calcium ions and unentrapped cells.
-
Storage: Store the immobilized cell beads in 10 mM acetate buffer (pH 6.5) at 4°C until use.
Bioconversion Reaction:
-
Prepare a substrate solution of 150 g/L D-galactose (or L-arabinose) in 10 mM acetate buffer (pH 6.5) containing 5 mM Mn²⁺.
-
Add a known quantity of the immobilized cell beads to the substrate solution.
-
Incubate the reaction mixture at 60°C with shaking (e.g., 220 rpm) for the desired reaction time.
-
Terminate the reaction by heating the mixture in a boiling water bath for 10 minutes.
-
Analyze the production of D-tagatose (or this compound) using HPLC.
Protocol 2: Preparation of Cross-Linked Enzyme Aggregates (CLEAs)
This protocol outlines the carrier-free immobilization of L-arabinose isomerase through precipitation and subsequent cross-linking.
Materials:
-
Purified or crude L-arabinose isomerase solution
-
Ammonium sulfate
-
Glutaraldehyde (25% aqueous solution)
-
Phosphate buffer (e.g., 50 mM, pH 7.0)
-
Bovine Serum Albumin (BSA) (optional, as a co-feeder protein)
-
Centrifuge
Procedure:
-
Enzyme Solution Preparation: Prepare a solution of L-arabinose isomerase in a suitable buffer (e.g., phosphate buffer). If the enzyme concentration is low, a co-feeder protein like BSA can be added.
-
Precipitation: Slowly add solid ammonium sulfate to the enzyme solution with gentle stirring at 4°C until the desired saturation is reached (e.g., 80% saturation). Continue stirring for a defined period (e.g., 30 minutes) to allow for complete precipitation.
-
Cross-linking: Add a pre-determined concentration of glutaraldehyde to the enzyme precipitate suspension (e.g., a final concentration of 0.005% to 2.0%). The optimal concentration needs to be determined empirically. Allow the cross-linking reaction to proceed for a specific time (e.g., 3.5 hours) at room temperature with gentle agitation.
-
Centrifugation and Washing: Centrifuge the suspension (e.g., 5,000 x g for 30 minutes at 4°C) to collect the CLEAs. Discard the supernatant.
-
Wash the CLEA pellet multiple times with a suitable buffer to remove any unreacted glutaraldehyde and non-cross-linked enzyme.
-
Resuspension and Storage: Resuspend the final CLEA preparation in a minimal volume of buffer and store at 4°C.
Protocol 3: Immobilization on Magnetic Nanoparticles
This protocol describes the covalent attachment of L-arabinose isomerase to functionalized magnetic nanoparticles.
Materials:
-
Fe₃O₄ magnetic nanoparticles (MNPs)
-
3-Aminopropyl-triethoxysilane (APTES)
-
Glutaraldehyde (25% aqueous solution)
-
Purified L-arabinose isomerase
-
Ethanol
-
Phosphate buffer (e.g., 50 mM, pH 7.0)
-
External magnet
Procedure:
-
Synthesis of MNPs: Synthesize Fe₃O₄ nanoparticles by co-precipitation of FeCl₃·6H₂O and FeCl₂·4H₂O in an alkaline solution.
-
Surface Functionalization with APTES:
-
Disperse the synthesized MNPs in ethanol.
-
Add APTES to the MNP suspension and reflux the mixture to coat the nanoparticles with amino groups.
-
Wash the APTES-functionalized MNPs (A-MNPs) with ethanol and deionized water to remove excess APTES.
-
-
Activation with Glutaraldehyde:
-
Resuspend the A-MNPs in a phosphate buffer.
-
Add glutaraldehyde solution to the suspension and incubate to activate the amino groups on the nanoparticle surface.
-
Wash the glutaraldehyde-activated MNPs (G-A-MNPs) extensively with buffer using an external magnet to separate the particles.
-
-
Enzyme Immobilization:
-
Add the purified L-arabinose isomerase solution to the G-A-MNPs suspension.
-
Incubate the mixture under gentle agitation for a specified time to allow for covalent bond formation between the enzyme and the activated nanoparticles.
-
Separate the immobilized enzyme on the magnetic nanoparticles (enzyme-MNPs) from the solution using an external magnet.
-
Wash the enzyme-MNPs with buffer to remove any unbound enzyme.
-
-
Storage: Resuspend the enzyme-MNPs in a suitable buffer and store at 4°C.
Mandatory Visualization
The following diagrams illustrate the experimental workflows and logical relationships of the described enzyme immobilization methods.
References
"L-Tagatose applications in food science research"
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
L-Tagatose, a rare monosaccharide and a stereoisomer of D-fructose, is a functional sweetener with significant potential in the food and pharmaceutical industries.[1][2] It is a white crystalline powder with a sweetness approximately 92% that of sucrose, but with only 38% of the calories.[1][3] Found naturally in small quantities in dairy products, fruits, and cacao, this compound offers a range of functional benefits, including a low glycemic index, prebiotic effects, and favorable properties in food manufacturing.[1] This document provides detailed application notes and experimental protocols for the utilization of this compound in food science research.
Physicochemical and Sensory Properties
This compound exhibits properties that make it a versatile ingredient in food formulation. Its texture and appearance are similar to sucrose, and it does not produce a cooling effect or significant aftertaste, which are common drawbacks of some other sugar substitutes.
Table 1: Physicochemical and Sensory Properties of this compound Compared to Other Sweeteners
| Property | This compound | Sucrose | Fructose | Erythritol |
| Relative Sweetness | 0.92 | 1.00 | 1.20 - 1.70 | 0.60 - 0.70 |
| Caloric Value (kcal/g) | 1.5 | 4.0 | 4.0 | 0.2 - 0.4 |
| Glycemic Index (GI) | 3 | 68 | 24 | 0 - 1 |
| Appearance | White crystalline solid | White crystalline solid | White crystalline solid | White crystalline solid |
| Melting Point (°C) | 133-135 | 186 | 103 | 121 |
| Solubility in Water | High | High | Very High | Moderate |
| Maillard Reaction | Yes | No (non-reducing) | Yes | No |
| Prebiotic Effect | Yes | No | Yes (to some extent) | No |
Applications in Food Products
This compound has been successfully incorporated into a variety of food products, offering calorie reduction and added functional benefits.
Baked Goods
In baked goods such as cookies and cakes, this compound can partially or fully replace sucrose. It participates in the Maillard reaction, contributing to desirable browning and flavor development. However, it may result in a harder texture and reduced spread in cookies compared to sucrose.
Beverages
Due to its high solubility and stability in acidic conditions, this compound is a suitable sweetener for beverages like soft drinks and yogurts. It can be used in combination with high-intensity sweeteners to improve the overall taste profile and mask off-flavors.
Confectionery
This compound can be used in chocolates, chewing gum, and other confectionery products. Its bulking properties are similar to sucrose, making it a suitable replacement in formulations where texture is critical.
Dairy Products
This compound is naturally found in some dairy products and can be added to items like ice cream and yogurt to reduce sugar content.
Health and Nutritional Aspects
Low Glycemic and Insulinemic Response
This compound has a very low glycemic index of 3, meaning it has a minimal impact on blood glucose and insulin levels. This makes it a suitable sweetener for individuals with diabetes or those looking to manage their blood sugar.
Prebiotic Effects and Gut Health
Approximately 80-85% of ingested this compound is not absorbed in the small intestine and is fermented by the gut microbiota in the colon. This selective fermentation promotes the growth of beneficial bacteria, such as Lactobacillus species, demonstrating a prebiotic effect. This can lead to the production of short-chain fatty acids (SCFAs), which are beneficial for gut health.
Experimental Protocols
Protocol 1: Sensory Evaluation of this compound in a Beverage using a Triangle Test
This protocol is designed to determine if a sensory difference exists between a beverage sweetened with sucrose and one sweetened with this compound.
1. Objective: To determine if a perceptible overall difference exists between a sucrose-sweetened and a tagatose-sweetened beverage.
2. Materials:
- Beverage base (e.g., lemonade, iced tea)
- Sucrose
- This compound
- Identical transparent tasting cups, coded with random 3-digit numbers
- Water and unsalted crackers for palate cleansing
- Ballot sheets for recording responses
3. Panelist Selection:
- Recruit 25-50 untrained panelists who are regular consumers of the beverage type.
- Screen panelists for any allergies or sensitivities to the ingredients.
4. Sample Preparation:
- Prepare two batches of the beverage:
- Control (A): Sweetened with a predetermined concentration of sucrose (e.g., 10% w/v).
- Test (B): Sweetened with this compound to achieve a similar sweetness level to the control (e.g., 10.9% w/v, based on 92% relative sweetness).
- Ensure both batches are prepared under identical conditions (temperature, mixing, etc.).
- Present each panelist with three samples in a randomized order. Two samples will be from one batch, and one from the other (e.g., AAB, ABA, BAA, BBA, BAB, ABB).
5. Procedure:
- Instruct panelists to taste the samples from left to right.
- Provide panelists with water and unsalted crackers to cleanse their palate between samples.
- Ask panelists to identify the "odd" or "different" sample out of the three.
- Panelists must choose one sample, even if they are uncertain.
6. Data Analysis:
- Tally the number of correct and incorrect identifications.
- Use a statistical table for triangle tests (based on the number of panelists and the desired significance level, e.g., p < 0.05) to determine if the number of correct identifications is statistically significant. A significant result indicates a perceptible difference between the samples.
Protocol 2: Evaluation of this compound in Cookies - Texture Profile Analysis (TPA)
This protocol outlines the procedure for measuring the textural properties of cookies with sucrose replaced by this compound.
1. Objective: To quantify and compare the textural properties (hardness, fracturability, cohesiveness, etc.) of cookies made with sucrose versus those with partial or full replacement by this compound.
2. Materials:
- Standard cookie recipe ingredients (flour, fat, eggs, leavening agents, etc.)
- Sucrose
- This compound
- Baking equipment
- Texture Analyzer equipped with a cylindrical probe (e.g., 2mm flat cylindrical probe).
3. Sample Preparation:
- Prepare different batches of cookie dough according to a standard recipe, with varying levels of sucrose replacement by this compound (e.g., 0% - control, 25%, 50%, 75%, 100%).
- Ensure all doughs are prepared and handled identically.
- Bake all cookies under the same conditions (temperature and time). Note that tagatose-containing cookies may brown faster.
- Allow cookies to cool to room temperature before analysis.
4. Procedure (using a Texture Analyzer):
- Place a single cookie on the instrument's base plate.
- Perform a two-compression test using the cylindrical probe. The probe compresses the cookie to a set distance, retracts, and then compresses it a second time.
- Typical settings:
- Pre-test speed: 1.0 mm/s
- Test speed: 0.5 mm/s
- Post-test speed: 10.0 mm/s
- Compression distance: e.g., 3 mm or 50% of the sample height.
- Trigger force: e.g., 5g
5. Data Analysis:
- From the resulting force-time curve, calculate the following parameters:
- Hardness: Peak force during the first compression.
- Fracturability: The first significant peak during the first compression, indicating the force at which the cookie fractures.
- Cohesiveness: Ratio of the positive force area during the second compression to that of the first compression.
- Adhesiveness: Negative force area after the first compression, representing the work required to pull the probe away from the sample.
- Springiness: The height that the sample recovers between the first and second compressions.
- Chewiness: Hardness x Cohesiveness x Springiness.
- Statistically compare the textural parameters of the different cookie formulations using ANOVA.
Protocol 3: In Vitro Fermentation of this compound to Assess Prebiotic Activity
This protocol provides a method to evaluate the prebiotic potential of this compound using an in vitro batch fermentation model with human fecal microbiota.
1. Objective: To determine the effect of this compound on the composition and metabolic activity of human gut microbiota in vitro.
2. Materials:
- Fresh human fecal samples from healthy donors (who have not taken antibiotics for at least 3 months).
- Anaerobic fermentation medium (e.g., basal medium containing peptone, yeast extract, salts, and a reducing agent like L-cysteine HCl).
- This compound (as the test substrate).
- Inulin or Fructooligosaccharides (FOS) (as a positive control).
- Glucose (as a readily fermentable, non-prebiotic control).
- Anaerobic chamber or jars with gas packs.
- pH meter.
- Gas chromatograph (GC) for Short-Chain Fatty Acid (SCFA) analysis.
- Equipment for microbial DNA extraction and 16S rRNA gene sequencing.
3. Procedure:
- Fecal Slurry Preparation: In an anaerobic chamber, homogenize fresh fecal samples in a pre-reduced buffer (e.g., phosphate-buffered saline) to create a fecal slurry (e.g., 10% w/v).
- Fermentation Setup:
- Dispense the fermentation medium into sterile serum bottles.
- Add the test substrates (this compound, inulin, glucose) to their respective bottles at a defined concentration (e.g., 1% w/v). Include a control with no added carbohydrate.
- Inoculate each bottle with the fecal slurry (e.g., 10% v/v).
- Seal the bottles and incubate anaerobically at 37°C for a specified period (e.g., 0, 12, 24, and 48 hours).
- Sampling: At each time point, collect aliquots from each bottle for:
- pH measurement.
- SCFA analysis (store at -20°C).
- Microbial community analysis (store at -80°C).
4. Data Analysis:
- pH: Measure and record the pH of the fermentation broth at each time point. A decrease in pH indicates microbial fermentation.
- SCFA Analysis: Analyze the concentrations of major SCFAs (acetate, propionate, butyrate) using GC. Compare the SCFA profiles produced from this compound to the controls.
- Microbiota Analysis: Extract microbial DNA from the collected samples. Perform 16S rRNA gene sequencing to determine the changes in the relative abundance of different bacterial genera. Analyze the data to identify specific bacteria that are stimulated by this compound fermentation.
Visualizations
Diagram 1: Experimental Workflow for Sensory Evaluation (Triangle Test)
Caption: Workflow for the triangle test sensory evaluation.
Diagram 2: this compound Metabolic Pathway
Caption: Metabolic fate of ingested this compound.
References
Application Notes & Protocols: Development of Biosensors for L-Tagatose Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Tagatose is a rare monosaccharide with potential applications in the food and pharmaceutical industries as a low-calorie sweetener. The ability to accurately and efficiently detect and quantify this compound is crucial for process monitoring, quality control, and various research applications. While the development of biosensors for its isomer, D-Tagatose, has seen more extensive research, this document outlines the principles and protocols for the development of a novel biosensor for this compound.
Due to the limited specific research on this compound biosensors, this document presents a proposed approach based on the known enzymatic pathway for this compound synthesis. The methodologies and performance characteristics are projected based on established principles of electrochemical biosensing and data from analogous D-Tagatose biosensors.
Principle of this compound Detection: An Enzymatic Approach
The proposed biosensor for this compound is based on the enzymatic oxidation of this compound by a specific dehydrogenase. A promising candidate enzyme is Galactitol Dehydrogenase (Gdh) , which can be utilized in a biosensor setup. The detection principle relies on the electrochemical measurement of a product or cofactor involved in the enzymatic reaction.
The enzymatic reaction at the core of the biosensor is:
This compound + NAD⁺ --(Galactitol Dehydrogenase)--> Product + NADH + H⁺
The production of NADH, an electrochemically active molecule, can be monitored amperometrically at an electrode surface. The resulting current is directly proportional to the concentration of this compound in the sample.
Signaling Pathway
Caption: Enzymatic oxidation of this compound and subsequent electrochemical detection of NADH.
Quantitative Data Summary
As there is limited published data on this compound biosensors, the following table presents hypothetical yet realistic performance characteristics for a proposed electrochemical biosensor based on Galactitol Dehydrogenase. These values are extrapolated from performance data of well-characterized D-Tagatose biosensors.[1][2][3]
| Parameter | Projected Value | Description |
| Linear Range | 10 µM - 1 mM | The concentration range over which the sensor response is directly proportional to the analyte concentration. |
| Limit of Detection (LOD) | 5 µM | The lowest concentration of this compound that can be reliably detected. |
| Sensitivity | 0.05 µA mM⁻¹ cm⁻² | The change in current signal per unit change in this compound concentration. |
| Response Time | < 30 seconds | The time required to reach 95% of the steady-state signal. |
| Selectivity | High | The sensor is expected to have high selectivity for this compound with minimal interference from other sugars like glucose, fructose, and D-tagatose. |
| Stability | > 80% activity after 15 days | The ability of the biosensor to retain its functionality over a period of time. |
Experimental Protocols
This section provides detailed methodologies for the fabrication and characterization of a hypothetical this compound biosensor.
Preparation of the Modified Electrode
A glassy carbon electrode (GCE) is a common choice for the base electrode. To enhance sensitivity and facilitate enzyme immobilization, the GCE surface is modified with nanomaterials.
Materials:
-
Glassy Carbon Electrode (GCE)
-
Multi-walled carbon nanotubes (MWCNTs)
-
Chitosan solution (1% in 0.1 M acetic acid)
-
N,N-Dimethylformamide (DMF)
-
Alumina slurry for polishing
Protocol:
-
Polishing: Polish the GCE surface with alumina slurry on a polishing pad to a mirror finish.
-
Cleaning: Sonicate the polished GCE in ethanol and deionized water for 5 minutes each to remove any residual alumina particles.
-
Drying: Dry the cleaned GCE under a stream of nitrogen gas.
-
MWCNT Dispersion: Disperse 1 mg of MWCNTs in 1 mL of DMF by sonicating for 30 minutes to obtain a homogeneous suspension.
-
Electrode Modification: Cast 5 µL of the MWCNT suspension onto the GCE surface and allow it to dry at room temperature.
-
Chitosan Coating: Apply 5 µL of chitosan solution onto the MWCNT-modified GCE and let it dry to form a biocompatible film for enzyme immobilization.
Enzyme Immobilization
Materials:
-
Galactitol Dehydrogenase (Gdh)
-
Glutaraldehyde solution (2.5%)
-
Phosphate buffer saline (PBS), pH 7.4
Protocol:
-
Enzyme Solution: Prepare a 1 mg/mL solution of Galactitol Dehydrogenase in PBS.
-
Immobilization: Drop-cast 10 µL of the Gdh solution onto the chitosan-modified GCE surface.
-
Cross-linking: Expose the electrode to glutaraldehyde vapor in a sealed container for 20 minutes to cross-link the enzyme and prevent leaching.
-
Washing: Gently rinse the electrode with PBS to remove any unbound enzyme.
-
Storage: Store the prepared biosensor at 4°C in PBS when not in use.
Electrochemical Measurements
Electrochemical detection is performed using a standard three-electrode system.
Apparatus:
-
Potentiostat/Galvanostat
-
Three-electrode cell
-
This compound biosensor (working electrode)
-
Ag/AgCl electrode (reference electrode)
-
Platinum wire (counter electrode)
Protocol:
-
Setup: Assemble the three-electrode system in an electrochemical cell containing 10 mL of PBS (pH 7.4) with 1 mM NAD⁺.
-
Stabilization: Apply a constant potential of +0.4 V (vs. Ag/AgCl) and wait for the background current to stabilize.
-
Measurement: Add known concentrations of this compound standard solution into the cell and record the steady-state current response.
-
Calibration Curve: Plot the current response against the this compound concentration to generate a calibration curve.
-
Sample Analysis: Replace the standard solution with the sample solution and measure the current to determine the this compound concentration from the calibration curve.
Experimental Workflow and Logical Relationships
Biosensor Fabrication Workflow
Caption: Step-by-step workflow for the fabrication of the this compound biosensor.
Measurement Protocol Logic
References
- 1. mdpi.com [mdpi.com]
- 2. Reagentless D-Tagatose Biosensors Based on the Oriented Immobilization of Fructose Dehydrogenase onto Coated Gold Nanoparticles- or Reduced Graphene Oxide-Modified Surfaces: Application in a Prototype Bioreactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Utilizing D-Tagatose in Sugar Transport Mechanism Studies
Introduction
The study of sugar transport across cellular membranes is fundamental to understanding metabolism in both healthy and diseased states. Sugar transporters, such as the facilitative glucose transporters (GLUTs) and sodium-dependent glucose cotransporters (SGLTs), are crucial for cellular energy supply and are significant targets in drug development, particularly for metabolic diseases like diabetes and cancer.
This document provides detailed application notes and protocols for using D-Tagatose, a rare ketohexose and a structural isomer of D-fructose, as a specialized tool to investigate sugar transport mechanisms. While the query specified L-Tagatose, the vast majority of scientific literature and experimental data pertains to D-Tagatose. D-Tagatose serves as a valuable probe due to its selective transport by specific transporters, primarily the fructose transporter GLUT5, and its lack of affinity for SGLT1.[1][2][3] This selectivity allows researchers to dissect and characterize the activity of distinct sugar transport pathways.
These protocols are intended for researchers in cell biology, pharmacology, and drug development to facilitate the study of sugar transporter function and to screen for potential modulators of these transport systems.
Application Notes
Principle of Use
D-Tagatose is a low-calorie sweetener that is metabolized differently and absorbed less efficiently than glucose or fructose.[4][5] Its primary utility in transport studies stems from its specific interaction with sugar transporters:
-
Selective GLUT5 Substrate: D-Tagatose is recognized and transported by the fructose transporter, GLUT5. This makes it an excellent substrate for studying GLUT5-mediated transport in various cell types and tissues, particularly the small intestine where GLUT5 is highly expressed.
-
Not a Substrate for SGLT1: Studies have demonstrated that D-Tagatose is not transported by the sodium-dependent glucose cotransporter 1 (SGLT1). This allows for the differentiation of transport activity between these two major intestinal sugar transporters.
-
Inhibition of Disaccharidases: D-Tagatose can inhibit intestinal disaccharidases like sucrase and maltase, which can be a confounding factor in in vivo studies but also presents a mechanism for its glucose-lowering effects.
-
Hepatic Metabolism: Once absorbed, D-Tagatose is phosphorylated in the liver to D-Tagatose-1-phosphate. This metabolite can allosterically regulate key enzymes in glucose metabolism, such as stimulating glucokinase and inhibiting glycogen phosphorylase, thereby promoting glycogen synthesis.
Key Applications
-
Characterizing GLUT5 Function: Use D-Tagatose to measure the transport activity of GLUT5 in native tissues (e.g., intestinal preparations) or in heterologous expression systems (e.g., GLUT5-transfected cell lines).
-
Differentiating Transporter Activity: In systems where multiple transporters are present, D-Tagatose can be used to isolate GLUT5-specific transport from SGLT1- and other GLUT-mediated transport.
-
Screening for GLUT5 Inhibitors: D-Tagatose can be used as the substrate in competitive binding or uptake assays to screen for small molecule inhibitors of GLUT5.
-
Investigating Metabolic Regulation: Its downstream effects on hepatic glycogen metabolism allow for studies into the regulation of glucose storage.
Data Presentation: Quantitative Transport and Metabolic Parameters
The following tables summarize key quantitative data from studies on D-Tagatose absorption and transport.
Table 1: Intestinal Absorption of D-Tagatose
| Species | Study Type | Dose | Apparent Absorption Rate | Reference(s) |
| Human | Ileostomy Study | 15 g/day | 81% (Range: 69-88%) | |
| Rat | In Vivo | Oral Gavage | ~20% |
Table 2: Pharmacokinetic Parameters of D-Tagatose in Rats Following Oral Administration (2 g/kg BW)
| Rat Model | Cmax (mM) | AUC₀₋₁₈₀ min (mM·min) | Key Finding | Reference(s) |
| High-Glucose Diet (Control) | 0.224 ± 0.0086 | 29.5 ± 3.8 | Baseline D-Tagatose absorption. | |
| High-Fructose Diet (GLUT5 Upregulated) | 0.357 ± 0.010 | 40.2 ± 1.8 | Significantly higher absorption, confirming GLUT5-mediated transport. |
Experimental Protocols
Protocol 1: In Vivo Assessment of D-Tagatose Intestinal Absorption in a Rat Model
This protocol is designed to quantify the intestinal absorption of D-Tagatose and to confirm its transport via GLUT5 by comparing results in control animals versus those on a diet known to upregulate GLUT5 expression.
Materials
-
Male Sprague-Dawley rats
-
High-glucose control diet
-
High-fructose diet (to induce GLUT5 expression)
-
D-Tagatose solution (for oral gavage)
-
SGLT1 inhibitor (e.g., KGA-2727, optional)
-
Blood collection supplies (e.g., heparinized capillaries, tubes)
-
Centrifuge
-
Analytical equipment for quantifying D-Tagatose in plasma (e.g., HPLC, LC-MS/MS)
Methodology
-
Animal Acclimatization and Diet:
-
Acclimatize rats for at least one week.
-
Divide rats into two groups: a control group fed a high-glucose diet and an experimental group fed a high-fructose diet for 2-3 weeks to induce intestinal GLUT5 expression.
-
-
Fasting:
-
Fast the animals overnight (12-16 hours) with free access to water before the experiment.
-
-
D-Tagatose Administration:
-
Administer a solution of D-Tagatose (e.g., 2 g/kg body weight) via oral gavage.
-
(Optional) To confirm the lack of SGLT1 involvement, a separate cohort can be pre-treated with a selective SGLT1 inhibitor before D-Tagatose administration.
-
-
Blood Sampling:
-
Collect blood samples from the tail vein at baseline (0 min) and at multiple time points post-administration (e.g., 15, 30, 60, 90, 120, 180 min).
-
Collect blood into heparinized tubes.
-
-
Plasma Preparation:
-
Centrifuge the blood samples (e.g., 3000 x g for 15 min at 4°C) to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Quantify the concentration of D-Tagatose in the plasma samples using a validated analytical method.
-
-
Data Analysis:
-
Plot plasma D-Tagatose concentration versus time.
-
Calculate key pharmacokinetic parameters, including maximum concentration (Cmax) and the area under the curve (AUC), to assess the extent of absorption.
-
Compare the results between the control and high-fructose diet groups. A significantly higher Cmax and AUC in the high-fructose group indicates GLUT5-mediated transport.
-
Protocol 2: In Vitro D-Tagatose Uptake Assay in a Cellular Model
This protocol describes a method to measure D-Tagatose uptake in a cell line, such as HEK293 or Caco-2, which can be engineered to express specific sugar transporters.
Materials
-
Cell line (e.g., HEK293 cells transfected with human GLUT5)
-
Cell culture reagents (e.g., DMEM, FBS, antibiotics)
-
96-well cell culture plates
-
Assay Buffer (e.g., HBSS-HEPES, pH 7.4)
-
Radiolabeled D-Tagatose ([¹⁴C]-D-Tagatose) or unlabeled D-Tagatose for LC-MS analysis
-
Test compounds/inhibitors (e.g., fructose for competition, or screening compounds)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (e.g., 0.2 M NaOH)
-
Scintillation counter or LC-MS system
Methodology
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density that will result in a near-confluent monolayer on the day of the assay.
-
Incubate for 24-48 hours at 37°C, 5% CO₂.
-
-
Assay Preparation:
-
On the day of the assay, aspirate the culture medium.
-
Wash the cell monolayer once with pre-warmed Assay Buffer.
-
Add 100 µL of Assay Buffer to each well. For competition or inhibition studies, add the buffer containing the appropriate concentration of inhibitor (e.g., excess unlabeled fructose) or test compound.
-
Pre-incubate the plate for 15-30 minutes at 37°C.
-
-
Initiating Uptake:
-
Initiate the transport reaction by adding 50 µL of Assay Buffer containing [¹⁴C]-D-Tagatose (or unlabeled D-Tagatose) to each well to achieve the desired final concentration.
-
-
Incubation:
-
Incubate the plate for a predetermined time interval (e.g., 5-15 minutes) at 37°C. The optimal time should be determined in preliminary experiments to ensure measurement of the initial linear uptake rate.
-
-
Terminating Uptake:
-
Rapidly terminate the uptake by aspirating the reaction mixture.
-
Immediately wash the cells three times with 200 µL of ice-cold PBS per well to remove extracellular substrate.
-
-
Cell Lysis and Quantification:
-
Lyse the cells by adding 100 µL of lysis buffer to each well.
-
If using radiolabeled substrate, transfer the lysate to a scintillation vial, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
If using unlabeled substrate, the lysate can be analyzed by LC-MS.
-
-
Data Analysis:
-
Calculate the rate of D-Tagatose uptake (e.g., in pmol/min/mg protein).
-
Compare uptake in the presence and absence of inhibitors to determine specificity and calculate IC₅₀ values for test compounds.
-
Signaling and Transport Pathway Visualizations
The following diagrams illustrate the key transport and metabolic pathways relevant to the use of D-Tagatose.
References
- 1. researchgate.net [researchgate.net]
- 2. Intestinal absorption of D-fructose isomers, D-allulose, D-sorbose and D-tagatose, via glucose transporter type 5 (GLUT5) but not sodium-dependent glucose cotransporter 1 (SGLT1) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intestinal absorption of D-fructose isomers, D-allulose, D-sorbose and D-tagatose, via glucose transporter type 5 (GLUT5) but not sodium-dependent glucose cotransporter 1 (SGLT1) in rats | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Technical Support Center: L-Tagatose Enzymatic Synthesis
Welcome to the technical support center for the enzymatic synthesis of L-Tagatose. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals optimize their experiments and improve yields.
Frequently Asked Questions (FAQs)
Q1: What is the primary enzyme used for this compound synthesis and what is the reaction?
A1: The key enzyme used for the industrial production of this compound is L-arabinose isomerase (L-AI, EC 5.3.1.4) .[1][2][3][4] This enzyme catalyzes the reversible isomerization of D-galactose into this compound.[1] While its natural substrate is L-arabinose, its structural similarity to D-galactose allows it to be an effective biocatalyst for this compound production.
Q2: What is a typical conversion yield for this enzymatic reaction?
A2: The conversion yield is highly dependent on the specific enzyme, substrate concentration, and reaction conditions. Yields can range from 20% to over 60%. For example, using an L-arabinose isomerase from Thermoanaerobacter mathranii at 65°C with a 30% D-galactose solution resulted in a 42% yield of this compound. An enzyme from Bifidobacterium adolescentis showed a 56.7% conversion efficiency at 55°C. Immobilized enzyme systems have achieved conversion yields as high as 46% in continuous recycling mode with high substrate concentrations.
Q3: What are the most critical factors influencing the final yield of this compound?
A3: The most critical factors are:
-
Temperature: Directly impacts enzyme activity and stability, and shifts the reaction equilibrium towards this compound at higher temperatures.
-
pH: Most L-arabinose isomerases function optimally in neutral to slightly alkaline conditions (pH 7.0-8.5).
-
Metal Ion Cofactors: Many L-AIs are metal-dependent enzymes. Manganese (Mn²⁺) is a crucial cofactor for enhancing the activity and stability of the enzyme. Cobalt (Co²⁺) and Magnesium (Mg²⁺) can also have a positive effect, depending on the enzyme source.
-
Enzyme Stability: The thermal instability of many L-AIs can limit productivity. Strategies like enzyme immobilization are often used to enhance operational stability.
-
Substrate and Product Concentration: High substrate concentrations can increase the final product titer, but the reversible nature of the isomerization reaction creates an equilibrium that can limit the maximum achievable conversion rate.
Troubleshooting Guide
This guide addresses common issues encountered during the enzymatic synthesis of this compound.
Problem: Low or No this compound Yield
| Possible Cause | Recommended Solution |
| 1. Suboptimal Reaction Temperature | The optimal temperature for L-AIs typically ranges from 50°C to 70°C. Verify the optimal temperature for your specific enzyme. Operating at higher temperatures can shift the equilibrium toward tagatose but may decrease enzyme stability if it exceeds its tolerance. |
| 2. Incorrect pH of the Reaction Buffer | Most L-AIs exhibit maximal activity in a neutral or alkaline pH range (typically 7.0-8.5). Prepare fresh buffer and confirm the pH is within the optimal range for your enzyme. Some thermostable enzymes may have different pH optima when immobilized. |
| 3. Missing or Insufficient Metal Cofactors | L-AI activity is often dependent on divalent metal ions, particularly Mn²⁺. Ensure your reaction buffer is supplemented with the appropriate cofactor (e.g., 1-5 mM Mn²⁺) and is free of chelating agents like EDTA. |
| 4. Poor Enzyme Activity or Stability | The enzyme may have denatured due to improper storage or thermal instability during the reaction. Consider using a more thermostable L-AI or employing enzyme immobilization techniques (e.g., using sodium alginate) to enhance operational stability and allow for reuse. |
| 5. Substrate Inhibition or Contamination | Ensure the D-galactose substrate is of high purity. Certain impurities or by-products from substrate preparation (e.g., from lactose hydrolysis) could inhibit the enzyme. |
| 6. Reaction Has Not Reached Equilibrium | The isomerization is a reversible reaction. Increase the reaction time to allow the conversion to reach its thermodynamic equilibrium. Monitor product formation over an extended period (e.g., 12-48 hours) to determine the endpoint. |
Problem: Rapid Decrease in Yield During Enzyme Recycling
| Possible Cause | Recommended Solution |
| 1. Enzyme Leaching from Immobilization Matrix | If using an immobilized enzyme, the enzyme may be leaching from the support. Optimize the immobilization protocol. Cross-linking agents like glutaraldehyde can create more stable covalent bonds and prevent leaching. |
| 2. Thermal Denaturation Over Multiple Cycles | Even thermostable enzymes can lose activity over repeated high-temperature cycles. Consider lowering the reaction temperature slightly as a trade-off between reaction rate and long-term stability. Post-immobilization treatments can further enhance stability. |
| 3. Mechanical Instability of Immobilized Support | The support matrix (e.g., alginate beads) may be degrading due to mechanical stress (e.g., stirring) or suboptimal buffer conditions. Optimize the physical parameters of the reaction, such as agitation speed, and ensure the support material is appropriate for the reactor conditions. |
Data on Reaction Condition Optimization
The tables below summarize quantitative data on the effects of various parameters on L-arabinose isomerase activity.
Table 1: Effect of pH and Temperature on Free vs. Immobilized L-AI
| Enzyme Source | Enzyme Form | Optimal pH | Optimal Temp. (°C) | Reference |
| Geobacillus sp. (Gali152) | Free Enzyme | 7.5 | 60 | |
| Geobacillus sp. (Gali152) | Immobilized (Alginate) | 8.0 | 65 | |
| E. coli | Free Enzyme | 8.0 | 30 | |
| Lactobacillus fermentum | Immobilized (Alginate) | 6.5 | 65 | |
| Clostridium hylemonae | Free Enzyme | 7.0 - 7.5 | 50 |
Table 2: Influence of Metal Ions on L-AI Relative Activity
| Enzyme Source | Metal Ion (1-5 mM) | Effect on Activity | Reference |
| Lactobacillus fermentum (Free Cells) | Mn²⁺ | +265% | |
| Lactobacillus fermentum (Free Cells) | Co²⁺ | +178% | |
| Lactobacillus plantarum | Mn²⁺ | +94% | |
| Lactobacillus plantarum | Co²⁺ | +51% | |
| Clostridium hylemonae | Mg²⁺ | +20% | |
| Various | Cu²⁺, Ag⁺, Hg²⁺ | Inhibitory |
Key Experimental Protocols
Protocol 1: General Enzymatic Synthesis of this compound
-
Prepare Substrate Solution: Dissolve D-galactose in a suitable buffer (e.g., 10 mM acetate buffer or 50 mM Tris-HCl) to the desired concentration (e.g., 150-500 g/L).
-
Add Cofactors: Supplement the solution with the required metal cofactor, typically 1-5 mM MnCl₂ or MnSO₄.
-
Adjust pH: Adjust the pH of the substrate solution to the optimal level for the specific L-arabinose isomerase being used (e.g., pH 6.5-8.0).
-
Initiate Reaction: Add the free or immobilized L-arabinose isomerase to the reaction mixture.
-
Incubation: Incubate the reaction at the optimal temperature (e.g., 60-65°C) with gentle agitation (e.g., 220 rpm) for the desired duration (e.g., 5-48 hours).
-
Terminate Reaction: Stop the reaction by heat inactivation, typically by boiling for 10 minutes.
-
Quantification: Centrifuge the sample to remove enzyme/cells. Analyze the supernatant for D-galactose and this compound concentrations using High-Performance Liquid Chromatography (HPLC) with a refractive index detector (RID).
Protocol 2: Whole-Cell Immobilization in Sodium Alginate
-
Cell Culture: Cultivate the recombinant cells expressing L-arabinose isomerase to the desired cell density.
-
Prepare Alginate Solution: Prepare a sterile 3% (w/v) sodium alginate solution.
-
Mix Cells and Alginate: Mix the harvested cells with the sodium alginate solution to achieve a final cell concentration of approximately 100 g/L.
-
Form Beads: Extrude the cell-alginate mixture dropwise into a gently stirring solution of 2% (w/v) CaCl₂. This will form insoluble calcium alginate beads, entrapping the cells.
-
Harden Beads: Allow the beads to harden in the CaCl₂ solution for at least 2 hours at room temperature.
-
Wash Beads: Wash the beads thoroughly with sterile buffer (e.g., 10 mM acetate buffer, pH 6.5) to remove excess calcium chloride and un-entrapped cells.
-
Storage: Store the immobilized cell beads at 4°C until use.
Visualized Workflows and Pathways
References
- 1. mdpi.com [mdpi.com]
- 2. [Rational design of L-arabinose isomerase from Lactobacillus fermentum and its application in D-tagatose production] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. L-Arabinose isomerase and its use for biotechnological production of rare sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biochemical properties of L-arabinose isomerase from Clostridium hylemonae to produce D-tagatose as a functional sweetener | PLOS One [journals.plos.org]
"troubleshooting L-Tagatose instability in experimental solutions"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-Tagatose in experimental solutions.
Troubleshooting Guides
This section addresses specific issues that may arise during the preparation, storage, and use of this compound solutions.
Issue 1: Browning or Discoloration of this compound Solution
Q1: My this compound solution has turned yellow or brown. What is causing this and how can I prevent it?
A1: Browning of this compound solutions is primarily caused by two chemical reactions: caramelization and the Maillard reaction.[1][2][3]
-
Caramelization: This occurs when sugars are heated, leading to their degradation and the formation of colored compounds. This compound browning is temperature-dependent, with the reaction accelerating at temperatures above 80°C.[3]
-
Maillard Reaction: This is a chemical reaction between amino acids and reducing sugars, such as this compound.[1] The presence of amino acids, peptides, or proteins in your solution can significantly accelerate browning, even at lower temperatures.
Troubleshooting Steps:
-
Control Temperature: Maintain the temperature of your this compound solution below 80°C to minimize caramelization. For long-term storage, refrigeration is recommended. Storing beverages with this compound under refrigeration can help maintain at least 98% of the original concentration for up to 6 months.
-
Control pH: this compound is most stable in acidic conditions (pH 3-5). Browning increases as the pH becomes neutral or alkaline.
-
Buffer Selection: If using a buffer, be aware that some can catalyze degradation. Phosphate buffers, particularly at higher concentrations and neutral pH, have been shown to enhance this compound degradation and browning more than citrate buffers.
-
Avoid Amino Acid Contamination: If your experiment does not require the presence of amino acids, ensure your glassware and other equipment are thoroughly clean to prevent contamination.
-
Consider Inhibitors: In some applications, inhibitors like sodium bisulfite and potassium metabisulfite have been shown to prevent tagatose browning. However, their compatibility with your specific experimental system must be evaluated.
Issue 2: Unexpected Degradation or Loss of this compound Concentration
Q2: I'm observing a decrease in the concentration of this compound in my solution over time. What factors contribute to this instability?
A2: The degradation of this compound in solution is influenced by several factors, leading to a loss of the active compound.
Key Factors Influencing this compound Stability:
-
pH: this compound is significantly less stable at neutral or alkaline pH (pH 7 and above). Degradation is enhanced at higher pH levels.
-
Temperature: Higher temperatures accelerate the degradation of this compound.
-
Buffer Type and Concentration: Phosphate buffers have been shown to catalyze this compound degradation more than citrate buffers, especially at neutral pH. Higher buffer concentrations also lead to increased degradation.
Troubleshooting Steps:
-
Optimize pH: For maximum stability, prepare and store this compound solutions at a pH between 3 and 5.
-
Control Storage Temperature: Store stock solutions and experimental samples at low temperatures (e.g., refrigerated or frozen) to minimize degradation.
-
Buffer Selection and Concentration: If a buffer is necessary, consider using a citrate buffer instead of a phosphate buffer. Use the lowest effective buffer concentration.
-
Monitor Concentration: Regularly monitor the concentration of this compound in your solutions, especially during long-term experiments, using a validated analytical method like HPLC.
Issue 3: Crystallization or Precipitation in this compound Solution
Q3: My this compound solution has become cloudy, or I see solid particles forming. What is happening and how can I resolve it?
A3: this compound is highly soluble in water. However, crystallization or precipitation can occur under certain conditions.
Potential Causes:
-
Supersaturation: The concentration of this compound may have exceeded its solubility limit at a given temperature. Solubility decreases as the temperature is lowered.
-
Presence of Impurities: Impurities can act as nucleation sites, promoting crystal growth.
-
Solvent Composition: If you are using a mixed solvent system, changes in the solvent ratio can reduce the solubility of this compound.
Troubleshooting Steps:
-
Gently Warm the Solution: Warming the solution while stirring can help redissolve the precipitate.
-
Adjust Concentration: If crystallization persists at your desired experimental temperature, you may need to work with a lower concentration of this compound.
-
Filter the Solution: If you suspect insoluble impurities, filtering the solution through a suitable membrane filter may resolve the issue.
-
Solvent System Evaluation: If using a co-solvent, ensure the proportion of the solvent in which this compound is less soluble is not too high.
Frequently Asked Questions (FAQs)
Q4: What are the primary degradation pathways for this compound in solution?
A4: The main degradation pathways for this compound in solution are intramolecular rearrangement and cleavage reactions, which are enhanced at higher pH levels, and the Maillard reaction in the presence of amino acids.
Q5: How does pH affect the stability of this compound?
A5: this compound is most stable in acidic conditions (pH 3-5). As the pH increases to neutral (pH 7) and alkaline levels, the rate of degradation and browning significantly increases.
Q6: What is the effect of temperature on this compound stability?
A6: Higher temperatures accelerate the degradation and browning of this compound. While minimal loss occurs during standard pasteurization processes, prolonged exposure to high temperatures should be avoided.
Q7: Which buffer systems are recommended for this compound solutions?
A7: Citrate buffers are generally preferred over phosphate buffers for preparing this compound solutions, as phosphate ions can catalyze its degradation, especially at neutral pH. It is also recommended to use the lowest possible buffer concentration.
Q8: Can I autoclave this compound solutions?
A8: Autoclaving this compound solutions is generally not recommended due to the high temperatures involved, which can lead to significant degradation and browning. If sterile solutions are required, sterile filtration is the preferred method.
Data Presentation
Table 1: Effect of pH and Buffer Type on this compound Degradation
| pH | Buffer Type (0.1 M) | Temperature (°C) | Storage Time | Approximate this compound Loss | Observation | Reference |
| 3 | Citrate | 40 | 6 months | ~5% | Slight browning | |
| 3 | Phosphate | 40 | 6 months | ~5% | Slight browning | |
| 7 | Citrate | 40 | Shorter term | Enhanced degradation | Increased browning | |
| 7 | Phosphate | 40 | Shorter term | Faster degradation than citrate | Significant browning |
Table 2: Effect of Temperature on this compound Browning
| Temperature (°C) | Condition | Browning Rate | Reference |
| < 80 | pH 5 | Slow | |
| > 80 | pH 5 | Increased | |
| 25 | Various pH and concentrations | No browning observed during storage |
Experimental Protocols
Protocol 1: Preparation of a Standard this compound Stock Solution
-
Materials:
-
High-purity this compound powder
-
High-purity water (e.g., Milli-Q or equivalent)
-
Sterile glassware (volumetric flask, beaker)
-
Magnetic stirrer and stir bar
-
Calibrated pH meter
-
0.1 M Citric acid and 0.1 M Sodium citrate solutions (for pH adjustment)
-
Sterile syringe filter (0.22 µm)
-
-
Procedure:
-
Weigh the desired amount of this compound powder using an analytical balance.
-
Add the this compound powder to a beaker containing approximately 80% of the final desired volume of high-purity water.
-
Stir the solution using a magnetic stirrer until the this compound is completely dissolved.
-
Adjust the pH of the solution to the desired level (e.g., pH 4) by dropwise addition of 0.1 M citric acid or 0.1 M sodium citrate while monitoring with a calibrated pH meter.
-
Transfer the solution to a volumetric flask and add high-purity water to the final volume.
-
For sterile applications, filter the solution through a 0.22 µm sterile syringe filter into a sterile container.
-
Store the stock solution at 2-8°C, protected from light.
-
Protocol 2: Accelerated Stability Study of this compound Solution
-
Objective: To evaluate the stability of an this compound solution under elevated temperature and different pH conditions.
-
Materials:
-
Prepared this compound solution (from Protocol 1)
-
Temperature-controlled incubators or water baths
-
Sterile, sealed vials
-
HPLC system with a suitable column for sugar analysis (e.g., an amino-based column)
-
This compound analytical standard
-
-
Procedure:
-
Aliquot the this compound solution into several sterile, sealed vials.
-
Prepare separate sets of vials for each experimental condition (e.g., pH 4 at 40°C, pH 7 at 40°C, pH 4 at 60°C, pH 7 at 60°C). Include a control set stored at 2-8°C.
-
Place the vials in the respective temperature-controlled environments.
-
At predetermined time points (e.g., 0, 1, 3, 7, 14, and 30 days), remove one vial from each condition.
-
Visually inspect the samples for any color change (browning).
-
Analyze the concentration of this compound in each sample using a validated HPLC method.
-
Plot the percentage of this compound remaining versus time for each condition to determine the degradation rate.
-
Visualizations
Caption: Factors influencing this compound degradation pathways.
Caption: Troubleshooting workflow for this compound solution instability.
References
"optimization of reaction conditions for L-Tagatose production"
Welcome to the technical support center for L-Tagatose production. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their reaction conditions and troubleshooting common issues encountered during this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the key enzymes used for this compound production?
A1: The primary enzyme used for the production of this compound is L-arabinose isomerase (L-AI). This enzyme catalyzes the isomerization of D-galactose to D-tagatose.[1][2][3] While much of the literature focuses on D-Tagatose, the principles of using L-AI are foundational. Additionally, multi-enzyme cascade reactions are being explored to improve efficiency and yield.[4][5]
Q2: What are the typical optimal reaction conditions for this compound production using L-arabinose isomerase?
A2: Optimal reaction conditions can vary depending on the source of the L-arabinose isomerase. However, general ranges are:
-
Temperature: 60-70°C for industrial production, with some heat-resistant enzymes functioning at higher temperatures. Temperatures above 80°C may lead to undesirable Maillard reactions.
-
pH: Most L-AIs exhibit maximum activity under neutral or alkaline conditions, typically between pH 7.0 and 8.5.
-
Metal Ions: L-AI activity is often dependent on the presence of divalent metal ions, with Manganese (Mn²⁺) and Cobalt (Co²⁺) being particularly important for activity and stability.
Q3: How can I improve the conversion rate of D-galactose to D-tagatose?
A3: Low conversion rates are a common challenge due to thermodynamic equilibrium. Strategies to improve the conversion rate include:
-
Enzyme Immobilization: Immobilizing the L-arabinose isomerase can enhance its stability and allow for continuous or repeated use, leading to higher overall yields.
-
Fed-Batch Strategy: A fed-batch approach, where the substrate is added incrementally, can help to overcome substrate inhibition and improve the final product concentration.
-
Addition of Boric Acid: Boric acid can form a complex with D-tagatose, shifting the reaction equilibrium towards the product. However, the toxicity of boric acid and the complexity of its subsequent removal are significant drawbacks.
-
Molecular Modification of L-AI: Protein engineering can be used to improve the catalytic efficiency and thermostability of L-arabinose isomerase.
Q4: What are common side reactions, and how can they be minimized?
A4: A primary side reaction is the Maillard reaction, which can occur at high temperatures and result in browning and the formation of by-products. To minimize this, it is recommended to maintain the reaction temperature within the optimal range of 60-70°C. Additionally, side reactions can be reduced by using whole-cell catalysts at high temperatures, as many non-essential intracellular enzymes become less active.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low this compound Yield | - Suboptimal reaction conditions (pH, temperature).- Enzyme instability or inactivation.- Thermodynamic equilibrium limiting conversion.- Presence of inhibitory substances. | - Optimize pH and temperature for the specific L-arabinose isomerase being used.- Consider enzyme immobilization to improve stability.- Implement a fed-batch strategy to maintain high catalytic efficiency.- Investigate the use of boric acid to shift equilibrium (with caution regarding downstream purification).- Ensure the reaction buffer is free of potential inhibitors. |
| Enzyme Inactivity | - Incorrect metal ion cofactor or concentration.- pH drift during the reaction.- Thermal denaturation of the enzyme. | - Supplement the reaction with optimal concentrations of Mn²⁺ or Co²⁺.- Monitor and control the pH of the reaction mixture throughout the process.- Use a thermostable L-arabinose isomerase or employ enzyme immobilization techniques to enhance thermal stability. |
| Product Browning / By-product Formation | - Reaction temperature is too high, leading to Maillard reactions.- Extended reaction times at elevated temperatures. | - Maintain the reaction temperature between 60-70°C.- Optimize the reaction time to achieve a reasonable yield without excessive by-product formation. |
| Difficulty in Product Purification | - Presence of unreacted substrate and by-products.- Contamination from the enzyme preparation (if using free enzyme). | - Utilize chromatographic techniques for purification.- Employ immobilized enzymes to simplify the separation of the catalyst from the product. |
Quantitative Data Summary
Table 1: Comparison of Optimal Reaction Conditions for this compound Production
| Enzyme Source | Optimal Temperature (°C) | Optimal pH | Required Metal Ion(s) | Conversion Rate (%) | Reference |
| Thermotoga maritima | 80 - 90 | 7.5 | Mn²⁺ and/or Co²⁺ | 56 | |
| Geobacillus stearothermophilus | 60 - 80 | Neutral/Alkaline | Mn²⁺ | Not Specified | |
| Lactobacillus plantarum WU14 | 60 | 7.17 | Not Specified | Increased by 12% with borate | |
| Recombinant E. coli (mutant L-AI) | 60 | 6.5 | 5 mM Mn²⁺ | Not Specified | |
| Thermotoga neapolitana | 85 - 90 | 7.5 | Not Specified | 68 |
Experimental Protocols
Protocol 1: General Enzymatic Production of this compound using L-Arabinose Isomerase
-
Enzyme Preparation: Prepare a solution of L-arabinose isomerase in a suitable buffer (e.g., Tris-HCl or phosphate buffer).
-
Reaction Mixture Setup: In a temperature-controlled reaction vessel, combine the D-galactose substrate solution with the enzyme solution.
-
Cofactor Addition: Add the required metal ion cofactor (e.g., MnCl₂) to the optimal concentration.
-
pH and Temperature Adjustment: Adjust the pH of the reaction mixture to the optimal level for the enzyme being used and bring the temperature to the desired setpoint.
-
Incubation: Incubate the reaction mixture with agitation for a predetermined duration (e.g., 6-48 hours).
-
Reaction Monitoring: Periodically take samples to monitor the conversion of D-galactose to D-tagatose using techniques such as High-Performance Liquid Chromatography (HPLC).
-
Reaction Termination: Once the desired conversion is achieved or the reaction rate plateaus, terminate the reaction by heat inactivation of the enzyme or by lowering the pH.
-
Product Purification: Separate the this compound from the reaction mixture, which may involve centrifugation to remove the enzyme (if not immobilized) followed by chromatographic purification.
Protocol 2: Whole-Cell Biotransformation for this compound Production
-
Cell Culture: Cultivate the recombinant microbial cells (e.g., E. coli or Lactobacillus) expressing L-arabinose isomerase under optimal growth conditions.
-
Cell Harvesting and Preparation: Harvest the cells by centrifugation and wash them with a suitable buffer. The cells can be used directly or after permeabilization.
-
Reaction Setup: Resuspend the cell pellet in a reaction buffer containing the D-galactose substrate and the necessary metal ion cofactors.
-
Optimization of Conditions: Adjust the pH and temperature of the cell suspension to the optimal values for the whole-cell catalyst.
-
Biotransformation: Incubate the cell suspension with agitation. Monitor the progress of the reaction by analyzing samples of the supernatant.
-
Product Recovery: After the desired reaction time, separate the cells from the reaction medium by centrifugation. The supernatant containing this compound can then be collected for purification.
Visualizations
References
"addressing matrix effects in L-Tagatose quantification"
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering matrix effects during the quantification of L-Tagatose.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in this compound analysis?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting substances from the sample matrix.[1] In this compound analysis, especially when using Liquid Chromatography-Mass Spectrometry (LC-MS), components from complex biological samples (e.g., plasma, urine) or food products can interfere with the ionization process in the mass spectrometer's source.[2][3] This interference can lead to either signal suppression (lower-than-expected signal) or enhancement (higher-than-expected signal), compromising the accuracy, precision, and sensitivity of the quantification.[4][5]
Q2: What are the common signs of matrix effects in my this compound quantification experiments?
A2: Common indicators of matrix effects include:
-
Poor reproducibility between replicate injections of the same sample.
-
Low or inconsistent signal intensity for this compound in matrix samples compared to clean standards.
-
Inaccurate quantification results, such as poor recovery of spiked standards.
-
Changes in peak shape, such as broadening or tailing.
-
Significant deviation in calibration curves prepared in solvent versus those prepared in a biological matrix (matrix-matched calibration).
Q3: How can I definitively confirm that matrix effects are impacting my analysis?
A3: The most common method to confirm and quantify matrix effects is the post-extraction spike experiment . This involves comparing the signal response of this compound in a neat solvent to its response when spiked into an extracted blank matrix sample. A significant difference between these responses indicates the presence of matrix effects. Another qualitative technique is the post-column infusion method, where a constant flow of this compound is introduced into the mass spectrometer while a blank matrix extract is injected. Dips or peaks in the baseline signal reveal the retention times where matrix components cause ion suppression or enhancement.
Q4: Which analytical techniques are suitable for this compound quantification?
A4: Several chromatographic methods are used for sugar analysis, including this compound. High-Performance Liquid Chromatography (HPLC) coupled with detectors like Refractive Index (RI) or Evaporative Light Scattering (ELS) is common. For higher sensitivity and specificity, especially in complex matrices, LC-MS/MS is preferred. Capillary Electrophoresis (CE) has also been shown to be a robust and sensitive method for separating and quantifying D-tagatose and its impurities, offering advantages over traditional HPLC in some cases.
Troubleshooting Guide
Issue 1: Low Signal Intensity and Poor Reproducibility for this compound
-
Possible Cause: Ion suppression due to co-eluting matrix components (e.g., salts, phospholipids, other sugars).
-
Troubleshooting Steps:
-
Improve Sample Preparation: The first line of defense is to remove interfering compounds. Protein precipitation is often insufficient and can lead to significant matrix effects. Employ more rigorous techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to achieve a cleaner extract. For high-sugar matrices, specific SPE sorbents can be effective.
-
Optimize Chromatography: Modify the LC method to improve the separation between this compound and interfering peaks. This can involve trying a different column chemistry (e.g., HILIC, ligand-exchange), adjusting the mobile phase composition, or altering the gradient profile.
-
Sample Dilution: If the assay sensitivity is high enough, simply diluting the sample can reduce the concentration of interfering matrix components and mitigate their effect.
-
Use an Internal Standard: The most effective way to compensate for signal variability is to use a stable isotope-labeled (SIL) internal standard (e.g., ¹³C-L-Tagatose). The SIL internal standard co-elutes with the analyte and experiences the same matrix effects, allowing for accurate correction.
-
Issue 2: Inaccurate Quantification and Poor Analyte Recovery
-
Possible Cause: A combination of matrix effects and inefficient extraction of this compound from the sample.
-
Troubleshooting Steps:
-
Perform a Matrix Effect Assessment: Use the post-extraction spike protocol to quantify the degree of ion suppression or enhancement.
-
Evaluate Extraction Efficiency: Compare the signal from a pre-extraction spike (where this compound is added to the matrix before extraction) with a post-extraction spike. This will help determine if the analyte is being lost during the sample preparation process.
-
Implement Matrix-Matched Calibration: Prepare your calibration standards in an extracted blank matrix that is identical to your samples. This ensures that the standards and the samples experience the same matrix effects, leading to more accurate quantification.
-
Consider the Standard Addition Method: This method involves adding known amounts of standard to the sample itself and can be a powerful, albeit more labor-intensive, way to correct for matrix effects.
-
Data and Methodologies
Table 1: Comparison of Sample Preparation Techniques for Reducing Matrix Effects
| Sample Preparation Method | Principle | Pros | Cons | Typical Recovery (%) | Ref |
| Protein Precipitation (PPT) | Protein removal by adding an organic solvent (e.g., acetonitrile). | Simple, fast, and inexpensive. | Least effective; high levels of residual matrix components (phospholipids, salts) remain, often causing significant matrix effects. | Highly variable, often <70% with significant ion suppression. | |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Can produce very clean extracts. | Can have low recovery for polar analytes like this compound; requires optimization of solvents. | 60-90%, but can be low for polar compounds. | |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | High selectivity, can produce very clean extracts, and can concentrate the analyte. | More complex and costly than PPT; requires method development to select the correct sorbent and solvents. | 85-115% | |
| "Sugaring-Out" LLE | Uses the high sugar content of the matrix itself to induce phase separation with acetonitrile. | Simple and rapid for high-sugar matrices like honey. | Matrix-specific; may not be applicable to all sample types. | 91-98% (for pesticides in honey) |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike)
This protocol determines the presence and magnitude of matrix effects.
-
Prepare Three Sample Sets:
-
Set A (Neat Solution): Spike the this compound standard into the final analysis solvent (e.g., mobile phase) at a known concentration (e.g., 50 ng/mL).
-
Set B (Post-Extraction Spike): Process a blank matrix sample (known not to contain this compound) through the entire sample preparation procedure. Spike the this compound standard into the final, clean extract at the same concentration as Set A.
-
Set C (Matrix Blank): Process a blank matrix sample through the entire sample preparation procedure without adding any standard. This is to check for interferences.
-
-
Analysis: Analyze all three sets of samples using the established LC-MS/MS method.
-
Calculation: Calculate the matrix effect (ME) using the following formula: ME (%) = (Peak Area of Set B / Peak Area of Set A) * 100
-
Interpretation:
-
ME = 100%: No matrix effect.
-
ME < 100%: Ion suppression is occurring.
-
ME > 100%: Ion enhancement is occurring.
-
Values greater than 120% or less than 80% typically indicate that action is required to mitigate the matrix effect.
-
Protocol 2: Solid-Phase Extraction (SPE) for Sugar-Containing Matrices
This is a general protocol that should be optimized for your specific matrix and analyte.
-
Column Selection: Choose an appropriate SPE cartridge. For sugars, reversed-phase (e.g., C18) or graphitized carbon black (GCB) sorbents can be effective at removing hydrophobic interferences and pigments. PSA (Primary Secondary Amine) is effective at removing other sugars.
-
Conditioning: Condition the SPE cartridge by passing a conditioning solvent (e.g., methanol) through it, as recommended by the manufacturer.
-
Equilibration: Equilibrate the cartridge by passing an equilibration solvent (e.g., water or buffer) through it. Do not let the sorbent bed go dry.
-
Sample Loading: Load the pre-treated sample onto the cartridge at a slow, controlled flow rate (e.g., 1-2 drops per second).
-
Washing: Pass a wash solvent through the cartridge to remove weakly bound interferences. The wash solvent should be strong enough to elute interferences but not the target analyte, this compound.
-
Elution: Elute this compound from the cartridge using an appropriate elution solvent. Collect the eluate.
-
Post-Elution: The collected fraction may be evaporated to dryness and reconstituted in the mobile phase for analysis.
Visual Guides
Caption: Workflow for troubleshooting matrix effects in this compound analysis.
Caption: The mechanism of ion suppression and enhancement in the MS source.
Caption: General workflow for Solid-Phase Extraction (SPE) sample cleanup.
References
Technical Support Center: Enhancing Enzyme Stability for L-Tagatose Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the enzymatic synthesis of L-Tagatose, with a focus on enhancing the stability of L-arabinose isomerase (L-AI).
Frequently Asked Questions (FAQs)
Q1: What is the primary enzyme used for this compound synthesis and what is its function?
A1: The primary enzyme used is L-arabinose isomerase (L-AI; EC 5.3.1.4). It is an intracellular enzyme that catalyzes the reversible isomerization of L-arabinose to L-ribulose.[1][2] Crucially for this compound production, it also catalyzes the isomerization of D-galactose to D-tagatose.[1][2]
Q2: What are the main challenges affecting the stability and efficiency of L-arabinose isomerase in this compound synthesis?
A2: The main challenges include:
-
Thermal Instability: Many L-AIs, especially from mesophilic organisms, have low thermostability at the optimal reaction temperatures (typically >60°C) required for industrial processes.[3]
-
Unfavorable Enzymatic Kinetics: D-galactose is not the native substrate for L-AI, leading to lower catalytic efficiency.
-
Low Equilibrium Conversion: The isomerization of D-galactose to D-tagatose is a reversible reaction with a low equilibrium constant, limiting the maximum theoretical yield.
-
Metal Ion Dependence: Many L-AIs require divalent metal ions, such as Mn²⁺ or Co²⁺, as cofactors for optimal activity and stability, which can be a concern for food-grade applications.
Q3: What are the common strategies to enhance the stability of L-arabinose isomerase?
A3: Common strategies include:
-
Immobilization: Attaching the enzyme to or entrapping it within a solid support material. This can be done with purified enzymes or whole cells.
-
Protein Engineering: Modifying the amino acid sequence of the enzyme through techniques like rational design or directed evolution to improve its intrinsic properties, such as thermostability.
-
Post-Immobilization Treatments: Chemical cross-linking after immobilization can further stabilize the enzyme structure.
-
Optimization of Reaction Conditions: Fine-tuning parameters like pH, temperature, and cofactor concentration.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low this compound Yield | Enzyme Inactivation: The enzyme may be denaturing due to suboptimal temperature or pH. | - Optimize the reaction temperature and pH for the specific L-AI being used. Most L-AIs have an optimal temperature between 50°C and 80°C and a pH between 7.0 and 8.5. - Consider using a more thermostable L-AI from a thermophilic organism. - Enhance enzyme stability through immobilization or protein engineering. |
| Low Equilibrium Conversion: The reaction may have reached its thermodynamic equilibrium, limiting further product formation. | - Increase the reaction temperature, as this can shift the equilibrium towards D-tagatose formation. - Implement product removal strategies during the reaction, if feasible. | |
| Insufficient Cofactors: The L-AI may require specific metal ions (e.g., Mn²⁺) for full activity, which may be absent or at a low concentration. | - Supplement the reaction mixture with the required metal cofactor at its optimal concentration (e.g., 5 mM Mn²⁺). - Note that some L-AIs are metal-ion independent. | |
| Rapid Loss of Enzyme Activity Over Time | Thermal Denaturation: The enzyme is not stable at the operating temperature. | - Immobilize the enzyme or use whole-cell immobilization, which has been shown to significantly improve thermal stability. For instance, immobilized L-AI can have a half-life 138-fold longer than the free enzyme at 50°C. - Employ protein engineering to introduce stabilizing mutations. |
| pH Drift: The pH of the reaction mixture may be changing over time, moving away from the enzyme's optimal pH. | - Use a buffer with sufficient capacity to maintain the optimal pH throughout the reaction. The optimal pH for many L-AIs is around 7.5. | |
| Presence of Inhibitors: The substrate or reaction medium may contain inhibitory compounds. | - Purify the D-galactose substrate to remove any potential inhibitors. - Be aware that certain metal ions like Pb²⁺, Cr²⁺, Ba²⁺, and Hg²⁺ can completely inhibit enzyme activity. | |
| Difficulty in Enzyme Recovery and Reuse | Enzyme is in Soluble Form: Free enzymes are difficult to separate from the reaction mixture for subsequent use. | - Immobilize the L-AI on a solid support (e.g., agarose, alginate beads, aminopropyl glass). Immobilized enzymes can be easily recovered by filtration or centrifugation and have shown good reusability, retaining over 76% of activity after five cycles. |
| Low Conversion Rate with Whole-Cell Biocatalysts | Cell Membrane Permeability: The cell membrane may be limiting the transport of the substrate (D-galactose) and product (D-tagatose). | - Permeabilize the cells using methods such as treatment with detergents (e.g., Triton X-100) or organic solvents to increase membrane permeability. |
Data Summary Tables
Table 1: Comparison of Free vs. Immobilized L-Arabinose Isomerase Stability
| Enzyme State | Support/Method | Temperature (°C) | Stability Metric | Result | Reference |
| Free Cells | - | >60 | Relative Activity | Rapid decline | |
| Immobilized Cells | 3% Sodium Alginate, 2% CaCl₂ | 60-70 | Relative Activity | Maintained robust activity | |
| Immobilized Cells | 3% Sodium Alginate, 2% CaCl₂ | 60 | Reusability | Retained 76% activity after 5 cycles | |
| Immobilized Cells | 3% Sodium Alginate, 2% CaCl₂ | - | Reusability | Retained 83.6% of initial yield after 10 batches | |
| Free Enzyme (BLAI) | - | 50 | Half-life (t₁/₂) | 2 hours | |
| Immobilized Enzyme (BLAI) | Aminopropyl glass | 50 | Half-life (t₁/₂) | 275 hours (138-fold increase) | |
| Free Enzyme (LsLAI) | - | 50 | Conversion (48h) | 16% | |
| Encapsulated Enzyme (LsLAI) | L. plantarum cells | 50 | Conversion (48h) | 83% |
Table 2: Optimal Reaction Conditions for L-Arabinose Isomerases from Different Sources
| Enzyme Source | Optimal Temperature (°C) | Optimal pH | Required Cofactor | D-Tagatose Yield (%) | Reference |
| Escherichia coli (immobilized whole cells) | 60 | 6.5 | 5 mM Mn²⁺ | 55.2 g/L from D-galactose | |
| Thermotoga maritima | 80-90 | 7.5 | Mn²⁺ and/or Co²⁺ | 56% | |
| Clostridium hylemonae | 50 | 7.0 - 7.5 | 1 mM Mg²⁺ | ~46% | |
| Bifidobacterium adolescentis (mutant) | 72 | Broader tolerance | - | Efficient production | |
| Bacillus amyloliquefaciens | 45 | 7.5 | Metal-ion independent | 47.2% | |
| Enterococcus faecium | 50 | 5.5 | 0.3 mM Mn²⁺ | 45% |
Experimental Protocols
Protocol 1: Whole-Cell Immobilization of L-Arabinose Isomerase using Sodium Alginate
This protocol is based on the method described for recombinant E. coli expressing L-AI.
Materials:
-
Recombinant E. coli cells expressing L-AI
-
Sodium alginate powder
-
Calcium chloride (CaCl₂)
-
Sterile saline solution (0.9% NaCl)
-
Stir plate and magnetic stir bar
-
Syringe with a needle or a peristaltic pump
Procedure:
-
Cell Preparation: Harvest the recombinant E. coli cells by centrifugation. Wash the cell pellet with sterile saline solution.
-
Alginate Solution Preparation: Prepare a 3% (w/v) sodium alginate solution by slowly dissolving the powder in distilled water while stirring. Ensure the solution is homogeneous.
-
Cell Suspension: Resuspend the washed cell pellet in the 3% sodium alginate solution to achieve a final cell concentration of 120 g/L. Mix gently to ensure a uniform suspension.
-
Bead Formation: Extrude the cell-alginate suspension dropwise into a gently stirring 2% (w/v) CaCl₂ solution. This can be done using a syringe and needle. The droplets will instantly form calcium alginate beads upon contact with the CaCl₂ solution.
-
Curing: Allow the beads to harden in the CaCl₂ solution for a specified time (e.g., 30-60 minutes) with gentle agitation.
-
Washing: Collect the immobilized cell beads by decantation or filtration and wash them with sterile distilled water or buffer to remove excess CaCl₂ and un-entrapped cells.
-
Storage: The immobilized cell beads can be stored in a suitable buffer at 4°C until use.
Protocol 2: Post-Immobilization Stabilization with Glutaraldehyde and Ethylenediamine
This protocol describes a method to enhance the stability of L-AI immobilized on a copper-chelate epoxy support.
Materials:
-
L-AI immobilized on a copper-chelate epoxy support
-
Glutaraldehyde solution (e.g., 25% aqueous solution)
-
Ethylenediamine
-
Phosphate buffer (e.g., 0.1 M, pH 7.0)
-
Mercaptoethanol
-
Shaker or rotator
Procedure:
-
Initial Immobilization: Immobilize the His-tagged L-AI onto the copper-chelate epoxy support according to the manufacturer's instructions or a standard protocol.
-
Glutaraldehyde Treatment: After immobilization, treat the enzyme-support conjugate with a solution of glutaraldehyde in phosphate buffer. The concentration and treatment time may need optimization (e.g., 1% glutaraldehyde for 1 hour). This step cross-links enzyme molecules.
-
Washing: After the glutaraldehyde treatment, wash the support thoroughly with phosphate buffer to remove any unreacted glutaraldehyde.
-
Ethylenediamine Treatment: Resuspend the support in a solution of ethylenediamine in phosphate buffer. This step further cross-links the enzyme and blocks any remaining reactive aldehyde groups. The concentration and time need to be optimized.
-
Washing: Wash the support extensively with phosphate buffer to remove excess ethylenediamine.
-
Copper Ion Removal (Optional but Recommended): Treat the immobilized derivative with mercaptoethanol to remove any remaining copper ions from the support, which can further increase operational stability.
-
Final Wash and Storage: Perform a final wash with the reaction buffer and store the stabilized immobilized enzyme at 4°C.
Visualizations
Caption: Workflow for whole-cell immobilization of L-arabinose isomerase.
Caption: Troubleshooting logic for addressing low this compound yield.
References
- 1. Biochemical properties of L-arabinose isomerase from Clostridium hylemonae to produce D-tagatose as a functional sweetener | PLOS One [journals.plos.org]
- 2. Characterization of a Metallic-Ions-Independent L-Arabinose Isomerase from Endophytic Bacillus amyloliquefaciens for Production of D-Tagatose as a Functional Sweetener [mdpi.com]
- 3. researchgate.net [researchgate.net]
"minimizing by-product formation in L-Tagatose synthesis"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of L-Tagatose. The information provided is primarily based on established methods for D-Tagatose synthesis, which are chemically analogous to this compound synthesis, due to a scarcity of detailed literature exclusively on the L-enantiomer.
Troubleshooting Guide
This guide addresses common issues encountered during this compound synthesis, providing potential causes and solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound (Enzymatic Synthesis) | Suboptimal Reaction Conditions: Temperature, pH, or cofactor concentration may not be ideal for the specific L-arabinose isomerase (L-AI) used. | - Optimize reaction conditions. Most L-AIs function optimally at neutral or slightly alkaline pH and temperatures between 60-70°C to favor tagatose formation.[1][2] - Ensure the presence of necessary metal ion cofactors, such as Mn²⁺, which can enhance enzyme activity.[3][4] |
| Enzyme Instability or Inactivation: The enzyme may have lost activity due to improper storage, handling, or harsh reaction conditions. | - Use a thermostable L-arabinose isomerase, especially for reactions at higher temperatures.[3] - Consider enzyme immobilization to improve stability and reusability. | |
| Equilibrium Limitation: The isomerization of L-arabinose or L-galactose to this compound is a reversible reaction, limiting the theoretical yield. | - To shift the equilibrium towards this compound, consider adding borate, which forms a complex with the product. | |
| Low Yield of this compound (Chemical Synthesis) | Incomplete Reaction: The isomerization reaction may not have reached completion. | - Ensure a sufficiently high pH (typically above 10) is maintained during the reaction. - Optimize the reaction time and temperature; lower temperatures (-15 to 40°C) are often used in the presence of a metal hydroxide catalyst. |
| Degradation of Sugars: Alkaline conditions can lead to the degradation of both the starting material and the product. | - Carefully control the reaction temperature and duration to minimize degradation. | |
| High Levels of By-products (Enzymatic Synthesis) | Maillard Reaction: High reaction temperatures (above 80°C) can cause browning and the formation of Maillard reaction products. | - Maintain the reaction temperature within the optimal range for the enzyme, typically 60-70°C. |
| Side Reactions in Whole-Cell Systems: If using a whole-cell catalyst, other cellular enzymes may convert this compound or its precursors into undesired products. | - Use a purified enzyme preparation instead of a whole-cell system. - If using whole cells, consider engineering the strain to knockout genes responsible for side reactions. | |
| High Levels of By-products (Chemical Synthesis) | Alkaline Degradation of Sugars: Strong alkaline conditions can lead to the formation of various degradation products, including organic acids and colored compounds. | - Precisely control the pH and temperature to minimize degradation. - Use a milder catalyst or a two-step process where the isomerization is followed by neutralization. |
| Formation of Epimers: Besides this compound, other epimers like L-psicose and L-talose may be formed. | - Optimize the catalyst and reaction conditions to favor the formation of this compound. | |
| Difficulty in Product Purification | Similar Physicochemical Properties: this compound and the starting material (L-galactose or L-arabinose) have very similar properties, making separation challenging. | - Employ chromatographic techniques such as ion-exchange chromatography or the use of a boronate affinity adsorbent for separation. |
| Presence of Multiple By-products: A complex mixture of by-products can interfere with the purification process. | - Optimize the synthesis step to minimize by-product formation. - A multi-step purification protocol involving different chromatographic techniques may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for this compound synthesis?
A1: The two primary methods for this compound synthesis are:
-
Chemical Isomerization: This method typically involves the isomerization of L-galactose under alkaline conditions using a metal hydroxide catalyst, such as calcium hydroxide. This process is analogous to the industrial production of D-Tagatose.
-
Enzymatic Isomerization: This method most commonly uses the enzyme L-arabinose isomerase (L-AI) to convert L-arabinose or L-galactose into this compound. This is generally considered a more environmentally friendly method with fewer by-products compared to chemical synthesis.
Q2: What are the major by-products I should be aware of during this compound synthesis?
A2: In chemical synthesis , by-products can arise from the degradation of sugars under strong alkaline conditions, leading to the formation of organic acids and colored compounds. Epimers such as L-psicose and L-talose can also be formed. In enzymatic synthesis , the primary "by-product" is typically the unreacted starting material (L-galactose or L-arabinose) due to the reversible nature of the isomerization reaction. At elevated temperatures (above 80°C), Maillard reaction products can also form, leading to browning of the reaction mixture.
Q3: How can I increase the yield of this compound in an enzymatic reaction?
A3: To increase the yield, you can:
-
Optimize Reaction Conditions: Ensure the pH, temperature, and any necessary cofactors (like Mn²⁺) are at optimal levels for your specific L-arabinose isomerase.
-
Use a Thermostable Enzyme: A heat-stable enzyme will be more robust, especially at the higher end of the optimal temperature range which favors tagatose formation.
-
Shift the Reaction Equilibrium: The addition of borate can form a complex with this compound, effectively removing it from the equilibrium and driving the reaction forward to increase the final yield.
-
Enzyme Immobilization: Immobilizing the enzyme can enhance its stability and allow for easier reuse, which can be more cost-effective in the long run.
Q4: What is a suitable starting material for this compound synthesis?
A4: The most common starting material for chemical synthesis is L-galactose. For enzymatic synthesis, both L-arabinose and L-galactose can be used as substrates for L-arabinose isomerase. L-sorbose can also be a substrate for epimerization to this compound.
Q5: What analytical methods are recommended for monitoring the reaction and quantifying this compound?
A5: High-Performance Liquid Chromatography (HPLC) with a refractive index detector (RID) is a standard method for quantifying sugars like this compound and monitoring the progress of the reaction. A carbohydrate analysis column is typically used for separation.
Experimental Protocols
Enzymatic Synthesis of this compound using L-Arabinose Isomerase
This protocol is a general guideline and should be optimized for the specific L-arabinose isomerase being used.
Materials:
-
L-arabinose isomerase (free or immobilized)
-
L-galactose (or L-arabinose)
-
Phosphate buffer (e.g., 50 mM, pH 7.5)
-
Manganese chloride (MnCl₂) solution (e.g., 1 M)
-
Hydrochloric acid (HCl) for reaction termination
-
Reaction vessel with temperature control
Procedure:
-
Enzyme Preparation: If using a commercially available enzyme, prepare a solution of the desired concentration in the reaction buffer. If expressing and purifying the enzyme, ensure it is in a suitable buffer for activity.
-
Reaction Setup:
-
In a temperature-controlled reaction vessel, dissolve L-galactose in the phosphate buffer to the desired starting concentration (e.g., 100 g/L).
-
Add manganese chloride to a final concentration of 1-5 mM.
-
Pre-heat the substrate solution to the optimal temperature for the enzyme (e.g., 60°C).
-
-
Initiate Reaction: Add the L-arabinose isomerase solution to the pre-heated substrate mixture to start the reaction.
-
Incubation: Incubate the reaction mixture at the optimal temperature with gentle stirring for a predetermined duration (e.g., 24-48 hours) or until equilibrium is reached. Monitor the reaction progress by taking samples at regular intervals and analyzing them by HPLC.
-
Reaction Termination: Stop the reaction by inactivating the enzyme. This can be achieved by either rapid cooling on ice or by heat inactivation (e.g., boiling for 10 minutes), depending on the enzyme's stability. Alternatively, the pH can be lowered by adding HCl.
-
Purification: Purify this compound from the reaction mixture using chromatographic methods, such as ion-exchange chromatography.
Visualizations
Caption: Workflow for the enzymatic synthesis of this compound.
Caption: By-product formation pathways in this compound synthesis.
References
"strategies to improve the shelf-life of L-Tagatose reagents"
This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal storage and handling of L-Tagatose reagents to ensure their stability and shelf-life.
Troubleshooting Guide
Encountering issues with your this compound reagents? Consult the table below for common problems, their probable causes, and recommended solutions.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Solid Reagent: Caking or Clumping | Exposure to humidity.[1] | Store in a tightly sealed container with a desiccant. Avoid storing in humid environments. |
| Solid Reagent: Discoloration (Browning) | - Exposure to high temperatures (e.g., 40°C).[1]- Maillard reaction due to contamination with amino acids and exposure to heat. | Store at recommended cool temperatures. Ensure the reagent is not exposed to contaminants. |
| Solid Reagent: Deliquescence (Turning to Liquid) | Exposure to high relative humidity (around 85% RH).[1] | Immediately transfer to a desiccator. Store in a controlled low-humidity environment. |
| Reagent Solution: Browning/Yellowing | - Maillard reaction in the presence of amino acids.[2]- Degradation at neutral or alkaline pH (pH 7 and above), especially at elevated temperatures.- Presence of phosphate buffers, which can catalyze browning. | - If possible, prepare solutions at a slightly acidic pH (pH 3-5).- Use citrate buffers instead of phosphate buffers where possible.- Store solutions at refrigerated temperatures (2-8°C). |
| Reagent Solution: Decreased Concentration/Purity Over Time | - Storage at elevated temperatures.- Storage at neutral or alkaline pH.- Catalysis by buffer salts (phosphate is more catalytic than citrate). | - Store stock solutions at 4°C.- For long-term storage, consider preparing solutions in low concentration buffers at a slightly acidic pH.- Perform periodic purity checks using HPLC. |
| Inconsistent Experimental Results | - Degradation of this compound stock solution.- Use of improperly stored solid reagent. | - Always use freshly prepared solutions from a properly stored solid reagent for critical experiments.- Validate the concentration and purity of the this compound solution before use. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
For long-term storage, solid this compound should be stored at 4°C. It is also crucial to keep it in a dry environment, away from high humidity, to prevent caking and deliquescence. Some suppliers suggest storage at room temperature (15-25°C) is acceptable if the environment is dry. Always store in a tightly sealed container, and for maximum stability, consider storage under an inert gas like argon.
Q2: How should I store this compound solutions?
This compound solutions are most stable at a slightly acidic pH (around 3-5). Degradation increases significantly at neutral to alkaline pH (pH 7 and above). For this reason, it is recommended to store solutions at refrigerated temperatures (2-8°C) to minimize degradation. If a buffer is required, citrate buffers are generally preferred over phosphate buffers, as phosphate can catalyze degradation.
Q3: My this compound solution has turned a slight yellow color. Can I still use it?
The yellowing or browning of an this compound solution is an indication of degradation, likely due to the Maillard reaction or other decomposition pathways, especially if the solution is at a neutral or alkaline pH, contains amino acids, or has been exposed to heat. For sensitive experiments, it is highly recommended to discard the discolored solution and prepare a fresh one from a properly stored solid reagent.
Q4: What factors accelerate the degradation of this compound in solution?
The primary factors that accelerate this compound degradation in solution are:
-
High Temperature: Degradation rates increase with temperature.
-
High pH: Stability is significantly lower at neutral and alkaline pH compared to acidic pH.
-
Buffer Type and Concentration: Phosphate buffers are more catalytic to degradation than citrate buffers. Higher buffer concentrations also increase the rate of degradation.
-
Presence of Amino Acids: This can lead to the Maillard reaction, causing browning and loss of this compound.
Q5: How can I monitor the purity and concentration of my this compound reagent?
High-Performance Liquid Chromatography (HPLC) is a common and reliable method for assessing the purity and concentration of this compound. A protocol for this analysis is provided in the "Experimental Protocols" section of this guide.
Quantitative Data Summary
The following tables summarize the stability of this compound under various conditions.
Table 1: Stability of this compound in Solution at 40°C
| Buffer (0.1M) | pH | Approximate Loss after 6 Months |
| Citrate | 3 | ~5% |
| Phosphate | 3 | ~5% |
| Citrate | 7 | Significantly higher than at pH 3 |
| Phosphate | 7 | Degradation is faster than in citrate buffer |
Table 2: Physical Stability of Solid this compound
| Temperature | Relative Humidity (RH) | Observation |
| 20°C | 33% | Remained a free-flowing powder. |
| 20°C | 85% | Deliquesced (turned to liquid). |
| 40°C | Any | Browning occurred. |
| 40°C | 85% | ~20% degradation after 6 months. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment of this compound
This protocol outlines a general method for determining the purity of this compound using HPLC with a refractive index (RI) detector.
Materials:
-
This compound sample
-
HPLC-grade water
-
Reference standard of this compound
-
HPLC system with a refractive index (RI) detector
-
Carbohydrate analysis column (e.g., Aminex HPX-87C)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of HPLC-grade water. Degas the mobile phase before use.
-
Standard Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in a known volume of HPLC-grade water to create a stock solution. Prepare a series of dilutions from the stock solution to create calibration standards.
-
Sample Preparation: Accurately weigh the this compound reagent to be tested and dissolve it in a known volume of HPLC-grade water to achieve a concentration within the range of the calibration standards.
-
HPLC Analysis:
-
Set the column temperature (e.g., 80-85°C, depending on the column manufacturer's recommendation).
-
Set the flow rate (e.g., 0.5-0.6 mL/min).
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the calibration standards, followed by the sample solution.
-
Record the chromatograms.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on the retention time of the reference standard.
-
Create a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
-
Calculate the purity of the reagent by comparing the peak area of this compound to the total area of all peaks in the chromatogram.
-
Visualizations
Caption: Troubleshooting workflow for this compound reagent issues.
Caption: Factors influencing this compound stability and degradation.
Caption: Simplified degradation pathways of this compound.
References
"troubleshooting poor cell growth in L-Tagatose media"
Technical Support Center: L-Tagatose Media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering issues with poor cell growth in media supplemented with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell culture media?
A1: this compound is a rare monosaccharide and an epimer of L-fructose. While much of the available research focuses on D-Tagatose, rare sugars are of interest in cell culture for their potential to modulate cellular metabolism and post-translational modifications like protein glycosylation.[1] Supplementing media with sugars like tagatose can lead to changes in the glycosylation profiles of recombinant proteins, which is a critical quality attribute for therapeutic protein development.[1]
Q2: Is this compound cytotoxic to all cell lines?
A2: The cytotoxicity of this compound is not extensively documented across a wide range of cell lines and appears to be cell-type specific. For instance, D-Tagatose has been shown to inhibit the growth of certain cancer cells and microorganisms by interfering with mitochondrial processes, while in other cell types, like murine hepatocytes, it has demonstrated cytoprotective and antioxidant properties against certain toxins.[2][3][4] It is crucial to determine the optimal, non-toxic concentration for your specific cell line.
Q3: What are the known effects of Tagatose on cellular metabolism?
A3: Studies on D-Tagatose have indicated that it can interfere with mitochondrial function in some organisms, leading to decreased ATP content and a reduced oxygen consumption rate. This can result in the accumulation of reactive oxygen species (ROS). For mammalian cells, particularly cancer cells with activated AKT signaling pathways, a switch from glucose to a similar sugar, galactose, can force oxidative metabolism and lead to cell death, suggesting that altering sugar sources can significantly impact metabolic pathways.
Troubleshooting Guide for Poor Cell Growth
Issue 1: Slow Cell Proliferation
Possible Cause 1: Sub-optimal this compound Concentration Your cells may be sensitive to the concentration of this compound. High concentrations may be cytotoxic, while very low concentrations may not be sufficient to elicit the desired metabolic or glycosylation changes.
-
Solution: Perform a dose-response experiment to determine the optimal this compound concentration for your specific cell line. Start with a low concentration and gradually increase it, monitoring cell viability and proliferation at each step.
Possible Cause 2: General Cell Culture Issues Poor cell growth may not be directly related to this compound but to other common cell culture problems.
-
Solutions:
-
Cell Density: Ensure you are using an appropriate seeding density. Some cell lines have a minimum density requirement for optimal growth.
-
Media Quality: Use fresh, correctly formulated media and high-quality serum.
-
Environmental Conditions: Verify that the incubator's temperature, CO2, and humidity levels are optimal for your cell line.
-
Cell Passage Number: Use cells from a low passage number, as cells that have been passaged too many times can exhibit slower growth.
-
Issue 2: Poor Cell Attachment
Possible Cause 1: this compound Affecting Adhesion Proteins Changes in protein glycosylation induced by this compound could potentially affect cell adhesion molecules.
-
Solution: Analyze the expression and glycosylation status of key adhesion proteins. Consider coating culture vessels with extracellular matrix proteins (e.g., collagen, fibronectin) to improve attachment.
Possible Cause 2: Over-trypsinization Excessive trypsin exposure during passaging can damage cell surface proteins required for attachment.
-
Solution: Minimize trypsinization time and use the lowest effective concentration of trypsin.
Possible Cause 3: Mycoplasma Contamination Mycoplasma contamination is a common cause of various cell culture problems, including poor attachment.
-
Solution: Regularly test your cell cultures for mycoplasma. If contamination is detected, discard the affected cultures and reagents.
Issue 3: Increased Cell Death
Possible Cause 1: Mitochondrial Dysfunction As observed with D-Tagatose in some organisms, this compound might be impairing mitochondrial function in your cells.
-
Solution: Measure key indicators of mitochondrial health, such as ATP levels and oxygen consumption rate. If mitochondrial dysfunction is confirmed, you may need to adjust the this compound concentration or supplement the media with antioxidants.
Possible Cause 2: Oxidative Stress Impaired mitochondrial function can lead to the production of reactive oxygen species (ROS) and oxidative stress.
-
Solution: Measure intracellular ROS levels. Consider adding antioxidants like N-acetylcysteine (NAC) to the culture medium to mitigate oxidative stress.
Data Summary
Table 1: D-Tagatose Concentrations and Observed Effects in Various Studies
| Organism/Cell Type | D-Tagatose Concentration | Observed Effect | Reference |
| Murine Hepatocytes | 20 mM | Completely prevented lethal cell injury from 300 µM nitrofurantoin. | |
| Phytophthora infestans | 5 g/L | Inhibition of growth, alteration of mitochondrial structure. | |
| Phytophthora cinnamomi | 5 g/L | No significant effect on growth or cellular structure. | |
| Recombinant CHO cells | Not specified | Increased high mannose N-glycan species and reduced fucosylation. |
Experimental Protocols
Protocol 1: Dose-Response Curve using MTT Assay
This protocol is to determine the optimal concentration of this compound for cell viability.
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Media Preparation: Prepare culture media supplemented with a range of this compound concentrations (e.g., 0 mM, 1 mM, 5 mM, 10 mM, 20 mM, 50 mM).
-
Treatment: Replace the overnight culture medium with the prepared this compound-containing media. Include a control group with no this compound.
-
Incubation: Incubate the plate for a period relevant to your experiment (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized reagent).
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage relative to the control group. Plot viability against this compound concentration to determine the IC50 (if applicable) and the optimal concentration range.
Protocol 2: ATP Content Assay
This protocol measures the intracellular ATP levels to assess mitochondrial function.
-
Cell Culture: Culture cells in the presence and absence of the test concentration of this compound for the desired duration.
-
Sample Preparation: At the end of the incubation period, lyse the cells according to the ATP assay kit manufacturer's instructions.
-
ATP Measurement: Use a commercial ATP luminescence assay kit (e.g., ATPlite).
-
Add the luciferase-luciferin reagent to the cell lysates.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis: Quantify the ATP concentration based on a standard curve. Compare the ATP levels in this compound-treated cells to the control cells.
Visual Guides
Caption: Troubleshooting workflow for poor cell growth.
Caption: Potential metabolic impact of this compound.
References
- 1. Cell culture media supplementation of uncommonly used sugars sucrose and tagatose for the targeted shifting of protein glycosylation profiles of recombinant protein therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antioxidant and cytoprotective properties of D-tagatose in cultured murine hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antioxidant and cytoprotective properties of D-tagatose in cultured murine hepatocytes - Intelligent Sugars [intelligentsugar.info]
- 4. The Rare Sugar Tagatose Differentially Inhibits the Growth of Phytophthora infestans and Phytophthora cinnamomi by Interfering With Mitochondrial Processes - PMC [pmc.ncbi.nlm.nih.gov]
"optimization of fermentation parameters for L-Tagatose production"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of fermentation parameters for L-Tagatose production.
Troubleshooting Guide
This guide addresses common issues encountered during this compound fermentation experiments in a question-and-answer format.
Q1: My this compound yield is significantly lower than expected. What are the potential causes and how can I troubleshoot this?
A1: Low this compound yield is a common issue that can stem from several factors throughout the fermentation and conversion process. Here’s a systematic approach to troubleshooting:
-
Sub-optimal Enzyme Activity: The L-arabinose isomerase (L-AI) is crucial for the conversion of D-galactose to D-tagatose.
-
Verify Enzyme Source and Quality: Ensure the enzyme used, whether a purified commercial product or endogenously produced by your microorganism, is active. If using a recombinant strain, confirm successful expression of the L-AI gene.
-
Check Cofactor Presence: L-AI activity is often dependent on metal ions, most commonly Mn²⁺ or Co²⁺.[1][2] Ensure these are present in your reaction buffer at the optimal concentration (typically around 1 mM).[2]
-
Review Temperature and pH: L-AI from different microbial sources has varying optimal temperatures and pH ranges.[1][3] Cross-reference your experimental conditions with the known optima for your specific enzyme (see Table 1). Operating outside this range can drastically reduce enzyme activity. Industrial production is often targeted between 60°C and 70°C to minimize browning reactions that can occur at higher temperatures.
-
-
Inefficient Substrate Conversion: The equilibrium of the isomerization reaction can be a limiting factor.
-
Consider Borate Addition: Borate can form a complex with D-tagatose, shifting the reaction equilibrium towards product formation and significantly enhancing the yield.
-
Substrate Concentration: High initial concentrations of D-galactose can sometimes inhibit enzyme activity. Experiment with varying substrate concentrations to find the optimal balance.
-
-
Microorganism Health and Metabolism (for whole-cell catalysis):
-
Assess Cell Viability and Growth: Monitor cell growth (e.g., OD600) during fermentation. Poor growth can indicate issues with the culture medium, aeration, or temperature.
-
Carbon Source Utilization: Ensure your organism is efficiently utilizing the primary carbon source for growth and enzyme production before the conversion phase. Some carbon sources can have a repressive effect on L-AI production.
-
-
Downstream Processing Losses:
-
Decolorization and Purification Steps: Activated carbon is often used for decolorization, but excessive amounts can lead to product loss. Similarly, protein removal and desalination steps should be optimized to maximize recovery.
-
Q2: I'm observing a significant amount of browning in my fermentation broth, especially at higher temperatures. How can I prevent this?
A2: Browning is likely due to the Maillard reaction, a chemical reaction between amino acids and reducing sugars that occurs at elevated temperatures.
-
Optimize Temperature: While higher temperatures can favor the conversion to D-tagatose, temperatures exceeding 80°C significantly increase the risk of Maillard reactions. The ideal range for industrial production is typically 60-70°C.
-
Control pH: The Maillard reaction is also influenced by pH. Maintaining a neutral or slightly acidic pH can help minimize browning.
-
Minimize Reaction Time: Prolonged exposure to high temperatures can exacerbate browning. Optimize your reaction time to achieve a satisfactory yield without excessive browning.
Q3: The stability of my L-arabinose isomerase is poor, leading to decreased activity over time. How can I improve it?
A3: Enzyme stability is a critical factor for efficient and cost-effective this compound production.
-
Immobilization: Immobilizing the enzyme or whole cells can significantly enhance thermal and operational stability. Common methods include entrapment in alginate beads. Immobilized cells have been shown to retain a high percentage of their activity over multiple cycles.
-
Protein Engineering: If you are working with a recombinant enzyme, site-directed mutagenesis can be employed to improve its thermal stability.
-
Optimal Buffer Conditions: Ensure the buffer composition, including pH and the presence of stabilizing cofactors like Mn²⁺, is optimized for your specific L-AI.
Frequently Asked Questions (FAQs)
Q1: What are the key fermentation parameters I need to optimize for this compound production?
A1: The critical parameters to optimize include:
-
Temperature: This affects both microbial growth and enzyme activity. Optimal temperatures for L-AI vary depending on the microbial source (see Table 1).
-
pH: This influences enzyme activity and stability, as well as microbial metabolism. Most L-AIs function optimally in a neutral to slightly alkaline pH range.
-
Carbon Source: The choice of carbon source can impact cell growth and the induction of L-AI.
-
Metal Ions: The presence of specific divalent cations, such as Mn²⁺ and Co²⁺, is often crucial for L-AI activity.
-
Agitation and Aeration: These parameters are important for ensuring proper mixing and oxygen supply, particularly in aerobic fermentations.
Q2: Which microorganisms are commonly used for this compound production?
A2: A variety of microorganisms are used, either as a source of L-arabinose isomerase or for whole-cell biocatalysis. These include:
-
Bacteria: Lactobacillus species (e.g., L. plantarum, L. fermentum), Geobacillus stearothermophilus, Thermotoga maritima, and genetically engineered Escherichia coli.
-
Yeast: Recombinant Pichia pastoris has been used to secrete β-D-galactosidase for lactose hydrolysis, a preliminary step in producing D-galactose for this compound conversion.
Q3: What is the role of borate in this compound production?
A3: Borate can be added to the reaction mixture to form a complex with the produced D-tagatose. This complex formation shifts the equilibrium of the isomerization reaction from D-galactose to D-tagatose, thereby increasing the final product yield.
Q4: Can I use whey or lactose as a starting material for this compound production?
A4: Yes, whey, which is rich in lactose, is a cost-effective and commonly used raw material. The process typically involves a two-step biotransformation:
-
Hydrolysis of lactose into D-glucose and D-galactose using the enzyme β-galactosidase.
-
Isomerization of D-galactose to D-tagatose using L-arabinose isomerase.
Data Presentation
Table 1: Optimal Conditions for L-Arabinose Isomerase from Various Microbial Sources
| Microbial Source | Optimal Temperature (°C) | Optimal pH | Key Notes |
| Lactobacillus plantarum | ~60 | ~7.2 | Whole-cell catalysis has been demonstrated. |
| Thermotoga maritima | 90 | 7.5 | A hyperthermophilic enzyme, but high temperatures can cause browning. |
| Geobacillus stearothermophilus | 60-80 | 7.0-8.0 | A thermophilic source suitable for industrial production temperatures. |
| Arthrobacter sp. 22c | 52 | 5.0-9.0 | A psychrotolerant bacterium with a broad optimal pH range. |
| Lactobacillus fermentum | 65 | 6.5 | Immobilized cells show good stability and reusability. |
| Recombinant E. coli | 60 | 6.5 | Optimized for whole-cell catalysis with immobilized cells. |
Experimental Protocols
Protocol 1: Whole-Cell Bioconversion of D-Galactose to D-Tagatose using Lactobacillus plantarum
This protocol is based on the methodology described for Lactobacillus plantarum.
-
Inoculum Preparation:
-
Inoculate L. plantarum into MRS medium.
-
Incubate at 37°C for 24 hours to activate the culture.
-
-
Fermentation for Enzyme Production:
-
Prepare the fermentation medium (e.g., containing glucose, L-arabinose, yeast extract, peptone, and salts).
-
Inoculate the fermentation medium with the activated culture (e.g., a 2% inoculum).
-
Incubate at 37°C for 24 hours to allow for cell growth and L-AI expression.
-
-
Whole-Cell Bioconversion:
-
Harvest the cells by centrifugation (e.g., 9,000 rpm at 4°C for 30 minutes).
-
Prepare the reaction mixture containing the whole-cell catalyst, D-galactose solution, and a borate buffer. A volume ratio of 5:1:2 (cells:D-galactose:borate) has been reported.
-
Adjust the pH to the optimum for the L-AI (e.g., pH 7.17).
-
Incubate at the optimal temperature (e.g., 60°C) for 24 hours.
-
-
Product Analysis:
-
Terminate the reaction and centrifuge to remove the cells.
-
Analyze the supernatant for D-tagatose concentration using HPLC with a refractive index detector.
-
Protocol 2: Immobilization of Recombinant E. coli for this compound Production
This protocol is based on methods for whole-cell immobilization.
-
Cell Culture and Harvesting:
-
Cultivate recombinant E. coli expressing L-AI under appropriate conditions (e.g., in LB or TB medium with antibiotic selection).
-
Induce L-AI expression (e.g., with IPTG).
-
Harvest cells by centrifugation and wash with a suitable buffer.
-
-
Immobilization in Alginate Beads:
-
Resuspend the cell pellet in a sterile sodium alginate solution (e.g., 3% w/v).
-
Extrude the cell-alginate mixture dropwise into a gently stirring calcium chloride solution (e.g., 2% w/v).
-
Allow the beads to harden for a specified time.
-
Wash the immobilized cell beads with sterile water or buffer to remove excess calcium chloride and un-trapped cells.
-
-
Bioconversion using Immobilized Cells:
-
Add the immobilized cell beads to a solution of D-galactose in an appropriate buffer (e.g., pH 6.5) containing necessary cofactors (e.g., 5 mM Mn²⁺).
-
Incubate at the optimal temperature (e.g., 60°C) with gentle agitation.
-
Monitor the production of D-tagatose over time by taking samples from the reaction mixture for HPLC analysis.
-
-
Reusability Assay:
-
After each batch reaction, recover the immobilized beads.
-
Wash the beads with buffer.
-
Introduce a fresh substrate solution to start the next cycle.
-
Measure the D-tagatose yield in each cycle to assess the operational stability of the immobilized cells.
-
Visualizations
Caption: Workflow for this compound production using whole-cell catalysis.
Caption: Troubleshooting logic for addressing low this compound yield.
References
"resolving peak co-elution in L-Tagatose chromatography"
Welcome to the technical support center for L-Tagatose chromatography. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the chromatographic analysis and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is peak co-elution in HPLC?
A1: Peak co-elution happens when two or more different compounds are not fully separated and elute from the HPLC column at or around the same time, leading to overlapping chromatographic peaks.[1] This can result in inaccurate identification and quantification of the target analytes.[1] Signs of co-elution can range from subtle peak shoulders or tailing to a single, symmetrical-looking peak that actually contains multiple components.[1][2]
Q2: Why is this compound chromatography prone to co-elution issues?
A2: The analysis of this compound and other sugars by HPLC is challenging due to several factors:
-
Structural Similarity: this compound is a ketohexose and an epimer of D-fructose. It shares a similar molecular weight and chemical structure with other common sugars like galactose, glucose, and its own epimers, making them difficult to separate chromatographically.[1]
-
High Polarity: Sugars are highly polar compounds, which can make them challenging to retain and resolve on traditional reversed-phase columns like C18.
-
Lack of a UV Chromophore: Sugars do not absorb UV light, requiring alternative detection methods such as Refractive Index (RI) or Evaporative Light Scattering (ELS), which may have their own limitations.
Q3: What are the common impurities that co-elute with this compound?
A3: Common co-eluting impurities in this compound analysis often originate from the synthesis or isomerization process. These can include:
-
D-Galactose: The primary substrate for the enzymatic production of D-Tagatose.
-
D-Glucose: Can be present from the initial hydrolysis of lactose.
-
Epimers and Isomers: Other structurally similar sugars that may be present as byproducts.
-
Lactose: Unconverted starting material.
Q4: How can I confirm if a peak is pure or contains co-eluting compounds?
A4: If you suspect co-elution, you can use advanced detectors to assess peak purity:
-
Diode Array Detector (DAD): A DAD scans across a single peak and collects multiple UV spectra. If all the spectra are identical, the compound is likely pure. If they differ, it indicates the presence of co-eluting impurities.
-
Mass Spectrometry (MS): An MS detector can also be used to analyze spectra across a peak. A shift in the mass-to-charge ratio profile during elution is a strong indicator of co-elution.
Troubleshooting Guides
This section provides a systematic approach to resolving peak co-elution issues during the HPLC analysis of this compound.
Issue: Poor resolution or co-elution of this compound with other sugars.
Systematic Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting peak co-elution in HPLC.
Detailed Troubleshooting Steps
-
Modify the Mobile Phase Composition: Changing the mobile phase is often the most effective first step to improve peak resolution.
-
Adjust Organic Solvent Concentration: For HILIC (Hydrophilic Interaction Liquid Chromatography) which is suitable for polar compounds like sugars, altering the acetonitrile concentration can significantly impact retention and selectivity.
-
Change pH: When analyzing ionizable compounds, adjusting the mobile phase pH can alter the ionization state and improve separation.
-
Use Additives: For certain applications, adding a low concentration of an ion-pairing agent like sodium 1-octanesulfonate can enhance the separation of sugars.
-
-
Optimize Flow Rate and Temperature:
-
Flow Rate: In most cases, decreasing the flow rate can lead to narrower peaks and better resolution, though it will increase the analysis time.
-
Column Temperature: Adjusting the column temperature can influence selectivity. Lowering the temperature generally increases retention and may improve peak resolution. However, for some sugar analyses, higher temperatures are used to collapse anomeric peaks into a single peak.
-
-
Change the Stationary Phase (Column): If mobile phase optimization is insufficient, changing the column is the next logical step.
-
Ligand Exchange Chromatography: This is a highly effective method for separating sugars. Columns with metal counterions (e.g., Ca²⁺, Pb²⁺) separate sugars based on the differential formation of complexes.
-
Aminex Columns: For example, an Aminex HPX-87C column is specifically designed for carbohydrate analysis and often uses deionized water as the mobile phase.
-
HILIC Columns: Hydrophilic Interaction Liquid Chromatography is well-suited for separating polar compounds like sugars.
-
Quantitative Data Summary
The following table summarizes typical HPLC conditions for sugar analysis that can be adapted for this compound separation.
| Parameter | Ligand Exchange (e.g., Aminex HPX-87C) | HILIC (e.g., Polyethyleneimine-attached) |
| Mobile Phase | Deionized Water | 85-90% Acetonitrile in Water |
| Flow Rate | 0.4 - 0.6 mL/min | 0.75 - 0.9 mL/min |
| Column Temp. | 60 - 85°C | 40°C |
| Detector | Refractive Index (RI) | Refractive Index (RI) or ELSD |
Experimental Protocols
Protocol 1: Baseline Separation using Ligand Exchange Chromatography
This protocol is a starting point for the analysis of this compound and potential co-eluting sugars.
-
Column: Aminex HPX-87C (or equivalent carbohydrate analysis column).
-
Mobile Phase: HPLC-grade deionized water.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 80°C.
-
Detector: Refractive Index (RI) detector.
-
Sample Preparation: Dissolve samples in the mobile phase (deionized water).
-
Injection Volume: 10-20 µL.
-
Procedure: a. Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved. b. Inject a standard mixture of this compound, D-Galactose, and D-Glucose to determine their individual retention times. c. Inject the unknown sample and compare the chromatogram to the standards.
Protocol 2: Method Optimization by Modifying the Mobile Phase (HILIC)
This protocol outlines the steps for optimizing separation on a HILIC column.
-
Column: HILIC column (e.g., polyethyleneimine-attached).
-
Initial Mobile Phase: 90% (v/v) acetonitrile in water.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 40°C.
-
Detector: RI or ELSD.
-
Procedure: a. Perform a baseline analysis with the initial mobile phase to establish the current resolution. b. Decrease the acetonitrile concentration in increments of 2-5% (e.g., to 88%, 85%). c. Equilibrate the system with the new mobile phase for at least 30 minutes before each injection. d. Inject the sample and compare the chromatogram to the baseline analysis, noting any changes in retention times and peak separation.
Logical Relationship for Method Selection
Caption: Logic diagram for selecting a suitable chromatography method.
References
Validation & Comparative
A Comparative Analysis of L-Tagatose and D-Tagatose Metabolism
A comprehensive guide for researchers, scientists, and drug development professionals detailing the metabolic fates of L-Tagatose and D-Tagatose, supported by experimental data and methodologies.
This guide provides a detailed comparative analysis of the metabolism of two stereoisomers of the monosaccharide tagatose: this compound and D-Tagatose. While D-Tagatose has been extensively studied as a low-calorie sweetener with various physiological effects, data on the metabolism of this compound remains limited. This document summarizes the current understanding of the metabolic pathways, absorption, and physiological effects of both isomers, highlighting the significant knowledge gap that exists for this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data available for D-Tagatose metabolism. Due to a lack of available research, a corresponding quantitative summary for this compound cannot be provided at this time.
Table 1: Physicochemical and Metabolic Properties of D-Tagatose
| Property | Value | References |
| Caloric Value | 1.5 kcal/g | [1][2] |
| Glycemic Index (GI) | 3 | [1][3] |
| Sweetness (relative to sucrose) | 92% | [4] |
| Small Intestine Absorption | ~20% |
Table 2: Effects of D-Tagatose on Glycemic Control
| Study Population | Dosage | Effect on Blood Glucose | Effect on Insulin | Reference |
| Hyperglycemic Individuals | 5g in a drink | Significant reduction at 120 min and in AUC | Not significant | |
| Healthy Individuals | 10g in a drink | No significant change | Decreased levels of serum insulin and C-peptide | |
| Type 2 Diabetic Patients | 15g, 3 times a day for 12 months | Trend towards HbA1c reduction | Not reported |
Metabolic Pathways
D-Tagatose Metabolism
D-Tagatose that is absorbed in the small intestine is primarily metabolized in the liver in a pathway analogous to that of fructose, though at a slower rate. The unabsorbed portion proceeds to the large intestine where it is fermented by gut microbiota.
The key steps in the hepatic metabolism of D-Tagatose are:
-
Phosphorylation: Fructokinase phosphorylates D-Tagatose to D-Tagatose-1-phosphate.
-
Cleavage: Aldolase cleaves D-Tagatose-1-phosphate into dihydroxyacetone phosphate (DHAP) and glyceraldehyde-3-phosphate (G3P).
-
Entry into Glycolysis/Gluconeogenesis: DHAP and G3P are intermediates that can enter the glycolytic pathway for energy production or be utilized in gluconeogenesis to produce glucose.
The accumulation of D-Tagatose-1-phosphate in the liver is thought to have several downstream effects, including the promotion of glycogen synthesis and the inhibition of glycogenolysis.
This compound Metabolism
Specific experimental data on the metabolism of this compound in humans or animals is largely unavailable. However, based on the general principles of L-sugar metabolism, it is hypothesized that this compound is poorly absorbed and metabolized by the human body. L-sugars are generally not recognized by the enzymes and transporters that handle their D-counterparts.
One study on various bacteria, including lactic acid bacteria and pathogenic strains, found that L-glucose and D-tagatose were not easily catabolized, suggesting that this compound may also be resistant to fermentation by some gut microbes.
The likely metabolic fate of this compound is minimal absorption in the small intestine, with the majority passing to the large intestine where its fate (fermentation or excretion) is currently not well-documented.
Experimental Protocols
Isomerization of D-galactose to D-tagatose using L-arabinose isomerase
A key method for the production of D-Tagatose involves the enzymatic isomerization of D-galactose.
-
Enzyme Source: L-arabinose isomerase (L-AI) from various microbial sources such as Lactobacillus plantarum or Bacillus stearothermophilus.
-
Substrate: D-galactose solution.
-
Reaction Conditions:
-
Temperature: Typically between 50°C and 80°C, depending on the thermostability of the specific L-AI used.
-
pH: Generally neutral to slightly alkaline (pH 7.5-8.0).
-
Cofactors: Addition of metal ions like Mn²⁺ and/or Co²⁺ can be essential for enzyme activity and stability.
-
-
Process: The reaction can be carried out using free or immobilized enzymes. Immobilization can enhance enzyme stability and allow for continuous production in a packed-bed bioreactor.
-
Product Analysis: The conversion of D-galactose to D-Tagatose can be monitored using techniques like High-Performance Liquid Chromatography (HPLC).
In Vivo Study of D-Tagatose Absorption in a Rat Model
This protocol outlines a method to study the absorption of D-Tagatose and its effect on the absorption of other sugars like fructose.
-
Animal Model: Male Sprague-Dawley rats.
-
Materials:
-
D-Tagatose
-
[14C]-labeled fructose (as a tracer)
-
Oral gavage needles
-
Blood collection supplies
-
Scintillation counter
-
-
Procedure:
-
Fast the rats overnight.
-
Administer a solution of [14C]-fructose with or without varying doses of D-Tagatose via oral gavage.
-
Collect blood samples at specific time points (e.g., 0, 15, 30, 60 minutes) post-administration.
-
Separate plasma from the blood samples.
-
Measure the radioactivity in the plasma using a scintillation counter to determine the amount of absorbed [14C]-fructose.
-
-
Data Analysis: Calculate the Area Under the Curve (AUC) for plasma radioactivity over time to quantify the total absorption of fructose in the presence and absence of D-Tagatose.
Comparative Summary and Future Directions
| Feature | D-Tagatose | This compound |
| Absorption in Small Intestine | Approximately 20% absorbed. | Expected to be minimal; specific data is lacking. |
| Metabolic Pathway | Metabolized in the liver via a fructose-like pathway to DHAP and G3P. | Not expected to be significantly metabolized by human enzymes. |
| Caloric Value | 1.5 kcal/g. | Expected to be very low to negligible; specific data is lacking. |
| Glycemic Index | Very low (GI = 3). | Expected to be near zero; specific data is lacking. |
| Gut Microbiota Interaction | Unabsorbed portion is fermented by gut microbiota to produce SCFAs. | Likely to be largely unfermented by many bacterial species, but more research is needed. |
| Physiological Effects | Can lower postprandial blood glucose and insulin levels, acts as a prebiotic. | Potential as a non-caloric sweetener and prebiotic, but in vivo effects are unconfirmed. |
The stark contrast in the available metabolic data between D-Tagatose and this compound underscores a significant area for future research. While D-Tagatose is well-characterized, the metabolic fate and physiological effects of this compound remain largely unknown. Further studies, including in vivo absorption and excretion analyses, in vitro enzymatic assays with human enzymes, and investigation of its interaction with the gut microbiome, are crucial to fully understand the potential of this compound as a functional food ingredient or therapeutic agent.
References
A Comparative Guide to L-Tagatose Quantification Using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of L-Tagatose, a rare sugar with potential applications in the food and pharmaceutical industries, is crucial for research, product development, and quality control. Mass spectrometry (MS) coupled with chromatographic separation offers high sensitivity and selectivity for this purpose. This guide provides an objective comparison of two primary mass spectrometry-based methods for this compound quantification: Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). We present a summary of their performance characteristics, detailed experimental protocols, and visual workflows to aid in selecting the most suitable method for your analytical needs.
Comparison of Quantitative Performance
While direct comparative studies on this compound quantification are limited, this table summarizes typical performance characteristics for the analysis of similar sugars by LC-MS/MS and GC-MS, providing a benchmark for what can be expected.
| Performance Metric | LC-MS/MS (HILIC) | GC-MS (with TMS Derivatization) |
| Linearity (R²) | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 10 ng/mL | 0.03 - 1 µg/mL[1] |
| Limit of Quantification (LOQ) | 0.5 - 50 ng/mL | 0.1 - 5 µg/mL[1] |
| Precision (RSD%) | < 15% | < 15% |
| Sample Preparation | Simple (protein precipitation/dilution) | More complex (derivatization required) |
| Throughput | High | Moderate |
| Selectivity | High (especially with MS/MS) | High |
Note: The provided ranges for LOD, LOQ, and precision are general estimations for sugar analysis and can vary significantly based on the specific instrument, matrix, and method optimization.
Experimental Workflows and Logical Relationships
To visualize the analytical processes, the following diagrams illustrate the general workflows for this compound quantification by LC-MS and GC-MS.
Detailed Experimental Protocols
Below are detailed methodologies for the quantification of this compound using LC-MS/MS and GC-MS.
Method 1: LC-MS/MS for this compound Quantification
This method is advantageous for its high throughput and minimal sample preparation. The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in instrument response.[2][3]
1. Sample Preparation (Protein Precipitation for Plasma Samples)
-
To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing a known concentration of a suitable internal standard (e.g., ¹³C-labeled Tagatose).[2]
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in 100 µL of the initial mobile phase.
2. Liquid Chromatography
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column (e.g., BEH Amide, 2.1 x 100 mm, 1.7 µm) is recommended for the separation of polar compounds like sugars.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with a high percentage of mobile phase B (e.g., 95%) and gradually increase the percentage of mobile phase A to elute the polar analytes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
3. Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard should be determined by direct infusion of standard solutions.
4. Quantification
-
A calibration curve is constructed by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound standards.
-
The concentration of this compound in the samples is then determined from this calibration curve.
Method 2: GC-MS for this compound Quantification
GC-MS is a robust technique for sugar analysis but requires a derivatization step to increase the volatility of the analytes.
1. Sample Preparation and Derivatization (TMS Derivatization)
-
Extract this compound from the sample matrix using an appropriate solvent.
-
Evaporate the extract to complete dryness under a stream of nitrogen.
-
Oximation: Add 50 µL of 20 mg/mL methoxyamine hydrochloride in pyridine. Incubate at 60°C for 90 minutes. This step prevents the formation of multiple sugar isomers.
-
Silylation: Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS). Incubate at 60°C for 30 minutes.
2. Gas Chromatography
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at a low temperature (e.g., 100°C), hold for a few minutes, then ramp up to a high temperature (e.g., 300°C) to elute the derivatized sugars.
-
Injection Mode: Splitless injection.
3. Mass Spectrometry
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Analysis Mode: Selected Ion Monitoring (SIM) for targeted quantification, monitoring specific fragment ions of the derivatized this compound.
4. Quantification
-
An internal standard (e.g., sorbitol) should be added at the beginning of the sample preparation process.
-
A calibration curve is generated by plotting the ratio of the peak area of the derivatized this compound to the peak area of the derivatized internal standard against the concentration of this compound standards.
-
The concentration of this compound in the samples is calculated from the calibration curve.
Conclusion
Both LC-MS/MS and GC-MS are powerful techniques for the quantification of this compound. The choice between the two methods will depend on the specific requirements of the analysis.
-
LC-MS/MS is generally preferred for high-throughput analysis of complex biological samples due to its simpler sample preparation and high sensitivity.
-
GC-MS is a reliable and well-established method, particularly suitable for less complex matrices where high throughput is not the primary concern. The derivatization step, while adding to the sample preparation time, can improve chromatographic resolution and sensitivity.
For both methods, proper validation, including the assessment of linearity, accuracy, precision, LOD, and LOQ, is essential to ensure reliable and accurate quantification of this compound. The use of a suitable internal standard is a critical component of a robust quantitative mass spectrometry workflow.
References
A Comparative Guide to the Cross-Validation of Analytical Techniques for L-Tagatose Measurement
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of three common analytical techniques for the quantification of L-Tagatose: High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID), Gas Chromatography-Mass Spectrometry (GC-MS), and a colorimetric enzymatic assay. The selection of an appropriate analytical method is critical for accurate and reliable measurement of this compound in various matrices, from raw materials to finished products. This document outlines the experimental protocols, presents comparative performance data, and discusses the relative strengths and weaknesses of each method to aid in the selection of the most suitable technique for your specific research and development needs.
Data Presentation: A Comparative Overview
The quantitative performance of each analytical technique is a critical factor in its selection. The following table summarizes key validation parameters for the measurement of sugars, including this compound, by HPLC-RID, GC-MS, and a spectrophotometric enzymatic method. It is important to note that these values are compiled from various studies and may differ based on the specific instrumentation, experimental conditions, and sample matrix.
| Parameter | HPLC-RID | GC-MS | Enzymatic Assay (Colorimetric) |
| Principle | Separation based on polarity and interaction with a stationary phase, detection based on changes in refractive index. | Separation of volatile derivatives based on boiling point and polarity, with detection by mass-to-charge ratio. | Enzymatic conversion of this compound followed by a chemical reaction to produce a colored product, measured by spectrophotometry. |
| Linearity (R²) | >0.99[1][2] | >0.99[3] | >0.99 |
| Limit of Detection (LOD) | 0.01 - 0.17 mg/mL[4] | 0.0361 - 0.3445 mg/100g[3] | ~0.62 µg/mL (for D-Tagatose) |
| Limit of Quantification (LOQ) | 0.03 - 0.56 mg/mL | 0.1093 - 1.0439 mg/100g | Not explicitly stated, but higher than LOD. |
| Precision (%RSD) | <5% | Repeatability <6.51%, Reproducibility <4.98% | <6% deviation from chromatographic methods |
| Accuracy (% Recovery) | 96.78 - 108.88% | 97% (average efficiency) | Results match chromatographic methods with <5% deviation |
| Sample Preparation | Simple filtration and dilution. | Complex, requires derivatization. | Can be simple, but may require buffer exchange and removal of interfering substances. |
| Throughput | Moderate to high. | Low to moderate, due to longer run times and sample preparation. | High, suitable for plate-based formats. |
| Specificity | Moderate, risk of co-elution with other sugars. | High, mass spectrometric detection provides structural information. | Can be high if the enzyme is specific, but potential for interference from other ketoses. |
| Cost | Moderate instrument cost, low running cost. | High instrument cost, moderate running cost. | Low instrument cost (spectrophotometer), moderate reagent cost. |
Experimental Protocols
Detailed and robust experimental protocols are fundamental to achieving reproducible and reliable results. Below are representative methodologies for each of the compared analytical techniques.
High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)
This method is widely used for the analysis of sugars due to its simplicity and robustness.
a. Sample Preparation:
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in deionized water or an appropriate solvent.
-
Filter the sample solution through a 0.45 µm syringe filter to remove particulate matter.
-
Dilute the filtered sample to a concentration within the linear range of the calibration curve.
b. Chromatographic Conditions:
-
Column: A ligand exchange column, such as a Shodex SUGAR SC1011 (L19 packing material), is often used for tagatose analysis. Alternatively, amino-based or HILIC columns can be employed.
-
Mobile Phase: Degassed, deionized water or a mixture of acetonitrile and water (e.g., 75:25 v/v for an amino column).
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Column Temperature: Maintained at a constant, elevated temperature (e.g., 80-85°C for ligand exchange columns) to improve peak shape and reduce viscosity.
-
Detector: Refractive Index (RI) detector, maintained at a stable temperature.
-
Injection Volume: 10-20 µL.
c. Calibration: Prepare a series of this compound standards of known concentrations. A calibration curve is generated by plotting the peak area against the concentration.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and specificity for sugar analysis, but requires a derivatization step to make the non-volatile sugars amenable to gas chromatography.
a. Sample Preparation and Derivatization:
-
Prepare an aqueous solution of the sample containing this compound.
-
Evaporate the solution to dryness under a stream of nitrogen.
-
To the dried sample, add pyridine and a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to convert the hydroxyl groups to trimethylsilyl (TMS) ethers.
-
Alternatively, a two-step oximation-silylation can be performed. First, react with hydroxylamine hydrochloride in pyridine, followed by silylation with a reagent like hexamethyldisilazane (HMDS) and trifluoroacetic acid (TFA).
-
Incubate the mixture at a specific temperature (e.g., 70°C) for a set time to ensure complete derivatization.
-
The derivatized sample is then ready for injection into the GC-MS.
b. GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5 or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is used to separate the derivatized sugars. For example, start at 150°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Injector Temperature: Typically 250-280°C.
-
MS Ion Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI).
-
Data Acquisition: Full scan mode for identification or Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification.
c. Calibration: Derivatize a series of this compound standards in the same manner as the samples to create a calibration curve.
Enzymatic Assay (Cysteine-Carbazole-Sulfuric Acid Method)
This colorimetric method is based on the reaction of ketoses with carbazole in the presence of sulfuric acid to produce a colored product. It can be adapted for the quantification of this compound.
a. Sample Preparation:
-
Prepare an aqueous solution of the sample.
-
If necessary, perform a protein precipitation step (e.g., with Carrez reagents) and centrifugation to clarify the sample.
-
Dilute the sample to an appropriate concentration for the assay.
b. Assay Protocol:
-
To a test tube, add a small volume of the sample or standard.
-
Add a freshly prepared solution of cysteine hydrochloride.
-
Carefully add concentrated sulfuric acid while cooling the tube in an ice bath.
-
Add a solution of carbazole in ethanol and mix well.
-
Incubate the mixture at a controlled temperature for a specific time to allow for color development.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 560 nm) using a spectrophotometer.
c. Calibration: Prepare a series of this compound standards and subject them to the same procedure to generate a standard curve of absorbance versus concentration.
Mandatory Visualization
The following diagrams illustrate the logical workflows for the cross-validation of these analytical techniques.
Caption: Workflow for the cross-validation of analytical methods.
Caption: Logical relationship between selection criteria and techniques.
References
L-Tagatose: A Candidate for a Non-Metabolizable Sugar Tracer in Metabolic Research
In the dynamic field of metabolic research, tracers are indispensable tools for elucidating the intricate pathways of nutrient uptake and utilization. An ideal non-metabolizable sugar tracer allows for the precise measurement of cellular transport activities, independent of downstream metabolic events. This guide provides a comprehensive validation framework for L-Tagatose as a potential non-metabolizable sugar tracer, comparing its properties and performance with established alternatives such as 2-deoxy-D-glucose (2-DG) and sucrose. This analysis is supported by experimental data and detailed protocols to assist researchers, scientists, and drug development professionals in making informed decisions for their study designs.
Comparison of this compound with Alternative Non-Metabolizable Sugar Tracers
This compound, the L-enantiomer of the naturally occurring rare sugar D-Tagatose, is emerging as a promising candidate for a non-metabolizable tracer. While research has predominantly focused on D-Tagatose for its low-calorie sweetening properties, the metabolic fate of this compound can be inferred from the principles of stereospecificity in biological systems. Generally, the metabolic machinery of most organisms is highly specific for D-sugars, leaving L-sugars largely un-metabolized.
Key Properties of an Ideal Non-Metabolizable Sugar Tracer:
-
Biological Inertness: The tracer should not be metabolized by the cells or organism under investigation.
-
Specific Transport: It should utilize the same transport mechanisms as the natural substrate it is intended to trace (e.g., glucose transporters).
-
Minimal Physiological Perturbation: The tracer should not induce significant physiological or metabolic changes at the concentrations used.
-
Accurate Detection: It must be readily and accurately quantifiable.
The following tables provide a comparative overview of this compound (properties largely inferred from D-Tagatose and L-glucose studies), 2-deoxy-D-glucose (2-DG), and Sucrose based on these criteria.
| Feature | This compound (Inferred) | 2-deoxy-D-glucose (2-DG) | Sucrose |
| Metabolism | Expected to be non-metabolizable due to its L-configuration. D-Tagatose is poorly absorbed and only partially metabolized in the liver.[1][2][3] | Phosphorylated by hexokinase to 2-DG-6-phosphate, but not further metabolized in glycolysis.[4] | Generally not metabolized by mammalian cells due to the absence of sucrase on the cell surface. |
| Primary Transport Mechanism | Likely transported by glucose transporters (GLUTs), similar to D-Tagatose. | Competes with glucose for transport via GLUTs.[4] | Not transported into most mammalian cells. |
| Suitability for In Vivo Studies | Potentially high, as D-Tagatose shows limited absorption and metabolic conversion. | Widely used, but accumulation of 2-DG-6-phosphate can have metabolic effects. | Limited to extracellular space or specific cell types that can internalize it. |
| Potential for Cellular Accumulation | Expected to accumulate intracellularly if transported and not metabolized. | Accumulates as 2-DG-6-phosphate, which can inhibit glycolysis. | Does not typically accumulate in cells. |
| Tracer | Advantages | Disadvantages |
| This compound | - Likely non-metabolizable. - Expected to use glucose transporters. - Potentially low physiological impact. | - Limited direct experimental data on its transport and metabolism. - Not as widely validated as other tracers. |
| 2-deoxy-D-glucose (2-DG) | - Well-validated and widely used. - Utilizes glucose transporters. - Can be radiolabeled for easy detection. | - Phosphorylated form can inhibit glycolysis and cause cellular stress. - Not a true "inert" tracer. |
| Sucrose | - Non-metabolizable by most mammalian cells. - Readily available and inexpensive. | - Does not utilize glucose transporters. - Primarily remains in the extracellular space. |
Experimental Protocols for Validation
To rigorously validate this compound as a non-metabolizable sugar tracer, a series of experiments comparing its uptake and metabolic fate with both a known metabolizable sugar (D-glucose) and a known non-metabolizable sugar (L-glucose or 2-DG) are essential.
Comparative Cellular Uptake Assay
Objective: To quantify the rate of this compound uptake in a specific cell line and compare it to D-glucose and a non-metabolizable control.
Materials:
-
Cell line of interest
-
Culture medium (complete and glucose-free)
-
¹³C-labeled this compound, ¹³C-labeled D-glucose, and ¹³C-labeled L-glucose
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Mass spectrometer
Protocol:
-
Cell Culture: Seed cells in multi-well plates and grow to confluence.
-
Glucose Starvation: One hour before the experiment, wash cells with warm PBS and incubate in glucose-free medium.
-
Tracer Incubation: Replace the medium with glucose-free medium containing a defined concentration (e.g., 5 mM) of either ¹³C-L-Tagatose, ¹³C-D-glucose, or ¹³C-L-glucose. Incubate for various time points (e.g., 5, 15, 30, 60 minutes).
-
Wash: Stop the uptake by rapidly washing the cells three times with ice-cold PBS.
-
Lysis: Add cell lysis buffer and incubate on ice.
-
Quantification: Analyze the cell lysates using mass spectrometry to determine the intracellular concentration of the ¹³C-labeled sugar at each time point.
Metabolic Fate Analysis
Objective: To confirm that this compound is not metabolized by the cell line.
Materials:
-
Cell line of interest
-
Culture medium (complete and glucose-free)
-
¹³C-labeled this compound
-
Metabolite extraction solvents (e.g., methanol, chloroform, water)
-
Mass spectrometer (LC-MS or GC-MS)
Protocol:
-
Cell Culture and Tracer Incubation: Seed cells and, once confluent, replace the medium with glucose-free medium containing ¹³C-L-Tagatose (e.g., 5 mM). Incubate for a duration sufficient for several rounds of glycolysis (e.g., 2-4 hours).
-
Metabolite Extraction: Aspirate the medium, wash cells with ice-cold PBS, and add a cold extraction solvent. Scrape the cells, collect the suspension, and centrifuge to pellet cellular debris. Collect the supernatant containing metabolites.
-
Mass Spectrometry Analysis: Analyze the metabolite extract to determine the mass isotopologue distribution of key glycolytic and TCA cycle intermediates (e.g., pyruvate, lactate, citrate).
-
Data Analysis: Correct the raw mass spectrometry data for natural ¹³C abundance. If this compound is not metabolized, you should observe a strong peak for intracellular ¹³C-L-Tagatose but no significant ¹³C enrichment in downstream metabolites.
Visualizing Metabolic Pathways and Experimental Workflows
To further clarify the concepts discussed, the following diagrams illustrate the metabolic pathways of D-Tagatose and 2-DG, and the experimental workflow for validating this compound.
References
A Comparative Analysis of the Prebiotic Effects of L-Tagatose and Inulin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the prebiotic effects of L-Tagatose and inulin, focusing on their impact on gut microbiota composition and the production of short-chain fatty acids (SCFAs). While both are recognized for their prebiotic potential, they exhibit distinct fermentation profiles and physiological effects. This document synthesizes available experimental data to offer a comparative overview for research and development applications.
Executive Summary
This compound and inulin are non-digestible carbohydrates that are fermented by the gut microbiota, leading to the production of beneficial metabolites, primarily short-chain fatty acids (SCFAs). Inulin, a well-studied fructan, is known for its bifidogenic effect and its fermentation into acetate, propionate, and butyrate. This compound, a rare sugar, also promotes the growth of beneficial bacteria, particularly Lactobacillus species, and appears to notably increase the production of butyrate and propionate. While direct comparative human studies are limited, in vitro evidence suggests differences in their fermentation patterns and the specific microbial populations they promote.
Data Presentation: In Vitro Fermentation Outcomes
The following tables summarize quantitative data from in vitro fermentation studies. It is important to note that the data for this compound and inulin are derived from separate studies, and direct comparison should be approached with caution due to variations in experimental conditions.
Table 1: Short-Chain Fatty Acid (SCFA) Production from In Vitro Fermentation of this compound and Inulin
| Prebiotic | Acetate (mmol/L) | Propionate (mmol/L) | Butyrate (mmol/L) | Total SCFAs (mmol/L) | Study Reference |
| This compound | Data Not Available | Increased | Significantly Increased | Increased | [1] |
| Inulin | ~35-45 | ~10-15 | ~10-20 | ~55-80 | [2][3] |
Note: The data for inulin represents a typical range observed in in vitro fecal fermentation studies after 24 hours. Specific values can vary based on the fecal donor and experimental setup. Data for this compound is qualitative based on available literature.
Table 2: Impact of this compound and Inulin on Key Gut Bacterial Genera (In Vitro)
| Prebiotic | Bifidobacterium | Lactobacillus | Bacteroides | Clostridium | Study Reference |
| This compound | No significant change | Increased | Data Not Available | Data Not Available | [1] |
| Inulin | Significantly Increased | Increased | Decreased | No significant change | [4] |
Note: Changes are relative to a control (no substrate) in in vitro fecal fermentation models.
Experimental Protocols
A generalized experimental protocol for assessing the prebiotic effect of a test substance using an in vitro batch culture fermentation model with human fecal microbiota is detailed below. This protocol is a composite of methodologies described in the scientific literature.
In Vitro Batch Culture Fermentation Protocol
-
Fecal Slurry Preparation:
-
Fresh fecal samples are collected from healthy human donors who have not consumed antibiotics for at least three months.
-
Within two hours of collection, the fecal sample is homogenized in an anaerobic chamber with a pre-reduced phosphate-buffered saline (PBS) solution (pH 7.0) to create a 10-20% (w/v) fecal slurry.
-
The slurry is then filtered through sterile cheesecloth to remove large particulate matter.
-
-
Fermentation Medium Preparation:
-
A basal fermentation medium is prepared, typically containing peptone, yeast extract, bile salts, L-cysteine hydrochloride, and a mineral solution.
-
The medium is sterilized by autoclaving.
-
The test carbohydrates (this compound or inulin) are prepared as sterile solutions and added to the basal medium to a final concentration of approximately 1% (w/v). A control with no added carbohydrate is also prepared.
-
-
Fermentation Incubation:
-
The prepared media are inoculated with the fecal slurry (e.g., a 10% v/v inoculation).
-
The cultures are incubated under anaerobic conditions at 37°C for a specified period, typically with sampling at 0, 24, and 48 hours.
-
-
Sample Analysis:
-
Short-Chain Fatty Acid (SCFA) Analysis: At each time point, an aliquot of the fermentation broth is collected, centrifuged, and the supernatant is analyzed for acetate, propionate, and butyrate concentrations using gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Microbial Community Analysis: DNA is extracted from the fermentation samples. The abundance of specific bacterial groups (e.g., Bifidobacterium, Lactobacillus) is quantified using 16S rRNA gene sequencing or quantitative PCR (qPCR).
-
Visualization of Key Pathways and Workflows
Signaling Pathways of Major Short-Chain Fatty Acids
The fermentation of prebiotics like this compound and inulin leads to the production of SCFAs, which act as signaling molecules with various physiological effects.
Caption: Fermentation of prebiotics and the subsequent signaling pathways of major SCFAs.
Experimental Workflow for In Vitro Prebiotic Fermentation
The following diagram illustrates a typical workflow for an in vitro study comparing the prebiotic effects of different substrates.
Caption: A generalized workflow for the in vitro comparative study of prebiotics.
Conclusion
Both this compound and inulin demonstrate significant prebiotic potential through their selective fermentation by the gut microbiota, leading to the production of health-promoting short-chain fatty acids. Inulin is well-established for its robust bifidogenic effect and balanced production of acetate, propionate, and butyrate. The available evidence for this compound suggests a strong capacity to increase butyrate and propionate levels and to stimulate the growth of Lactobacillus.
For drug development and functional food formulation, the choice between this compound and inulin may depend on the desired therapeutic outcome. For instance, if the goal is to specifically enhance butyrate production, this compound may be a promising candidate. Conversely, if a broader stimulation of Bifidobacterium is desired, inulin is a well-validated option. Further head-to-head comparative studies are warranted to fully elucidate the distinct prebiotic profiles of these two compounds and to enable more targeted applications in promoting gut health.
References
- 1. prebioticassociation.org [prebioticassociation.org]
- 2. researchgate.net [researchgate.net]
- 3. In vitro approach to evaluate the fermentation pattern of inulin-rich food in obese individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fermentation of Fructooligosaccharides and Inulin by Bifidobacteria: a Comparative Study of Pure and Fecal Cultures - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of L-Tagatose and its Enantiomer, D-Tagatose
An Objective Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of L-Tagatose and its well-studied enantiomer, D-Tagatose. While D-Tagatose has garnered significant attention for its potential as a low-calorie sweetener and therapeutic agent, research into the biological effects of this compound remains notably limited. This document summarizes the available experimental data, details relevant experimental protocols, and visualizes key metabolic pathways and workflows to facilitate a clear understanding of the current state of knowledge.
Physicochemical and Metabolic Properties
| Property | D-Tagatose | This compound | Reference(s) |
| Sweetness (relative to sucrose) | 92% | Not specified in literature | [1] |
| Caloric Value (kcal/g) | 1.5 | Not specified in literature | [2] |
| Metabolism | Primarily metabolized in the liver via a pathway analogous to fructose. Only 20% of ingested D-tagatose is fully metabolized.[3] | The L-form of tagatose is described as an uncommon microbial catabolite.[4] Specific metabolic pathways in humans are not well-documented. | |
| Generally Recognized as Safe (GRAS) Status | Yes | No | [5] |
Comparative Biological Activities
The vast majority of published research has focused on D-Tagatose, revealing a range of biological effects. Direct comparative studies with this compound are scarce. One study investigated the effects of both enantiomers on the growth of Streptococcus mutans, a bacterium associated with dental caries.
| Biological Activity | D-Tagatose | This compound | Reference(s) |
| Effect on S. mutans growth | Significantly inhibited growth | Significantly inhibited growth (best effect among tested sugars) | |
| Anti-hyperglycemic effects | Well-documented; lowers postprandial blood glucose. | Anecdotally suggested to be potentially more effective than D-tagatose in treating diabetes, but no experimental data is available. | |
| Effects on lipid profile | Reduces total cholesterol, VLDL, and LDL; may increase HDL. | Anecdotally suggested to be potentially more effective than D-tagatose in treating atherosclerosis, but no experimental data is available. | |
| Prebiotic effects | Promotes the growth of beneficial gut bacteria. | Not specified in literature |
Metabolic Pathway of D-Tagatose
The metabolism of D-Tagatose primarily occurs in the liver and follows a pathway similar to that of fructose.
Caption: Hepatic metabolism of D-Tagatose.
Experimental Protocols
In Vivo Administration of D-Tagatose in Animal Models
This protocol outlines the oral administration of D-Tagatose to rodents to assess its metabolic effects.
1. Animal Model and Acclimation:
-
Species: Sprague-Dawley rats or C57BL/6 mice are commonly used.
-
Acclimation: Animals are housed in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week prior to the experiment to minimize stress.
2. Diet Preparation and Administration:
-
Control Diet: A standard chow diet.
-
Experimental Diet: D-Tagatose is incorporated into the powdered chow at a specified percentage (e.g., 30% w/w).
-
Administration: Diets are provided ad libitum for a predetermined period (e.g., 24 weeks). Body weight and food intake are monitored regularly.
3. Sample Collection:
-
Blood: Blood samples are collected at specified time points via tail vein or cardiac puncture following euthanasia. Plasma is separated by centrifugation for analysis of glucose, insulin, and lipid profiles.
-
Tissues: Liver, adipose tissue, and other organs of interest are harvested, weighed, and immediately flash-frozen in liquid nitrogen for subsequent analysis (e.g., gene expression, protein analysis).
Isotopic Tracing of D-Tagatose Metabolism
This protocol uses a stable isotope-labeled D-Tagatose to trace its metabolic fate.
1. Materials:
-
D-Tagatose-¹³C₁ (or other labeled variant)
-
Anesthetic (e.g., isoflurane)
-
Infusion pump
-
Blood collection supplies
-
Liquid nitrogen
2. Procedure:
-
Fasting: Animals are fasted for a defined period (e.g., 6 hours) to reduce endogenous glucose levels.
-
Infusion: Anesthetized animals receive a bolus intraperitoneal injection of labeled D-Tagatose followed by a continuous tail vein infusion to maintain a steady-state concentration.
-
Sample Collection: Blood and tissue samples are collected at various time points during the infusion.
-
Metabolite Extraction: Metabolites are extracted from plasma and tissues using a cold solvent mixture (e.g., methanol/chloroform/water).
-
Analysis: Extracts are analyzed by mass spectrometry (LC-MS or GC-MS) to determine the incorporation of the ¹³C label into various metabolites.
References
L-Tagatose's Impact on Cellular Signaling: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of L-Tagatose's effects on key cellular signaling pathways against common sweeteners, fructose and sucrose. The information is supported by experimental data to validate the potential of this compound as a modulator of cellular responses in health and disease.
Comparative Analysis of Cellular Signaling Modulation
This compound, a rare sugar and an isomer of fructose, has demonstrated distinct effects on cellular signaling pathways implicated in inflammation and metabolic stress compared to fructose and sucrose.[1][2] Notably, studies in animal models have shown that diets enriched with D-tagatose (the common form of this compound) do not induce the same detrimental metabolic changes seen with fructose consumption.[3] This difference is attributed, in part, to this compound's lower chemical reactivity and its subsequent reduced capacity to form advanced glycation end-products (AGEs), which are key instigators of cellular stress and inflammation.[2]
The AGE-RAGE Signaling Axis and NF-κB Activation
A crucial pathway implicated in diabetic complications and chronic inflammation is the interaction of AGEs with their receptor (RAGE), leading to the activation of the transcription factor NF-κB. Fructose consumption has been shown to significantly increase the accumulation of AGEs in cardiac tissue, leading to a robust upregulation of RAGE expression and subsequent activation of NF-κB.[3] In stark contrast, chronic exposure to D-tagatose did not result in these toxicological effects, suggesting a protective role against AGE-RAGE-mediated inflammation.
The activation of NF-κB is a central event in the inflammatory response, orchestrating the expression of numerous pro-inflammatory genes. The mechanism of activation typically involves the phosphorylation and subsequent degradation of its inhibitor, IκB, allowing NF-κB to translocate to the nucleus and initiate gene transcription. The differential impact of this compound and fructose on this pathway highlights a significant divergence in their biological effects at the cellular level.
Mitogen-Activated Protein Kinase (MAPK) Pathways
The MAPK signaling pathways, including ERK, JNK, and p38, are critical regulators of cellular processes such as proliferation, differentiation, and stress responses. High concentrations of glucose, a component of sucrose, have been shown to activate the ERK pathway in human umbilical vein endothelial cells (HUVECs). Furthermore, studies in colitis models suggest that high doses of sucrose can exacerbate inflammation through the MAPK/NF-κB signaling pathway. While direct in-vitro comparative studies on this compound's effect on the MAPK pathway are limited, the in-vivo evidence of reduced inflammation suggests a differential modulation of these pathways compared to sucrose and fructose.
Data Presentation
The following tables summarize the quantitative data from comparative studies on the effects of D-Tagatose, fructose, and sucrose on various systemic and cellular parameters.
Table 1: Systemic Effects of D-Tagatose vs. Fructose in Rats (24-week study)
| Parameter | Control Diet | 30% Fructose Diet | 30% D-Tagatose Diet |
| Body Weight Gain | Normal | Increased (49%) | No significant change |
| Oxidative Stress | Baseline | Increased (36.5%) | Lower than fructose (21% increase) |
| Plasmatic TNF-α (pg/mL) | ~150 | ~350 | ~175 |
| Plasmatic IL-1β (pg/mL) | ~100 | ~250 | ~125 |
| Plasmatic IL-6 (pg/mL) | ~50 | ~150* | ~50 |
| Data are approximated from graphical representations in the source study. |
Table 2: Effects of D-Tagatose vs. Fructose on Cardiac AGE-RAGE-NF-κB Pathway in Mice (24-week study)
| Parameter | Control Diet | 30% Fructose Diet | 30% D-Tagatose Diet |
| AGEs Accumulation | Baseline | Significantly Increased | No significant increase |
| RAGE Expression | Baseline | Robustly Increased | No significant increase |
| NF-κB Activation | Baseline | Robustly Increased | No significant increase |
| ** |
Experimental Protocols
Assessment of NF-κB Activation
NF-κB activation is commonly assessed by measuring the nuclear translocation of its subunits (e.g., p65).
-
Cell Culture and Treatment: Human umbilical vein endothelial cells (HUVECs) or RAW264.7 macrophage-like cells are cultured to 80-90% confluency. The cells are then treated with varying concentrations of this compound, fructose, or sucrose for a specified duration (e.g., 24 hours). A pro-inflammatory stimulus like lipopolysaccharide (LPS) can be used to induce a baseline inflammatory response.
-
Nuclear and Cytoplasmic Fractionation: Following treatment, cells are harvested, and nuclear and cytoplasmic extracts are prepared using a commercial kit.
-
Western Blotting: Protein concentrations of the fractions are determined using a BCA assay. Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then probed with primary antibodies specific for an NF-κB subunit (e.g., p65) and loading controls for each fraction (e.g., Lamin B1 for nuclear, GAPDH for cytoplasmic).
-
Quantification: The intensity of the bands is quantified using densitometry software. An increase in the nuclear-to-cytoplasmic ratio of the NF-κB subunit indicates activation.
Assessment of MAPK Pathway Activation
The activation of MAPK pathways is typically determined by measuring the phosphorylation of key kinases.
-
Cell Culture and Treatment: Similar to the NF-κB activation assay, relevant cell lines are treated with the different sugars.
-
Protein Extraction: Whole-cell lysates are prepared using a lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting: Equal amounts of total protein are subjected to SDS-PAGE and transferred to a PVDF membrane. The membrane is probed with primary antibodies specific for the phosphorylated forms of ERK (p-ERK), JNK (p-JNK), and p38 (p-p38). Subsequently, the membranes are stripped and re-probed with antibodies for the total forms of these proteins to normalize for protein loading.
-
Quantification: The ratio of phosphorylated protein to total protein is calculated to determine the level of activation.
Measurement of Inflammatory Cytokine Production
The secretion of pro-inflammatory cytokines like TNF-α and IL-6 can be quantified using ELISA.
-
Cell Culture and Supernatant Collection: Macrophage cell lines (e.g., RAW264.7) are treated with the different sugars in the presence or absence of an inflammatory stimulus. After the incubation period, the cell culture supernatant is collected.
-
ELISA: The concentration of TNF-α and IL-6 in the supernatant is measured using commercially available ELISA kits according to the manufacturer's instructions.
Visualizing the Signaling Pathways
The following diagrams illustrate the key signaling pathways discussed in this guide.
Caption: AGE-RAGE-NF-κB signaling pathway.
References
- 1. Reduced Susceptibility to Sugar-Induced Metabolic Derangements and Impairments of Myocardial Redox Signaling in Mice Chronically Fed with D-Tagatose when Compared to Fructose - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iris.unito.it [iris.unito.it]
- 3. Reduced Susceptibility to Sugar-Induced Metabolic Derangements and Impairments of Myocardial Redox Signaling in Mice Chronically Fed with D-Tagatose when Compared to Fructose - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Transcriptomics of Cells Grown on L-Tagatose vs. Glucose: A Review of the Current Landscape
A direct comparative transcriptomic analysis of cells grown on L-Tagatose versus glucose is not extensively available in the current scientific literature. Research has predominantly focused on the D-enantiomer, D-Tagatose, and its effects on various biological systems, often in comparison to other sugars like fructose and sucrose. This guide, therefore, provides a comprehensive overview of the available transcriptomic data for D-Tagatose as a proxy, contrasts it with the well-established transcriptomic responses to glucose, and incorporates insights from studies on L-glucose to offer a broader perspective on the impact of rare sugars on cellular gene expression.
This guide is intended for researchers, scientists, and drug development professionals interested in the cellular and metabolic effects of rare sugars. We will delve into the known metabolic pathways, summarize the key transcriptomic findings, and provide detailed experimental protocols where available, to support further research in this area.
Data Presentation: A Tale of Two Sugars
Due to the lack of direct comparative studies on this compound, this section presents a summary of transcriptomic data from studies on D-Tagatose and glucose.
Table 1: Summary of Comparative Transcriptomic Studies of D-Tagatose vs. Other Sugars
| Organism/Cell Line | Comparison Sugar(s) | Key Transcriptomic Findings | Reference |
| Escherichia coli Nissle 1917 | Glucose | In the presence of D-tagatose and absence of glucose, the tag gene cluster, responsible for D-tagatose catabolism, is highly induced. This induction is regulated by the TagR repressor. In the presence of glucose, catabolite repression significantly inhibits the expression of the tag cluster. | [1] |
| Lactobacillus rhamnosus GG | Not specified (presence vs. absence of D-Tagatose) | The presence of D-tagatose induced a large number of genes associated with carbohydrate metabolism, including the phosphotransferase system (PTS). This suggests an activation of tagatose-associated PTS networks. | [2] |
| Oral Streptococci (S. mutans, S. gordonii, S. oralis) | Glucose | In S. mutans and S. gordonii, D-tagatose inhibited growth and was associated with decreased expression of genes related to glycolysis and downstream metabolism. In contrast, S. oralis showed significant biofilm formation in the presence of D-tagatose. | [3] |
Table 2: Overview of Transcriptomic Response to Glucose in Mammalian Cells
| Cell Type | Condition | Key Transcriptomic Findings | Reference |
| Murine Hypothalamic Cells | High Glucose vs. Low Glucose | High glucose significantly altered the transcriptome, with 831 genes upregulated and 1390 genes downregulated. The cholesterol biosynthesis pathway was the most profoundly affected, with significant upregulation of key genes. | [4] |
| Primary Human Skin Cells (Keratinocytes, Fibroblasts, Endothelial Cells) | High Glucose vs. Normal Glucose | High glucose induced distinct differential gene expression patterns in each skin cell type. The lysosome signaling pathway was a common target, with KRT17 being the only gene consistently upregulated across all three cell types. | [5] |
Experimental Protocols
Detailed experimental methodologies are crucial for the reproducibility and interpretation of transcriptomic studies. Below are representative protocols for RNA sequencing analysis.
RNA Sequencing (RNA-Seq) Protocol for Bacterial Transcriptomics
-
Cell Culture and RNA Extraction:
-
Grow bacterial strains (e.g., E. coli) in a defined medium such as M9 medium supplemented with either D-Tagatose or glucose as the sole carbon source.
-
Harvest cells during the exponential growth phase.
-
Extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions.
-
Treat RNA samples with DNase I to remove any contaminating genomic DNA.
-
-
Library Preparation and Sequencing:
-
Deplete ribosomal RNA (rRNA) from the total RNA samples using a rRNA removal kit.
-
Construct sequencing libraries from the rRNA-depleted RNA using a library preparation kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina).
-
Perform paired-end sequencing on an Illumina sequencing platform (e.g., NovaSeq, HiSeq).
-
-
Bioinformatic Analysis:
-
Assess the quality of the raw sequencing reads using tools like FastQC.
-
Trim adapter sequences and low-quality reads using Trimmomatic.
-
Align the processed reads to the reference genome using a splice-aware aligner such as HISAT2 or STAR.
-
Quantify gene expression levels by counting the number of reads mapping to each gene using featureCounts or HTSeq.
-
Perform differential gene expression analysis between the this compound and glucose conditions using packages like DESeq2 or edgeR in R.
-
Conduct pathway and gene ontology enrichment analysis on the differentially expressed genes to identify affected biological processes.
-
Signaling and Metabolic Pathways
The metabolic fates of this compound and glucose are distinct, leading to different downstream signaling and transcriptional responses. While the specific signaling pathways activated by this compound are not well-defined, the metabolism of D-Tagatose offers valuable insights.
D-Tagatose Metabolism
D-Tagatose is a C-4 epimer of D-fructose. In microorganisms, it is typically catabolized via the tagatose-6-phosphate pathway. In humans, only about 20% of ingested D-tagatose is absorbed in the small intestine, and it is primarily metabolized in the liver in a pathway similar to fructose.
The following diagram illustrates the microbial catabolism of D-Tagatose.
Glucose Metabolism and Signaling
Glucose is the primary energy source for most cells and its metabolism is tightly regulated. The glycolytic pathway breaks down glucose into pyruvate, generating ATP and NADH. The transcriptional response to glucose is vast, affecting numerous pathways including cell growth, proliferation, and apoptosis.
The following diagram illustrates a simplified workflow for a comparative transcriptomics experiment.
Conclusion and Future Directions
The field of comparative transcriptomics for rare sugars, particularly this compound, is still in its infancy. While research on D-Tagatose provides a foundational understanding of how a cell might respond to a tagatose isomer, direct investigations into the L-form are critically needed. The available data suggests that cells, especially microorganisms, exhibit distinct transcriptional programs when utilizing D-Tagatose compared to more common sugars like glucose. These differences are rooted in the specific metabolic pathways and regulatory networks that have evolved to handle these various carbon sources.
For researchers and drug development professionals, the unique metabolic and transcriptomic effects of rare sugars present both challenges and opportunities. Understanding how these sugars are metabolized and how they influence gene expression can open new avenues for developing novel therapeutics, prebiotics, and functional foods. Future research should prioritize direct comparative transcriptomic studies of this compound and glucose in various cell types, including human cell lines, to elucidate its specific effects on cellular physiology and gene regulation.
References
- 1. Regulation of the tagatose catabolic gene cluster and development of a tagatose-inducible expression system in the probiotic Escherichia coli Nissle 1917 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of the Glucose-Dependent Transcriptome in Murine Hypothalamic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High Glucose Causes Distinct Expression Patterns of Primary Human Skin Cells by RNA Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Stereochemistry of Synthesized L-Tagatose: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
The precise stereochemical identity of a synthesized molecule is critical in research and pharmaceutical development, as enantiomers can exhibit significantly different biological activities. This guide provides a comparative overview of established analytical techniques for confirming the L-stereochemistry of synthesized tagatose. We present supporting data, detailed experimental protocols, and visual workflows to aid in the selection of the most appropriate method for your research needs.
Introduction to L-Tagatose and the Importance of Stereochemical Confirmation
This compound is a rare monosaccharide and the enantiomer of the more common D-Tagatose. While D-Tagatose has been studied for its properties as a low-calorie sweetener, this compound is also of interest for its potential therapeutic applications. The synthesis of this compound can be achieved through various routes, including the isomerization of L-galactose or the epimerization of L-sorbose. Following synthesis, it is imperative to unequivocally confirm that the desired L-enantiomer has been produced with high enantiomeric purity. The methods described herein provide robust approaches to achieve this confirmation.
Comparative Analysis of Analytical Techniques
The confirmation of this compound's stereochemistry relies on techniques that can differentiate between enantiomers. The primary methods include polarimetry, chiral high-performance liquid chromatography (HPLC), and nuclear magnetic resonance (NMR) spectroscopy of diastereomeric derivatives. For absolute confirmation, X-ray crystallography stands as the definitive method.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for distinguishing this compound from its D-enantiomer using the principal analytical techniques.
| Analytical Technique | Parameter | Expected Value for this compound | Expected Value for D-Tagatose | Reference |
| Polarimetry | Specific Rotation ([α]) | Positive (+) value (e.g., +1° to +6°) | Negative (-) value (e.g., -1° to -6°) | [1] |
| Chiral HPLC | Retention Time (tR) | Different from D-Tagatose | Different from this compound | [2] |
| ¹H NMR (of Diastereomeric Derivative) | Chemical Shift (δ) of Diagnostic Proton | Distinct from D-Tagatose derivative | Distinct from this compound derivative | [3] |
| X-ray Crystallography | Crystal System & Space Group | Orthorhombic, P2₁2₁2₁ (mirror image of D-form) | Orthorhombic, P2₁2₁2₁ | [4] |
Detailed Experimental Protocols
Polarimetry: Measurement of Optical Rotation
Principle: Enantiomers rotate plane-polarized light to an equal but opposite degree. This compound is expected to be dextrorotatory (positive rotation), while D-Tagatose is levorotatory (negative rotation)[5].
Experimental Protocol:
-
Sample Preparation: Prepare a solution of the synthesized this compound in water at a known concentration (e.g., 1 g/100 mL).
-
Instrumentation: Use a calibrated polarimeter with a sodium D-line lamp (589 nm).
-
Measurement:
-
Zero the instrument with the solvent (water).
-
Fill the sample cell (of a known path length, typically 1 dm) with the this compound solution.
-
Measure the observed optical rotation (α_obs) at a controlled temperature (e.g., 20°C).
-
-
Calculation of Specific Rotation: [α]_D^T = α_obs / (c × l)
-
[α]_D^T is the specific rotation at temperature T and the sodium D-line.
-
α_obs is the observed rotation in degrees.
-
c is the concentration in g/mL.
-
l is the path length in decimeters (dm).
-
-
Confirmation: A positive specific rotation value confirms the presence of an excess of the L-enantiomer.
Chiral High-Performance Liquid Chromatography (HPLC)
Principle: Enantiomers can be separated chromatographically by using a chiral stationary phase (CSP). The differential interaction of the enantiomers with the CSP leads to different retention times.
Experimental Protocol:
-
Chromatographic System: An HPLC system equipped with a refractive index (RI) detector.
-
Chiral Column: Chiralpak AD-H column (or equivalent polysaccharide-based chiral column).
-
Mobile Phase: A mixture of hexane, ethanol, and trifluoroacetic acid (TFA) (e.g., 70:30:0.1 v/v/v).
-
Analysis Conditions:
-
Flow rate: 0.5 mL/min.
-
Column temperature: 25°C.
-
Injection volume: 20 µL.
-
-
Sample Preparation: Dissolve the synthesized this compound and a D-Tagatose standard in the mobile phase.
-
Confirmation: Inject the synthesized this compound and compare its retention time to that of the D-Tagatose standard. The presence of a single peak at a different retention time from the D-Tagatose standard confirms the enantiomeric purity of the synthesized this compound.
¹H NMR Spectroscopy of Diastereomeric Derivatives
Principle: Enantiomers are indistinguishable by NMR in an achiral solvent. However, by reacting the enantiomeric mixture with a chiral derivatizing agent, a pair of diastereomers is formed. Diastereomers have different physical properties and, therefore, distinct NMR spectra.
Experimental Protocol:
-
Derivatization:
-
In an NMR tube, dissolve approximately 2 mg of the synthesized this compound in 0.6 mL of deuterated pyridine (pyridine-d₅).
-
Add an excess (approx. 4 mg) of a chiral derivatizing agent, such as L-cysteine methyl ester hydrochloride.
-
Heat the mixture at 60°C for 1 hour and then leave it at room temperature overnight to form the thiazolidine derivatives.
-
-
NMR Analysis:
-
Acquire a ¹H NMR spectrum of the reaction mixture.
-
-
Confirmation: The formation of diastereomers will result in two sets of signals for the protons near the chiral centers. By comparing the spectrum of the derivatized synthesized this compound with that of a derivatized D-Tagatose standard, the stereochemistry can be confirmed. The presence of a single set of signals corresponding to the this compound derivative confirms its enantiomeric purity.
Definitive Stereochemical Confirmation
X-ray Crystallography
Principle: X-ray crystallography provides the absolute three-dimensional structure of a molecule, including the spatial arrangement of all its atoms. It is the most definitive method for determining stereochemistry.
Procedure:
-
Crystallization: Grow single crystals of the synthesized this compound suitable for X-ray diffraction.
-
Data Collection: Collect X-ray diffraction data from the crystal.
-
Structure Solution and Refinement: Solve the crystal structure to determine the atomic coordinates and establish the absolute configuration.
-
Confirmation: The resulting crystal structure of this compound will be the mirror image of the known crystal structure of D-Tagatose. For instance, the crystal structure of α-D-tagatopyranose has been reported in the orthorhombic space group P2₁2₁2₁. The L-enantiomer would also crystallize in a chiral space group and its absolute structure would confirm its L-configuration.
Advanced and Alternative Techniques
Vibrational Circular Dichroism (VCD)
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting VCD spectrum is highly sensitive to the absolute configuration of the molecule and can be compared with quantum chemical predictions to determine the stereochemistry. While a powerful technique, it is less commonly available than the methods described above.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the primary analytical techniques used to confirm the stereochemistry of this compound.
Caption: Workflow for stereochemical confirmation using polarimetry.
Caption: Workflow for enantiomeric separation by chiral HPLC.
Caption: Workflow for stereochemical analysis via NMR of a diastereomeric derivative.
Conclusion
The confirmation of the stereochemistry of synthesized this compound can be confidently achieved using a combination of analytical techniques. Polarimetry offers a rapid and straightforward initial assessment of enantiomeric excess. Chiral HPLC provides excellent separation and quantification of enantiomers. NMR spectroscopy of diastereomeric derivatives offers an alternative method for confirmation. For unequivocal proof of absolute stereochemistry, X-ray crystallography is the gold standard. The choice of method will depend on the available instrumentation, the required level of certainty, and the stage of the research or development process.
References
- 1. D-Tagatose [drugfuture.com]
- 2. Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Detecting and Differentiating Monosaccharide Enantiomers by 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Specific rotation - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Essential Guide to L-Tagatose Disposal for Laboratory Professionals
Providing critical safety and logistical information for the proper disposal of L-Tagatose, this guide offers procedural, step-by-step instructions to ensure safe and compliant laboratory operations. All guidance is based on currently available safety data for its stereoisomer, D-Tagatose, which is not classified as a hazardous substance.
For researchers, scientists, and drug development professionals, adherence to proper chemical handling and disposal protocols is paramount. This document outlines the recommended procedures for the disposal of this compound, a monosaccharide used in various research and development applications. The information presented is synthesized from safety data sheets (SDS) for D-Tagatose, which indicate the substance is not hazardous.[1][2] However, it is crucial to consult your institution's specific waste management policies and local regulations.
Standard Operating Procedure for this compound Disposal
This section provides a detailed, step-by-step protocol for the safe disposal of this compound from a laboratory setting.
1. Personal Protective Equipment (PPE):
-
Before handling this compound for disposal, ensure you are wearing appropriate PPE, including safety glasses, gloves, and a lab coat.[1]
2. Spill Management:
-
In the event of a spill, avoid generating dust.[1]
-
For solid this compound, gently sweep up the material and place it into a suitable, clearly labeled container for disposal.[3]
-
For solutions, absorb the liquid with an inert material and place it in a sealed container for disposal.
3. Waste Collection and Storage:
-
Collect waste this compound, including contaminated materials, in a designated and properly labeled waste container.
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
4. Disposal Route:
-
This compound waste should be disposed of through an approved waste disposal plant or your institution's chemical waste program.
-
Do not dispose of this compound down the drain or in regular trash unless explicitly permitted by your local regulations and institutional guidelines.
5. Container Disposal:
-
Empty containers should be triple-rinsed with a suitable solvent before recycling or disposal.
-
If containers cannot be properly cleaned, they must be disposed of as chemical waste.
Quantitative Data Summary
Safety data sheets for D-Tagatose do not provide specific quantitative data, such as concentration limits for disposal, as it is not classified as a hazardous material. Always adhere to your local and institutional waste disposal regulations.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: A flowchart outlining the procedural steps for the safe disposal of this compound.
References
Essential Safety and Handling of L-Tagatose for Laboratory Professionals
For researchers, scientists, and drug development professionals, maintaining a safe laboratory environment is of utmost importance. This document provides crucial safety and logistical information for the handling of L-Tagatose, a naturally occurring monosaccharide used as a low-calorie sweetener and in various research applications.[1] Adherence to these procedural guidelines will minimize risks and ensure proper management and disposal of this chemical.
This compound is a white to light yellow crystalline powder and is generally not classified as a hazardous substance.[1][2][3] The primary occupational hazards are associated with mechanical irritation from airborne dust particles.[4]
Personal Protective Equipment (PPE)
Consistent use of appropriate PPE is the primary defense against potential exposure when handling this compound. The following equipment is recommended to ensure the safety of laboratory personnel.
| PPE Category | Item | Specifications | Rationale |
| Eye and Face Protection | Safety Glasses or Goggles | ANSI Z87.1 compliant, with side shields. | Protects against airborne powder and accidental splashes. |
| Hand Protection | Disposable Nitrile Gloves | Standard laboratory grade. | Prevents direct skin contact with the chemical. |
| Body Protection | Laboratory Coat | Full-length. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Dust Mask | Recommended if generating dust. | Minimizes the inhalation of airborne particles. |
| Foot Protection | Closed-toe Shoes | --- | Protects feet from spills and falling objects. |
Operational Plan: Handling this compound
Proper handling techniques are critical to minimize exposure and maintain a safe working environment.
Engineering Controls:
-
Work in a well-ventilated area to minimize dust accumulation.
Procedural Steps:
-
Preparation: Before handling, ensure all required PPE is correctly worn. Prepare the workspace by clearing unnecessary items and ensuring easy access to waste disposal containers.
-
Handling:
-
Avoid actions that generate dust, such as vigorous scooping or pouring from a height.
-
Keep the container tightly closed when not in use to prevent contamination and accidental spills.
-
-
Cleaning:
-
Clean up spills promptly by sweeping or vacuuming the material.
-
Avoid creating dust during the cleanup process.
-
Place collected material into a suitable, labeled container for disposal.
-
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the substance.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Containerization: Place waste material, including contaminated gloves and wipes, in a clearly labeled and sealed container.
-
Disposal Method: Dispose of the chemical waste in accordance with local, state, and federal regulations. Consult your institution's environmental health and safety (EHS) department for specific guidance.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₁₂O₆ |
| Molecular Weight | 180.16 g/mol |
| Appearance | White to light yellow crystalline powder |
| Melting Point | 131°C |
| Purity | ≥98% (HPLC) |
| Solubility | Soluble in water |
Experimental Protocol: Standard Operating Procedure for Handling this compound
This protocol outlines the step-by-step methodology for the safe handling of this compound in a laboratory setting.
1. Scope: This SOP applies to all laboratory personnel handling this compound.
2. Hazard Assessment: this compound is a non-hazardous crystalline powder. The primary risk is dust inhalation and eye irritation.
3. Required Equipment and Materials:
- This compound
- Appropriate PPE (as listed in the table above)
- Spatula or scoop
- Weighing paper or boat
- Analytical balance
- Labeled waste container
4. Procedure:
- Don all required personal protective equipment.
- Ensure the work area, such as a laboratory bench or fume hood, is clean and uncluttered.
- If there is a potential for dust generation, perform the work in a fume hood or use a dust mask.
- Carefully open the this compound container.
- Use a clean spatula or scoop to transfer the desired amount of this compound to a weighing vessel.
- Minimize the creation of airborne dust by handling the powder gently and close to the work surface.
- Securely close the this compound container immediately after use.
- Proceed with the experimental work, following all laboratory safety protocols.
- Upon completion, clean the work area and any equipment used.
- Dispose of all waste materials, including contaminated PPE, in the designated labeled waste container.
- Remove PPE and wash hands thoroughly with soap and water.
Safe Handling Workflow for this compound
Caption: Workflow for the safe handling of this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
